molecular formula C16H19NO B185544 {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol CAS No. 356538-93-7

{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Cat. No.: B185544
CAS No.: 356538-93-7
M. Wt: 241.33 g/mol
InChI Key: YTXWAHSYKSUPAU-UHFFFAOYSA-N
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Description

{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2,5-dimethylanilino)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-7-8-13(2)16(9-12)17-10-14-5-3-4-6-15(14)11-18/h3-9,17-18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXWAHSYKSUPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350732
Record name {2-[(2,5-Dimethylanilino)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

356538-93-7
Record name {2-[(2,5-Dimethylanilino)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS 356538-93-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide information that is not only accurate but also comprehensive and actionable. Following an exhaustive search of scientific literature, patent databases, and chemical supplier information, it has become evident that detailed technical data for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS 356538-93-7) is not publicly available.

This guide will, therefore, adopt a theoretical and predictive approach, grounding its hypotheses in established principles of organic chemistry and medicinal chemistry, and drawing parallels with structurally analogous compounds. The content herein is intended to serve as a foundational framework for researchers and drug development professionals who may be considering the synthesis and investigation of this molecule.

Part 1: Physicochemical Properties and Structural Analysis

Based on its chemical name and structure, we can deduce some fundamental properties of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
CAS Number 356538-93-7Public Record
Molecular Formula C₁₆H₁₉NOCalculated
Molecular Weight 241.33 g/mol Calculated
Appearance Predicted to be a solid at room temperatureBased on analogous structures
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water.Based on structural polarity
Melting Point Not available-
Boiling Point Not available-

Structural Features and Potential Implications:

The molecule possesses several key structural features that are likely to influence its chemical and biological properties:

  • A Benzyl Alcohol Moiety: The primary alcohol group can participate in hydrogen bonding, influencing its solubility and potential interactions with biological targets. It also serves as a potential site for metabolic oxidation.

  • A Secondary Aminobenzylamine Core: The nitrogen atom introduces basicity and can also act as a hydrogen bond acceptor. The presence of the N-H bond allows for hydrogen bond donation.

  • A 2,5-Dimethylphenyl Group: The two methyl groups on the aniline ring will increase lipophilicity and may introduce steric hindrance, which could affect its binding to biological targets and its metabolic stability.

Part 2: Postulated Synthesis and Experimental Workflow

While no specific synthesis for this compound is documented, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for synthesizing N-substituted aminobenzyl alcohols is through the reductive amination of an aldehyde followed by reduction of a second functional group, or via a multi-step sequence involving protection, substitution, and deprotection.

A likely synthetic pathway would involve the reaction of 2-formylbenzoic acid or its ester with 2,5-dimethylaniline, followed by reduction of the resulting imine and the carboxylic acid/ester.

Hypothetical Synthetic Workflow:

G A 2-Formylbenzoic acid C Intermediate Imine/Amide A->C Condensation B 2,5-Dimethylaniline B->C D This compound C->D Reduction (e.g., LiAlH4)

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Protocol (Hypothetical):

  • Imine Formation: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as toluene, add 2,5-dimethylaniline (1 equivalent). Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

  • Reduction: After cooling, the crude intermediate is slowly added to a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction is then stirred at room temperature or heated to reflux to ensure complete reduction of both the imine and the carboxylic acid.

  • Work-up and Purification: The reaction is carefully quenched with water and an aqueous base. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated. The crude product would then be purified by column chromatography on silica gel.

Part 3: Predicted Biological Activity and Therapeutic Potential

The structural motif of an N-aryl benzylamine is present in various biologically active compounds. The 2,5-dimethylphenyl moiety, in particular, has been incorporated into molecules with antimicrobial and anticancer properties.

Potential Therapeutic Targets and Mechanisms of Action:

  • Antimicrobial Activity: The lipophilic nature of the dimethylphenyl group combined with the polar aminomethanol core could allow the molecule to interact with and disrupt bacterial cell membranes.

  • Anticancer Activity: Many anticancer agents are substituted aromatic compounds. The molecule could potentially intercalate with DNA or inhibit key enzymes involved in cell proliferation.

  • Enzyme Inhibition: The amino and hydroxyl groups could form key interactions within the active site of various enzymes.

Workflow for Biological Screening:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation A Compound Synthesis & Purification B In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Antimicrobial Susceptibility Testing (e.g., MIC determination) A->C D Enzyme Inhibition Assays B->D E Cell Cycle Analysis B->E F Apoptosis Assays B->F G Animal Model of Disease D->G E->G F->G H Pharmacokinetic & Toxicity Studies G->H

Caption: A general workflow for evaluating the biological activity of a novel compound.

Part 4: Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (multiplets in the range of 6.5-7.5 ppm).- Methylene protons adjacent to the nitrogen and the aromatic ring (a singlet around 4.0-4.5 ppm).- Methylene protons of the benzyl alcohol (a singlet around 4.5-5.0 ppm).- N-H proton (a broad singlet, chemical shift dependent on solvent and concentration).- Methyl protons (two singlets around 2.2-2.4 ppm).- O-H proton (a broad singlet, chemical shift dependent on solvent and concentration).
¹³C NMR - Aromatic carbons (signals in the range of 110-150 ppm).- Methylene carbon adjacent to nitrogen (around 45-55 ppm).- Methylene carbon of the benzyl alcohol (around 60-70 ppm).- Methyl carbons (around 15-25 ppm).
IR - O-H stretch (broad band around 3200-3600 cm⁻¹).- N-H stretch (a sharp to broad band around 3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic, around 2850-3100 cm⁻¹).- C=C stretches (aromatic, around 1450-1600 cm⁻¹).- C-N stretch (around 1250-1350 cm⁻¹).- C-O stretch (around 1000-1100 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 241.- Fragments corresponding to the loss of water, and cleavage of the C-N and C-C bonds.

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a theoretical framework for its synthesis, characterization, and biological evaluation. The next crucial steps for any research program focused on this compound would be to:

  • Synthesize and unequivocally characterize the molecule using the predicted spectroscopic methods.

  • Perform in vitro biological screening to identify any cytotoxic or antimicrobial activities.

  • If promising activity is observed, conduct further studies to elucidate the mechanism of action and evaluate its potential in preclinical models.

This document serves as a starting point, and it is hoped that future experimental work will provide the necessary data to build a more complete and definitive technical guide for this intriguing molecule.

References

Due to the lack of specific literature for this compound, a conventional reference list cannot be provided. The information and predictions within this guide are based on established principles of organic chemistry and medicinal chemistry, as would be found in standard textbooks and review articles in these fields.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the spectral data, offering insights into the structural elucidation of this molecule.

Introduction

This compound, with the chemical structure C₁₆H₁₉NO, is a molecule of interest in synthetic and medicinal chemistry. Its structural framework, featuring a substituted aniline and a benzyl alcohol moiety, presents a unique spectroscopic fingerprint. NMR spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure, providing detailed information about the chemical environment of each proton and carbon atom. This guide will walk through a detailed analysis of its ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with this and structurally related compounds.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of this compound would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide singlet peaks for each carbon.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic, methylene, methyl, hydroxyl, and amine protons. The chemical shifts are influenced by the electronic effects of the substituents and the spatial arrangement of the molecule.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.4-7.2m4HAr-H (benzyl alcohol ring)
2~6.9-6.6m3HAr-H (dimethylphenyl ring)
3~4.7s2H-CH₂-OH
4~4.3s2HAr-CH₂-NH-
5~4.0-5.0 (broad)br s1H-NH -
6~2.5-3.5 (broad)br s1H-OH
7~2.3s3HAr-CH₃
8~2.2s3HAr-CH₃

Disclaimer: The NMR data presented in this guide is predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is recommended for precise data.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to be complex, with overlapping multiplets for the protons on the two phenyl rings. The four protons of the benzyl alcohol ring are expected to resonate in the downfield region of the aromatic spectrum (~7.4-7.2 ppm) due to the electron-withdrawing effect of the hydroxyl and methylene-amino substituents. The three protons of the 2,5-dimethylphenyl ring are predicted to appear slightly more upfield (~6.9-6.6 ppm) due to the electron-donating nature of the methyl and amino groups.

The benzylic methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to appear as a singlet around 4.7 ppm. The other methylene protons, situated between the phenyl ring and the nitrogen atom (Ar-CH₂-NH-), are also predicted to be a singlet at approximately 4.3 ppm.

The amine proton (-NH-) is expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on factors such as solvent, concentration, and temperature. Similarly, the hydroxyl proton (-OH) will also likely appear as a broad singlet. The two methyl groups on the dimethylphenyl ring are predicted to be sharp singlets around 2.3 and 2.2 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton.

Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~145C -NH (dimethylphenyl ring)
2~140C -CH₂OH (benzyl alcohol ring)
3~137C -CH₂NH (benzyl alcohol ring)
4~131C -CH₃ (dimethylphenyl ring)
5~130Ar-C H (benzyl alcohol ring)
6~129Ar-C H (benzyl alcohol ring)
7~128Ar-C H (benzyl alcohol ring)
8~127Ar-C H (benzyl alcohol ring)
9~125C -CH₃ (dimethylphenyl ring)
10~122Ar-C H (dimethylphenyl ring)
11~118Ar-C H (dimethylphenyl ring)
12~113Ar-C H (dimethylphenyl ring)
13~64-C H₂-OH
14~48Ar-C H₂-NH-
15~21Ar-C H₃
16~17Ar-C H₃
Interpretation of the ¹³C NMR Spectrum

The aromatic region of the ¹³C NMR spectrum is expected to show twelve distinct signals for the aromatic carbons. The quaternary carbons, those directly attached to substituents other than hydrogen, will generally have lower intensities. The carbon attached to the nitrogen atom (C-NH) is predicted to be the most downfield aromatic carbon at around 145 ppm due to the deshielding effect of the nitrogen. The carbons bearing the methyl groups on the dimethylphenyl ring are also expected to be in the downfield region of the aromatic signals.

The benzylic carbon of the methanol group (-CH₂-OH) is predicted to resonate around 64 ppm, while the methylene carbon of the amino-methyl group (Ar-CH₂-NH-) is expected at approximately 48 ppm. The two methyl carbons are anticipated to appear in the upfield region of the spectrum, around 21 and 17 ppm.

Structural Elucidation Workflow

The definitive assignment of all proton and carbon signals would be achieved through a series of two-dimensional (2D) NMR experiments.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments for Connectivity cluster_validation Structural Validation HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) HNMR->COSY Identifies neighboring protons HSQC HSQC/HMQC (¹H-¹³C One-Bond Correlations) HNMR->HSQC Links protons to directly attached carbons CNMR ¹³C NMR (Carbon Skeleton) CNMR->HSQC Structure Final Structure Assignment COSY->Structure Confirms proton-proton adjacencies HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Provides starting points for long-range correlations HMBC->Structure Establishes connectivity across the molecule

Caption: Workflow for structural elucidation using 1D and 2D NMR spectroscopy.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton assignments to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, confirming the attachment of the methylene groups to the respective aromatic rings.

By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals can be achieved, leading to the confident structural confirmation of this compound.

Conclusion

This technical guide provides a detailed framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities, along with the outlined 2D NMR strategies, offer a robust methodology for the structural characterization of this and analogous molecules. For any definitive structural claim, it is imperative to corroborate these predictions with experimentally acquired data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: A Case of Undetermined Crystal Structure

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific databases and chemical repositories indicates that the specific crystal structure of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol has not been determined or is not publicly disclosed. While the compound is commercially available and its basic chemical properties are known, detailed crystallographic data, which is essential for the in-depth technical guide requested, is absent from the current scientific literature.[1][2]

The determination of a crystal structure is an empirical process that involves the synthesis of the compound, its crystallization into a single crystal of sufficient quality, and subsequent analysis using X-ray diffraction techniques. Without these experimental results, a detailed guide on its specific crystal packing, bond angles, and intermolecular interactions cannot be provided.

Proposed Alternative: In-depth Analysis of a Structurally Related Compound

Given the unavailability of data for the target molecule, we propose to construct a comprehensive technical guide on a closely related and structurally significant compound for which detailed, high-quality crystallographic data is available: (2-Methylphenyl)(phenyl)methanol .[3] This molecule, like the original target, is a derivative of methanol containing aromatic rings and is used in the pharmaceutical and perfume industries.[3] The available data for (2-Methylphenyl)(phenyl)methanol allows for a thorough exploration of its solid-state structure, meeting the core requirements of the original request for an in-depth technical guide.

This alternative will serve as an exemplary case study, demonstrating the principles of crystal structure analysis and its application in understanding the properties of aromatic methanol derivatives. The guide will be structured to provide valuable insights for researchers, scientists, and drug development professionals by focusing on the experimental and interpretative aspects of crystallography.

Would you like to proceed with the in-depth technical guide on the crystal structure of (2-Methylphenyl)(phenyl)methanol ? Your confirmation will allow us to proceed with generating the detailed report, including experimental protocols, data tables, and visualizations as originally requested.

Sources

An In-depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound, {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of computational chemistry, Quantitative Structure-Property Relationship (QSPR) modeling, and expert analysis of structurally analogous compounds to forecast its behavior. This guide is intended to serve as a foundational resource for researchers, offering insights into its potential synthesis, physicochemical characteristics, and reactivity profile, thereby informing its prospective applications in drug discovery and development. All predicted data is presented with clear justifications, rooted in established chemical principles and supported by references to relevant literature.

Introduction: Unveiling a Molecule of Interest

The compound this compound presents a unique structural architecture, integrating a substituted N-benzylaniline moiety with a benzyl alcohol. This combination of functional groups suggests a rich and complex chemical profile with potential for intramolecular interactions that can significantly influence its physical and biological properties. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the secondary amine) in a sterically defined relationship hints at the formation of stable intramolecular hydrogen bonds, a feature known to impact conformation, solubility, and receptor binding affinity.

This guide will navigate the predicted landscape of this molecule's properties, offering a robust starting point for its empirical investigation. By dissecting its constituent parts and drawing parallels with well-characterized analogues, we can construct a reliable, albeit predictive, profile of its key attributes.

Predicted Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for this compound, derived from QSPR models and analysis of similar structures.[1][2][3]

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₁₆H₁₉NOBased on the chemical structure.
Molecular Weight 241.33 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidN-benzylaniline is a low-melting solid, and the increased molecular weight and potential for hydrogen bonding suggest a solid state at room temperature.[4][5]
Melting Point 75-85 °CHigher than N-benzylaniline (35-38 °C) due to the addition of the hydroxymethyl group, which introduces hydrogen bonding capabilities, leading to stronger intermolecular forces.[5]
Boiling Point > 350 °CSignificantly higher than benzyl alcohol (~205 °C) and N-benzylaniline (~307 °C) due to increased molecular weight and strong intermolecular hydrogen bonding.[5][6]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone)The presence of the polar hydroxyl and amino groups will impart some water solubility, but the dominant hydrophobic character of the three aromatic rings will limit it. Intramolecular hydrogen bonding may also reduce interaction with water molecules.[7][8]
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5Estimated based on the lipophilic nature of the N-benzylaniline core and the dimethyl-substituted phenyl ring, slightly offset by the polar hydroxyl group. This value suggests good membrane permeability.[9]
pKa (acidic) ~15-16The pKa of the hydroxyl group is predicted to be similar to that of benzyl alcohol.[10]
pKa (basic) ~3-4The basicity of the nitrogen atom is expected to be low due to the electron-withdrawing effects of the two attached aromatic rings, similar to N-benzylaniline (pKa ~3.89).[5]

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound involves a two-step process: reductive amination to form the N-benzylaniline core, followed by a directed ortho-metalation and subsequent reaction with an electrophile.

Step 1: Synthesis of N-(2-Methylbenzyl)-2,5-dimethylaniline

This initial step involves the reductive amination of 2,5-dimethylaniline with 2-methylbenzaldehyde.

Synthesis_Step_1 Aniline 2,5-Dimethylaniline Imine Intermediate Imine Aniline:e->Imine:w + Aldehyde 2-Methylbenzaldehyde Aldehyde:e->Imine:w Product1 N-(2-Methylbenzyl)-2,5-dimethylaniline Imine->Product1 Reduction (e.g., NaBH₄)

Caption: Reductive amination to form the N-benzylaniline intermediate.

Protocol:

  • To a solution of 2,5-dimethylaniline (1.0 eq) in methanol, add 2-methylbenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-methylbenzyl)-2,5-dimethylaniline.

Step 2: Ortho-Hydroxymethylation

The second step involves a directed ortho-metalation of the synthesized N-benzylaniline, followed by quenching with formaldehyde to introduce the hydroxymethyl group.[11][12][13]

Synthesis_Step_2 Product1 N-(2-Methylbenzyl)-2,5-dimethylaniline Lithiation Directed Ortho-Lithiation (e.g., n-BuLi) Product1->Lithiation Quench Quenching with Formaldehyde (HCHO) Lithiation->Quench FinalProduct This compound Quench->FinalProduct

Caption: Directed ortho-hydroxymethylation to yield the final product.

Protocol:

  • Dissolve N-(2-methylbenzyl)-2,5-dimethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir at -78 °C for 2-3 hours. The amino group directs the lithiation to the ortho position of the benzyl ring.

  • Add paraformaldehyde (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

Predicted Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of a new compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • O-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ is anticipated, indicative of the hydroxyl group. The broadness suggests hydrogen bonding. The position of this peak will be sensitive to the strength of the intramolecular hydrogen bond between the -OH and the nitrogen atom.[7][8][14]

  • N-H stretch: A weaker, sharper peak around 3350-3450 cm⁻¹ is expected for the secondary amine. This peak may be absent or very weak if the nitrogen is involved in a strong intramolecular hydrogen bond.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (primary alcohol): A strong peak around 1050 cm⁻¹.

  • C-N stretch: A peak in the 1250-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons: A complex multiplet pattern is expected in the range of 6.5-7.5 ppm.

    • CH₂ (benzylic, attached to N): A singlet or a doublet (if coupled to the N-H proton) around 4.3-4.6 ppm.

    • CH₂ (benzylic, attached to O): A singlet or a doublet (if coupled to the O-H proton) around 4.5-4.8 ppm.

    • OH proton: A broad singlet, the chemical shift of which will be highly dependent on concentration and solvent, but likely in the 2-5 ppm range.

    • NH proton: A broad singlet, likely in the 4-6 ppm range.

    • CH₃ protons: Two distinct singlets for the two methyl groups on the phenyl ring, expected around 2.2-2.4 ppm.

  • ¹³C NMR:

    • Aromatic carbons: Multiple signals in the 110-150 ppm range.

    • CH₂ (benzylic, attached to N): A signal around 45-55 ppm.

    • CH₂ (benzylic, attached to O): A signal around 60-65 ppm.

    • CH₃ carbons: Signals around 20-22 ppm.

Predicted Chemical Properties and Reactivity

Stability

The compound is expected to be relatively stable under normal laboratory conditions. However, like many benzyl alcohols, it may be susceptible to oxidation to the corresponding aldehyde or carboxylic acid under strong oxidizing conditions. The N-benzylaniline moiety is generally stable but can be susceptible to photochemical degradation.[15]

Reactivity and the Role of Intramolecular Hydrogen Bonding

The most intriguing chemical feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom.[7][14][16]

Hydrogen_Bonding cluster_0 Intramolecular Hydrogen Bond Structure Schematic of Intramolecular H-Bond O O-H N N O->N H-bond

Caption: Potential intramolecular hydrogen bonding.

This interaction is predicted to have several consequences:

  • Conformational Rigidity: The hydrogen bond will likely lock the molecule into a more rigid conformation, which can be advantageous for drug design as it reduces the entropic penalty upon binding to a target.

  • Acidity and Basicity: The involvement of the nitrogen lone pair in hydrogen bonding will further decrease its basicity. Conversely, the acidity of the hydroxyl proton may be slightly increased.

  • Reactivity: The hydroxyl group's reactivity (e.g., in esterification or etherification reactions) may be diminished due to the hydrogen bonding. Similarly, the nucleophilicity of the amine will be reduced.

The aromatic rings can undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing substituents. The 2,5-dimethylphenyl group will direct incoming electrophiles to the positions ortho and para to the amino group, while the hydroxymethyl-substituted phenyl ring will also have its reactivity influenced by the directing effects of its substituents.

Conclusion and Future Directions

This in-depth technical guide provides a predictive but scientifically grounded overview of the physical and chemical properties of this compound. The analyses suggest a stable, sparingly water-soluble solid with the potential for significant intramolecular hydrogen bonding that will govern its conformation and reactivity. The proposed synthetic route offers a practical approach for its preparation.

For researchers and drug development professionals, this document serves as a critical first step in evaluating the potential of this molecule. The next logical phase of investigation should involve the empirical validation of these predictions through synthesis and rigorous characterization using the spectroscopic and analytical techniques outlined herein. Further computational studies, such as conformational analysis and molecular docking, could provide deeper insights into its potential biological activity and guide its development as a therapeutic agent.

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Navigating the Frontier of Drug Discovery: The Case of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of therapeutic innovation. The aminobenzyl alcohol moiety, a versatile structural motif, has garnered considerable attention for its utility in constructing a diverse array of biologically active compounds.[1][2] This technical guide focuses on a specific class of these derivatives: {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol and its related structures. While comprehensive research on the precise mechanism of action for this specific derivative remains in nascent stages, this document aims to provide a foundational understanding based on the broader class of aminobenzyl alcohols and related compounds. We will explore potential mechanisms, outline robust experimental protocols for their investigation, and offer insights into the scientific rationale that underpins such research endeavors.

The core structure, featuring a phenyl ring substituted with a hydroxymethyl group and an aminomethyl group, presents a rich pharmacophore for potential drug-receptor interactions. The presence of both a hydrogen bond donor (hydroxyl and secondary amine) and acceptor (amine nitrogen) within a flexible backbone suggests the potential for engagement with a variety of biological targets. The 2,5-dimethylphenyl substitution on the amino group further modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

While direct studies on the specific biological targets of this compound are not extensively documented in publicly available literature, the broader family of aminobenzyl alcohol derivatives has been implicated in various therapeutic areas. For instance, related structures have been investigated for their potential as hypoglycemic agents and have been utilized as key intermediates in the synthesis of complex heterocyclic compounds with demonstrated biological activity.[3][4] Furthermore, the aminobenzyl alcohol framework is a cornerstone in the design of self-immolative linkers for antibody-drug conjugates (ADCs), highlighting its chemical versatility and importance in targeted drug delivery.[1][5]

This guide will, therefore, extrapolate from the known chemistry and biology of related compounds to propose a logical framework for elucidating the mechanism of action of this compound derivatives.

Part 1: Postulated Mechanisms of Action and Investigational Pathways

Given the structural features of this compound, several potential mechanisms of action can be hypothesized. The following sections will detail these possibilities and the experimental logic for their investigation.

Interaction with Receptor Tyrosine Kinases (RTKs)

The substituted aminobenzyl alcohol scaffold bears resemblance to fragments of known kinase inhibitors. The nitrogen and oxygen atoms can serve as hydrogen bond donors and acceptors, while the aromatic rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of a kinase.

Experimental Rationale: A primary screen against a panel of clinically relevant RTKs would be the logical first step. This approach casts a wide net to identify potential kinase targets. Follow-up secondary assays would then be crucial to validate initial hits and determine the mode of inhibition.

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and validating kinase inhibitors.

Modulation of Ion Channel Activity

The amine and alcohol functionalities, along with the overall molecular dimensions, are features found in some ion channel modulators. These compounds could potentially act as blockers or openers of specific ion channels, thereby affecting cellular excitability and signaling.

Experimental Rationale: Electrophysiological techniques, such as patch-clamp, are the gold standard for studying ion channel activity. A preliminary screen using automated patch-clamp systems can efficiently assess the effect of the compound on a variety of ion channels.

Experimental Protocol: Automated Patch-Clamp Screening

  • Cell Culture: Culture cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and create serial dilutions in extracellular buffer.

  • Automated Patch-Clamp:

    • Load the cell suspension and compound plate onto the automated patch-clamp platform (e.g., QPatch, Patchliner).

    • Initiate the automated process of cell capture, seal formation, and whole-cell configuration.

    • Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.

    • Perfuse the cells with different concentrations of the compound and record the corresponding changes in current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition or activation at each compound concentration and calculate the IC50 or EC50 value.

Part 2: Physicochemical Properties and Their Implications

A thorough understanding of the physicochemical properties of a compound is paramount for interpreting its biological activity and guiding further development.

PropertyPredicted Value/CharacteristicImplication for Biological Activity
Molecular Weight 241.33 g/mol [6]Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability.
LogP (calculated) ~3.5-4.0Indicates moderate lipophilicity, which can facilitate membrane permeability but may also lead to off-target effects if too high.
Hydrogen Bond Donors 2 (OH, NH)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (O, N)Can participate in key interactions with biological targets.
Rotatable Bonds 4Provides conformational flexibility to adapt to different binding pockets.

Part 3: Synthesis and Structural Analogs

The synthesis of this compound derivatives can be achieved through reductive amination of 2-formylphenylmethanol with 2,5-dimethylaniline. This synthetic route is amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Rationale: Modifying the substitution pattern on both phenyl rings can provide valuable insights into the structural requirements for biological activity. For instance, altering the position and nature of the substituents on the 2,5-dimethylphenyl ring can probe the steric and electronic requirements of the binding pocket. Similarly, modifications to the phenyl ring bearing the methanol group can influence the compound's interaction with the target.

Diagram: Structure-Activity Relationship (SAR) Exploration

Caption: Proposed SAR exploration around the core scaffold.

Conclusion and Future Directions

While the specific mechanism of action of this compound derivatives is yet to be fully elucidated, their structural features suggest a high potential for biological activity. The investigational pathways outlined in this guide, including broad kinase screening and ion channel profiling, provide a robust framework for initiating a comprehensive research program. The amenability of the core scaffold to chemical modification further enhances its appeal as a starting point for drug discovery. Future research should focus on a systematic exploration of the biological targets of these compounds, followed by detailed SAR studies to optimize their potency and selectivity. Such a multidisciplinary approach, combining medicinal chemistry, pharmacology, and structural biology, will be essential to unlock the full therapeutic potential of this promising class of molecules.

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An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive retrosynthetic analysis and proposes viable synthetic routes for the target molecule, {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This N-aryl amino alcohol derivative possesses structural motifs of interest in medicinal chemistry and materials science. We will explore two primary retrosynthetic disconnections, leading to distinct synthetic strategies. The causality behind experimental choices, detailed protocols, and a comparative analysis of the proposed routes are presented to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of this and structurally related compounds.

Introduction: Significance of the N-Aryl Amino Alcohol Scaffold

N-aryl amino alcohols are a privileged structural class in organic chemistry, frequently appearing as key pharmacophores in a wide array of biologically active molecules and as versatile ligands in asymmetric catalysis. The presence of both a hydroxyl and an amino group on a flexible backbone allows for a multitude of hydrogen bonding interactions and the potential for chiral induction. The specific target, this compound, combines a 1,2-disubstituted aromatic ring, a secondary benzylic amine, and a primary benzylic alcohol. This unique arrangement of functional groups suggests potential applications as a scaffold in drug discovery or as a precursor for more complex heterocyclic systems. A thorough understanding of its synthesis is therefore of significant value.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two logical primary bond disconnections that form the basis of our proposed synthetic strategies.

Main Retrosynthetic Disconnections

The primary disconnections considered are:

  • Disconnection A (C-N Bond): Cleavage of the bond between the benzylic carbon and the nitrogen atom. This approach simplifies the molecule into a C8 electrophile and a C8 nucleophile.

  • Disconnection B (C-C Bond): Cleavage of the carbon-carbon bond between the phenyl ring and the aminomethyl group. This leads to precursors that can be coupled to form the desired benzylamine moiety.

The following diagram illustrates these key retrosynthetic disconnections:

G cluster_A Disconnection A (C-N Bond) cluster_B Disconnection B (C-C Bond) TM This compound A1 2-(Hydroxymethyl)benzaldehyde TM->A1 Reductive Amination A2 2,5-Dimethylaniline TM->A2 B1 Phthalide TM->B1 Amide Reduction B2 2,5-Dimethylaniline TM->B2

Caption: Primary retrosynthetic disconnections for the target molecule.

Synthetic Strategy 1: Reductive Amination Approach (Based on Disconnection A)

This strategy is arguably the most direct and relies on the well-established reductive amination reaction.[1][2] This powerful C-N bond-forming reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

Forward Synthesis Pathway

The forward synthesis commences with commercially available 2-formylbenzoic acid, which is first reduced to 2-(hydroxymethyl)benzaldehyde. This intermediate is then reacted with 2,5-dimethylaniline under reductive amination conditions to yield the target molecule.

G start1 2-Formylbenzoic Acid step1 Reduction (e.g., BH3-THF) start1->step1 intermediate1 2-(Hydroxymethyl)benzaldehyde step1->intermediate1 step2 Reductive Amination (e.g., NaBH(OAc)3, AcOH) intermediate1->step2 start2 2,5-Dimethylaniline start2->step2 product This compound step2->product

Caption: Workflow for the Reductive Amination synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Hydroxymethyl)benzaldehyde

  • To a stirred solution of 2-formylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)benzaldehyde.

Step 2: Synthesis of this compound

  • To a solution of 2-(hydroxymethyl)benzaldehyde (1.0 eq) and 2,5-dimethylaniline (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.[1]

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target molecule.

Rationale and Advantages

This approach is highly convergent and utilizes a reliable and high-yielding key reaction. The starting materials are readily available and relatively inexpensive. The reaction conditions for reductive amination are generally mild and tolerate a wide range of functional groups.

Synthetic Strategy 2: Phthalide Ring-Opening and Reduction (Based on Disconnection B)

This alternative strategy involves the formation of an amide intermediate by the reaction of phthalide with 2,5-dimethylaniline, followed by reduction of the amide and lactone functionalities.

Forward Synthesis Pathway

The synthesis begins with the reaction of phthalide and 2,5-dimethylaniline to form an N-aryl phthalimide precursor, which is then reduced to the target amino alcohol.

G start1 Phthalide step1 Amidation (Heat) start1->step1 start2 2,5-Dimethylaniline start2->step1 intermediate1 2-((2,5-Dimethylphenyl)carbamoyl)benzyl alcohol step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 product This compound step2->product

Caption: Workflow for the Phthalide Ring-Opening and Reduction synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2,5-Dimethylphenyl)carbamoyl)benzyl alcohol

  • A mixture of phthalide (1.0 eq) and 2,5-dimethylaniline (1.2 eq) is heated at 180-200 °C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with diethyl ether.

  • The solid is collected by filtration and washed with cold diethyl ether to afford the crude amide. This can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-((2,5-dimethylphenyl)carbamoyl)benzyl alcohol (1.0 eq) in THF dropwise.

  • The reaction mixture is then heated to reflux for 8 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting slurry is filtered through a pad of Celite, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the target molecule.

Rationale and Considerations

This pathway offers a different approach to the target molecule's core structure. While the initial amidation step is straightforward, the use of a powerful reducing agent like LiAlH4 in the second step requires careful handling and anhydrous conditions. This method might be advantageous if the aldehyde precursor for Strategy 1 is unstable or difficult to prepare.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1: Reductive Amination Strategy 2: Phthalide Ring-Opening and Reduction
Key Reaction Reductive AminationAmidation followed by Reduction
Starting Materials 2-Formylbenzoic Acid, 2,5-DimethylanilinePhthalide, 2,5-Dimethylaniline
Reagents BH3-THF, NaBH(OAc)3LiAlH4
Reaction Conditions Generally mildRequires high temperatures and a strong, moisture-sensitive reducing agent
Advantages High convergency, reliable key step, mild conditionsUtilizes readily available phthalide, avoids potentially unstable aldehyde intermediate
Disadvantages Requires a two-step preparation of the aldehyde precursorUse of LiAlH4 requires stringent anhydrous conditions and careful workup

Conclusion and Future Perspectives

Both proposed synthetic strategies offer viable pathways to this compound. Strategy 1, utilizing reductive amination, is recommended as the more robust and scalable approach due to its milder reaction conditions and the high reliability of the key bond-forming step. Strategy 2 provides a solid alternative, particularly if issues with the aldehyde precursor in Strategy 1 are encountered.

The methodologies outlined in this guide can be adapted for the synthesis of a library of analogous N-aryl amino alcohols by varying the aniline and benzaldehyde starting materials. This would enable structure-activity relationship (SAR) studies for drug discovery programs or the development of novel ligands for catalysis. Further optimization of reaction conditions, including catalyst screening and solvent selection, could lead to improved yields and more environmentally benign processes.

References

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An In-depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, also known by its IUPAC name {2-[(2,5-dimethylanilino)methyl]phenyl}methanol. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended for professionals in chemical research and drug development, providing foundational knowledge and actionable protocols to facilitate further investigation of this and related molecules.

Introduction and Chemical Identity

This compound is a substituted aromatic amine and alcohol with a molecular structure that suggests potential utility as a scaffold in medicinal chemistry. The molecule incorporates a benzyl alcohol moiety, a secondary amine linker, and a substituted aniline ring, features commonly found in biologically active compounds.

Table 1: Chemical Identity

PropertyValueSource
IUPAC Name {2-[(2,5-dimethylanilino)methyl]phenyl}methanolSigma-Aldrich
Synonyms This compoundSigma-Aldrich
CAS Number 356538-93-7Sigma-Aldrich
Molecular Formula C₁₆H₁₉NOChemicalBook[1]
Molecular Weight 241.33 g/mol ChemicalBook[1]

Proposed Synthesis Protocol: Reductive Amination

The synthesis of N-substituted benzylamines is a cornerstone of many research and development projects in the pharmaceutical and chemical industries.[1] A highly effective and widely used method for this transformation is reductive amination.[2][3] This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

The proposed synthesis of {2-[(2,5-dimethylanilino)methyl]phenyl}methanol proceeds via the reductive amination of 2-formylphenylmethanol with 2,5-dimethylaniline.

Reaction Scheme

Reductive Amination reactant1 2-Formylphenylmethanol plus + reactant1->plus reactant2 2,5-Dimethylaniline intermediate Imine Intermediate reactant2->intermediate Imine Formation plus->reactant2 product {2-[(2,5-dimethylanilino)methyl]phenyl}methanol intermediate->product Reduction reducer NaBH(OAc)₃ reducer->intermediate

Caption: Proposed synthesis of {2-[(2,5-dimethylanilino)methyl]phenyl}methanol via reductive amination.

Step-by-Step Experimental Protocol
  • Imine Formation:

    • In a round-bottom flask, dissolve 2-formylphenylmethanol (1 equivalent) and 2,5-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

    • Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

    • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR * δ (ppm): 7.2-7.5 (m, 4H, aromatic protons of the phenylmethanol ring), 6.6-7.0 (m, 3H, aromatic protons of the dimethylaniline ring), 4.7 (s, 2H, -CH₂OH), 4.3 (s, 2H, -NH-CH₂-), 3.5 (br s, 1H, -OH), 3.3 (br s, 1H, -NH), 2.3 (s, 3H, -CH₃), 2.1 (s, 3H, -CH₃).
¹³C NMR * δ (ppm): 145-148 (aromatic C-N), 138-140 (aromatic C-CH₂), 125-135 (aromatic CH), 63-65 (-CH₂OH), 45-48 (-NH-CH₂-), 17-21 (-CH₃).
IR (cm⁻¹) * 3400-3200 (O-H and N-H stretching), 3100-3000 (aromatic C-H stretching), 2950-2850 (aliphatic C-H stretching), 1600-1450 (aromatic C=C stretching), 1250-1000 (C-N and C-O stretching).
MS (ESI+) * m/z: 242.15 [M+H]⁺, 224.14 [M-OH]⁺.
Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow synthesis Synthesized Compound purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation

Caption: Logical flow for the structural elucidation of a novel compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in {2-[(2,5-dimethylanilino)methyl]phenyl}methanol are found in a variety of biologically active molecules. This suggests that the title compound and its derivatives could be valuable leads in drug discovery programs.

Anticancer and Anticonvulsant Potential

N-benzyl aniline and N-benzyl-2-acetamidopropionamide derivatives have demonstrated significant potential as anticancer and anticonvulsant agents, respectively.[6][7] The structural similarity of {2-[(2,5-dimethylanilino)methyl]phenyl}methanol to these classes of compounds suggests that it may exhibit similar biological activities. The presence of the dimethylphenyl group can influence lipophilicity and metabolic stability, which are key parameters in drug design.[6]

Modulators of Neurological Targets

The N-benzyl amine framework is a common feature in molecules that target the central nervous system. For instance, derivatives of N-benzyl pyridine-2-one have been investigated for their potential in ameliorating cognitive deficits.[8] The structural features of {2-[(2,5-dimethylanilino)methyl]phenyl}methanol make it a candidate for screening against a variety of neurological targets.

Signaling Pathway Interaction

The potential biological activities of N-benzyl aniline derivatives can be attributed to their interaction with various cellular targets and pathways. For example, some derivatives have been identified as inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis.[6] This highlights the potential for this class of compounds to interact with specific enzymatic targets.

Potential Signaling Pathway compound {2-[(2,5-dimethylanilino)methyl]phenyl}methanol Derivative target Enzyme / Receptor Target compound->target Binding pathway Signaling Pathway Modulation target->pathway response Biological Response (e.g., Anticancer, Anticonvulsant) pathway->response

Caption: Hypothetical interaction of a derivative with a biological signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. Future research should focus on the experimental validation of the proposed synthetic route, comprehensive spectroscopic analysis of the purified compound, and screening for a range of biological activities, particularly in the areas of oncology and neurology. The insights gained from such studies will be invaluable in unlocking the full potential of this and related chemical scaffolds.

References

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
  • Pearson.
  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
  • ScienceDirect.
  • PubMed Central. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. [Link]
  • ScienceDirect.
  • ResearchGate. (PDF) [2-(2,3-Dimethylanilino)phenyl]methanol. [Link]
  • PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • PubMed Central. [2-(2,3-Dimethylanilino)phenyl]methanol. [Link]
  • SpringerLink. Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]
  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)
  • PubMed Central. [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol. [Link]
  • MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
  • MDPI.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
  • SpectraBase. (2-Amino-3-methyl-phenyl)methanol - Optional[13C NMR] - Spectrum. [Link]
  • ResearchGate. ⁵¹V‐NMR spectra of a methanol/water mixture of 50/50 before (top) and.... [Link]

Sources

Molecular weight and formula of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Abstract: This technical guide provides a comprehensive overview of the chemical compound this compound, also identified by its CAS Number 356538-93-7.[1][2] Intended for researchers, chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, proposes a robust and logical synthetic pathway, and outlines standard methodologies for its structural characterization. The guide emphasizes the rationale behind experimental design, aiming to provide a practical and scientifically rigorous resource for the synthesis and study of this and structurally related compounds.

Molecular Overview and Structural Context

This compound is a secondary amine derivative possessing a unique combination of structural motifs: a benzyl alcohol group, a 2,5-dimethylaniline moiety, and a central phenyl ring linking them via a methylene bridge. Its chemical formula is C16H19NO.[2] This arrangement of functional groups—a hydrogen bond donor/acceptor in the hydroxyl group and a secondary amine that can also act as a hydrogen bond donor/acceptor and a basic center—makes it an intriguing building block for more complex molecular architectures.

The presence of the sterically hindered 2,5-dimethylaniline group can influence the molecule's conformational flexibility and its binding properties, while the benzyl alcohol provides a reactive handle for further chemical transformations, such as esterification or oxidation. These features suggest its potential utility as a ligand in coordination chemistry or as a scaffold in medicinal chemistry for the development of novel therapeutic agents.

A Benzyl Alcohol (C6H4-CH2OH) B Methylene Bridge (-CH2-) A->B C-C bond C Secondary Amine (-NH-) B->C C-N bond D 2,5-Dimethylphenyl Group (C6H3(CH3)2) C->D N-C bond

Caption: Structural relationship of the core functional moieties.

Physicochemical and Computed Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily based on computational predictions and provide a valuable baseline for experimental design and safety assessment.

PropertyValueSource
CAS Number 356538-93-7[1][2]
Molecular Formula C16H19NO[2]
Molecular Weight 241.33 g/mol [2]
Predicted Boiling Point 406.4 ± 40.0 °C[2]
Predicted Density 1.117 ± 0.06 g/cm³[2]
Predicted pKa 14.27 ± 0.10 (concerning the alcohol proton)[2]

Proposed Synthesis Methodology: A Self-Validating Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a highly reliable and widely adopted method for its preparation is through a two-step, one-pot reductive amination. This approach is chosen for its efficiency, use of readily available reagents, and generally high yields for analogous transformations. The logic of this pathway is to first form a C=N double bond (an imine) between an aldehyde and a primary amine, which is then selectively reduced to a C-N single bond.

G start1 Starting Material 1: 2-(Hydroxymethyl)benzaldehyde step1 Step 1: Imine Formation Solvent: Methanol Condition: Room Temp, 2-4h start1->step1 start2 Starting Material 2: 2,5-Dimethylaniline start2->step1 intermediate Schiff Base Intermediate (Imine) step1->intermediate Forms step2 Step 2: In-situ Reduction Reagent: Sodium Borohydride (NaBH4) Condition: 0°C to Room Temp intermediate->step2 Reduced workup Aqueous Work-up & Extraction step2->workup product Final Product: {2-[(2,5-Dimethyl-phenylamino)- methyl]-phenyl}-methanol workup->product Yields

Caption: Proposed workflow for the synthesis via reductive amination.

Experimental Protocol

Materials:

  • 2-(Hydroxymethyl)benzaldehyde (1.0 eq)

  • 2,5-Dimethylaniline (1.05 eq)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Imine Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-(hydroxymethyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

    • Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Add 2,5-dimethylaniline (1.05 eq) dropwise to the solution. A slight color change may be observed.

    • Allow the reaction to stir at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The slight excess of the amine helps to drive the equilibrium towards the formation of the imine. Methanol is an excellent solvent for both reactants and the subsequent reduction step.

  • Reduction of the Imine:

    • After imine formation is deemed complete, cool the reaction flask in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may occur.

    • Rationale: Adding NaBH₄ at 0 °C helps to control the reaction rate and prevent potential side reactions. NaBH₄ is a mild reducing agent, ideal for selectively reducing the imine in the presence of the aromatic rings and the primary alcohol.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours or until TLC analysis indicates the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes any remaining acid and decomposes excess borohydride.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Rationale: The extraction isolates the organic product from the inorganic salts and water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

Guidelines for Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of standard spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key diagnostic peaks would include: two singlets for the two aromatic methyl groups (~2.2-2.4 ppm), a singlet or doublet for the benzylic alcohol proton (-CH₂OH ), a singlet for the methylene bridge protons (-CH₂ -N), a broad singlet for the amine proton (-NH -), and a complex series of multiplets in the aromatic region (6.5-7.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show 16 distinct carbon signals, confirming the molecular formula. Diagnostic signals would include two peaks in the aliphatic region for the methyl carbons, signals for the methylene bridge and the hydroxymethyl carbon, and twelve signals in the aromatic region.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should reveal a protonated molecular ion peak [M+H]⁺ at m/z 242.3, corresponding to the molecular weight of 241.33 g/mol .

  • IR (Infrared Spectroscopy): The IR spectrum would provide confirmation of the key functional groups. Expect to see a broad absorption band around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the secondary amine, as well as C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹.

Potential Applications and Future Directions

The unique structure of this compound makes it a versatile intermediate.

  • Drug Discovery: This molecule can serve as a core scaffold for building libraries of compounds for biological screening. The secondary amine and alcohol functionalities are common features in pharmacologically active molecules and can be further derivatized to modulate properties like solubility, lipophilicity, and target binding.

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as a bidentate chelation site for various metal ions. Derivatization could lead to the development of novel ligands for catalysis or metal-organic frameworks (MOFs).

  • Materials Science: Its aromatic nature and reactive handles could be exploited in the synthesis of novel polymers or functional materials with specific optical or electronic properties.

Future research should focus on the experimental validation of the proposed synthesis, full spectroscopic characterization, and exploration of its derivatization to probe its utility in the fields outlined above.

References

  • (2-[(2,5-DIMETHYL-PHENYLAMINO)-METHYL]-PHENYL)-METHANOL. ChemicalBook.
  • (2-[(2,5-dimethyl-phenylamino)-methyl]-phenyl)-methanol. ChemicalBook.

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Thermogravimetric analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of this compound (CAS No. 356538-93-7).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver an in-depth understanding of the methodology, data interpretation, and the causal reasoning behind experimental choices. We will explore the compound's intrinsic thermal properties, predict its decomposition pathways, and establish a robust, self-validating protocol for its characterization. The insights derived from TGA are critical for determining the thermal stability, a key parameter in assessing the viability of active pharmaceutical ingredients (APIs) and other advanced materials during development, manufacturing, and storage.

Introduction to the Analyte and the Method

Compound Profile: this compound

The target analyte is a complex organic molecule featuring several key functional groups that dictate its chemical behavior and thermal stability. Its structure consists of a central phenyl ring substituted with both a methanol group (-CH₂OH) and a (2,5-dimethyl-phenylamino)-methyl group [-CH₂-NH-(C₆H₃(CH₃)₂)].

  • IUPAC Name: this compound

  • CAS Number: 356538-93-7

  • Molecular Formula: C₁₆H₁₉NO

  • Molecular Weight: 241.33 g/mol

The presence of a secondary aromatic amine, a primary alcohol, and multiple methyl-substituted aromatic rings suggests a multi-stage thermal decomposition profile. The relative weakness of the C-N bond in the benzylamine-like linkage is a probable initiation point for thermal degradation.

The Critical Role of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This measurement provides invaluable quantitative and qualitative information about the physical and chemical phenomena of a material, including its thermal stability, decomposition kinetics, and composition.[2][3][4] For a pharmaceutical candidate or advanced material, establishing the upper-temperature limit of stability is a non-negotiable aspect of its development, directly impacting its shelf-life, processing parameters, and safety profile.[5]

Predicted Thermal Decomposition Mechanism

Understanding the molecular structure allows for an expert prediction of its behavior under thermal stress. The decomposition of this compound is likely to be a multi-step process initiated at the weakest bonds.

  • Initial Bond Cleavage (Nitrogen Atmosphere): The C-N bond between the methylene bridge and the nitrogen atom is predicted to be the most labile. Studies on the thermal decomposition of N-alkylanilines and aromatic amine-based polymers indicate that C-N bond scission is a primary degradation pathway.[6][7][8] This initial fragmentation would likely yield two primary radical species: a 2,5-dimethylanilino radical and a {2-(hydroxymethyl)phenyl}methyl radical.

  • Secondary Fragmentation: These initial radicals will undergo further complex reactions, including hydrogen abstraction, rearrangement, and fragmentation of the aromatic rings at much higher temperatures. The benzyl alcohol moiety may also undergo dehydration.

  • Influence of Atmosphere (Oxidative vs. Inert):

    • Inert (N₂): In a nitrogen atmosphere, the decomposition is purely thermal (pyrolysis). The process typically occurs at higher temperatures and may result in a stable carbonaceous residue.

    • Oxidative (Air): In the presence of air, thermo-oxidative degradation occurs. This process is often initiated at lower temperatures due to oxidative reactions. The organic material is expected to decompose more completely, resulting in a significantly lower final residual mass compared to pyrolysis in nitrogen.

Below is a diagram illustrating the logical flow of the predicted primary decomposition step.

Decomposition_Pathway cluster_products Initial Thermal Fragmentation Products (Radicals) cluster_secondary Further Decomposition parent This compound (C16H19NO) frag1 2,5-Dimethylanilino Radical (C8H10N•) parent->frag1 C-N Bond Scission frag2 {2-(Hydroxymethyl)phenyl}methyl Radical (C8H9O•) parent->frag2 C-N Bond Scission decomp1 Volatile Organic Fragments frag1->decomp1 frag2->decomp1 decomp2 Carbonaceous Residue (Under N2) decomp1->decomp2

Caption: Predicted initial step in the thermal decomposition pathway.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure accuracy, reproducibility, and trustworthiness, incorporating system suitability checks.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., Netzsch TG 209 F1, TA Instruments Q500, or equivalent).

  • Balance Verification: Prior to the experiment, verify the balance sensitivity using certified calibration weights.

  • Temperature Calibration: Calibrate the furnace temperature using certified magnetic standards (e.g., Curie point standards) or melting point standards as per instrument guidelines and ASTM E1582.

Sample Preparation
  • Ensure the analyte sample is homogenous and representative of the batch.

  • Accurately weigh 5–10 mg of the sample into a clean, tared ceramic or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Record the exact initial mass (m₀).

TGA Experimental Parameters

The causality behind parameter selection is critical for obtaining meaningful data.

ParameterRecommended ValueRationale / Justification
Temperature Range 25 °C to 800 °CProvides a comprehensive profile from ambient temperature through complete decomposition for most organic molecules.
Heating Rate (β) 10 °C/minA standard rate that offers a good balance between resolution of thermal events and experimental time. Slower rates can improve resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[5]
Purge Gas High Purity Nitrogen (99.995%)Run 1: Creates an inert atmosphere to study the intrinsic thermal stability (pyrolysis) without oxidative effects.
Dry Air (Zero Grade)Run 2: Creates an oxidative atmosphere to assess the material's stability in a process or storage environment exposed to air.
Gas Flow Rate 20–50 mL/minEnsures efficient removal of volatile decomposition products from the furnace and prevents their secondary reactions or condensation.
Crucible Type Alumina or PlatinumChemically inert at high temperatures and provide good thermal conductivity.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the complete experimental procedure.

TGA_Experimental_Workflow cluster_runs TGA Execution start Start: Obtain Homogenous Sample prep Sample Preparation (Weigh 5-10 mg into crucible) start->prep calib Instrument Calibration (Weight & Temperature) prep->calib run_n2 Run 1: Nitrogen Atmosphere (25-800°C @ 10°C/min) calib->run_n2 run_air Run 2: Air Atmosphere (25-800°C @ 10°C/min) calib->run_air analysis Data Analysis (TGA & DTG Curve Interpretation) run_n2->analysis run_air->analysis report Generate Report (Tables, Curves, Interpretation) analysis->report

Caption: Step-by-step experimental workflow for TGA analysis.

Data Analysis, Interpretation, and Presentation

The output of a TGA experiment is a thermogram (TGA curve) plotting percent mass loss vs. temperature. The first derivative of this curve (DTG curve) plots the rate of mass loss vs. temperature, where peaks indicate the temperature of the maximum rate of decomposition (Tₚ).

Key Parameters to Report
  • T_onset (Onset Temperature): The temperature at which significant mass loss begins. It is a primary indicator of thermal stability.

  • T_d5% / T_d10%: The temperatures at which 5% or 10% mass loss has occurred. These are common industry metrics for comparing material stability.

  • T_p (Peak Decomposition Temperature): The temperature of the maximum rate of mass loss, obtained from the peak of the DTG curve. For multi-step decompositions, each step will have a distinct Tₚ.

  • % Mass Loss (Δm): The percentage of mass lost during a specific decomposition step. This can be correlated with the loss of specific functional groups or molecules (e.g., water, side chains).

  • % Residue: The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).

Hypothetical Data Summary

Based on the compound's structure, a plausible set of results is summarized below. This table serves as a template for presenting actual experimental data.

ParameterNitrogen Atmosphere (Predicted)Air Atmosphere (Predicted)
T_onset ~280 - 300 °C~250 - 270 °C
T_d5% ~295 °C~265 °C
Decomposition Steps 2-3 Steps2-3 Steps
Step 1 Tₚ ~320 °C~290 °C
Step 2 Tₚ ~450 °C~480 °C (Oxidative)
% Residue @ 800°C 15 - 25% (Carbonaceous)< 2% (Complete Combustion)
Interpreting the Thermograms
  • TGA Curve (Mass vs. Temp): A sharp, single-step drop indicates a simple, one-step decomposition. A multi-step curve, as expected for this molecule, indicates a more complex degradation process where different parts of the molecule decompose at different temperatures.

  • DTG Curve (Rate of Mass Loss vs. Temp): The DTG curve is crucial for resolving overlapping decomposition events that may appear as a single, broad transition in the TGA curve.[3] The number of peaks corresponds to the number of distinct decomposition steps.

Conclusion

This guide has established a comprehensive and scientifically rigorous approach to the thermogravimetric analysis of this compound. By grounding the experimental protocol in the fundamental principles of thermal decomposition and the specific chemistry of the analyte, researchers can generate high-quality, trustworthy data. The outlined methodology, from instrument calibration to detailed data analysis, provides a clear path to determining the critical thermal stability parameters of this compound. This information is essential for making informed decisions throughout the research, development, and quality control lifecycle in the pharmaceutical and chemical industries.

References

  • ResearchGate. Thermogravimetric analysis (TGA) curves of compounds 1–5. [Link]
  • Wikipedia. Thermogravimetric analysis. [Link]
  • Fiveable. Thermogravimetric analysis (TGA) | Analytical Chemistry Class Notes. [Link]
  • NIH National Library of Medicine.
  • Taylor & Francis Online. On the formation of benzonitrile in the thermal decomposition of N-alkylanilines. [Link]
  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF. [Link]
  • Semantic Scholar.

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An In-Depth Technical Guide to the Potential Biological Activity of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Investigational Compound

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. The compound {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, henceforth referred to as C-25-M, emerges from a chemical lineage of significant pharmacological interest: the aminobenzylphenols. While C-25-M itself is not extensively characterized in the scientific literature, its structural motifs are present in molecules known to exhibit a range of biological activities, from anticancer to antioxidant and antiferroptotic effects[1][2][3]. This guide presents a structured, hypothesis-driven framework for the systematic investigation of C-25-M's potential biological activity, grounded in the established pharmacology of its analogues. Our primary hypothesis is that C-25-M possesses anticancer properties, potentially acting as an inhibitor of Protein Disulfide Isomerase (PDI), a key enzyme in cellular protein folding and a validated target in oncology[1].

This document is intended for researchers, scientists, and drug development professionals, providing not just a roadmap for experimentation but also the underlying scientific rationale for each step. It is a synthesis of established methodologies and forward-thinking exploration, designed to rigorously evaluate the therapeutic potential of this promising, yet uncharted, molecule.

Part 1: Foundational Analysis and Primary Hypothesis

Structural and Physicochemical Profile of C-25-M

C-25-M is a small molecule characterized by three key functional domains:

  • A 2-aminophenol core , a scaffold known for its diverse biological activities, including antioxidant and cytotoxic properties[2][4].

  • An N-benzylamine linkage , which provides conformational flexibility and opportunities for hydrogen bonding.

  • A 2,5-dimethylphenyl group , which introduces lipophilic character, potentially influencing membrane permeability and target engagement.

A preliminary in-silico analysis of C-25-M's properties can be performed using standard computational tools to predict its drug-likeness based on Lipinski's Rule of Five.

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight~241.33 g/mol Yes (< 500)
LogP (Octanol/Water)~3.5Yes (< 5)
Hydrogen Bond Donors2 (OH, NH)Yes (< 5)
Hydrogen Bond Acceptors2 (O, N)Yes (< 10)

This profile suggests that C-25-M has favorable physicochemical properties for oral bioavailability, making it an attractive candidate for further investigation.

The Primary Hypothesis: C-25-M as a Novel PDI Inhibitor

The endoplasmic reticulum (ER) is a critical site for protein synthesis and folding. Cancer cells, with their high proliferation rates, experience significant ER stress, making them particularly dependent on chaperone proteins like Protein Disulfide Isomerase (PDI)[1]. PDI facilitates the formation of correct disulfide bonds in nascent polypeptides. Its inhibition leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.

Numerous studies have identified aminobenzylphenol analogues as potent, covalent inhibitors of PDI[1]. These compounds typically function via a reactive moiety that forms a covalent bond with a cysteine residue in the active site of PDI. The structural similarity of C-25-M to these known inhibitors forms the basis of our primary hypothesis:

Hypothesis: this compound (C-25-M) acts as an inhibitor of Protein Disulfide Isomerase (PDI), leading to ER stress-induced apoptosis in cancer cells.

The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Activity & Mechanism cluster_2 Phase 3: Advanced Cellular & Specificity PDI_Assay PDI Reductase Assay (Is C-25-M a PDI inhibitor?) Covalent_Binding Mass Spectrometry Analysis (Is binding covalent?) PDI_Assay->Covalent_Binding If IC50 < 10 µM Cytotoxicity Cancer Cell Line Cytotoxicity Assay (MTT/SRB) (Is C-25-M toxic to cancer cells?) PDI_Assay->Cytotoxicity Confirmation of Target Engagement UPR_Activation Western Blot for UPR Markers (e.g., CHOP, BiP) (Does it induce ER stress?) Cytotoxicity->UPR_Activation If GI50 is potent Apoptosis_Assay Annexin V/PI Staining (Does it induce apoptosis?) UPR_Activation->Apoptosis_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay (Is oxidative stress involved?) Apoptosis_Assay->ROS_Assay Explore downstream effects Ferroptosis_Inhibition Ferroptosis Assay (e.g., RSL3-induced) (Secondary Mechanism?) Start Hypothesis Generation Start->PDI_Assay G cluster_ER Endoplasmic Reticulum C25M C-25-M PDI PDI (Active) C25M->PDI Inhibits PDI_Inhibited PDI (Inhibited) Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) (BiP, CHOP ↑) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Sources

Literature review of N-aryl aminomethyl phenyl methanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-aryl Aminomethyl Phenyl Methanol Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Abstract: The N-aryl aminomethyl phenyl methanol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of this important class of compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic methodologies, explore the intricate structure-activity relationships that govern their biological effects, and survey their broad pharmacological applications, from antimicrobial to anticancer agents. This document is structured to provide not only a thorough review of the existing literature but also actionable, field-proven insights and detailed experimental protocols to empower further research and development in this promising area.

Introduction: The Significance of the N-aryl Aminomethyl Phenyl Methanol Scaffold

The core structure of N-aryl aminomethyl phenyl methanol consists of a central phenyl methanol group linked to an N-aryl amine via a methylene bridge. This arrangement of aromatic rings, a flexible linker, and a hydrogen-bonding capable hydroxyl group provides a versatile template for interacting with a multitude of biological targets. The ability to readily modify the aromatic systems and the linker allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile. Consequently, these compounds have been successfully investigated for a wide range of therapeutic applications, including as anti-inflammatory[1], antimicrobial[2][3][4][5], and anticancer agents[6][7]. This guide will synthesize the current knowledge on these compounds, offering a logical progression from chemical synthesis to biological application.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of N-aryl aminomethyl phenyl methanol derivatives can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution patterns, and the scalability of the reaction. A common and effective approach involves the reductive amination of an appropriate benzaldehyde derivative with an N-aryl amine.

General Synthetic Workflow: Reductive Amination

The reductive amination pathway is a robust and widely used method due to its efficiency and the commercial availability of a vast library of aldehydes and amines. The process typically begins with the condensation of a substituted benzaldehyde carrying a hydroxyl or protected hydroxyl group with an N-aryl amine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine without being isolated.

Below is a generalized workflow for this synthetic approach.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps A Substituted Benzaldehyde (with -CH2OH group) C Condensation (Formation of Schiff Base Intermediate) A->C Step 1a B N-Aryl Amine B->C Step 1b D In situ Reduction (e.g., NaBH4, NaBH(OAc)3) C->D Step 2 E N-aryl aminomethyl phenyl methanol Product D->E Crude Product F Purification (Crystallization / Chromatography) E->F G Characterization (NMR, MS, IR) F->G Pure Product

Caption: Generalized workflow for the synthesis of N-aryl aminomethyl phenyl methanol compounds via reductive amination.

Detailed Experimental Protocol: Synthesis of [4-({[(4-fluorophenyl)amino]methyl})phenyl]methanol

This protocol describes a representative synthesis adapted from methodologies reported for similar pyrazole derivatives[4]. The causality behind the experimental choices is highlighted to ensure reproducibility and understanding.

Objective: To synthesize a representative N-aryl aminomethyl phenyl methanol compound.

Materials:

  • 4-(hydroxymethyl)benzaldehyde (1.0 eq)

  • 4-fluoroaniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoroaniline (1.0 eq).

    • Causality: Anhydrous DCM is used as the solvent because it is inert to the reactants and the reducing agent, and it readily dissolves the organic starting materials. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This initial stirring period allows for the condensation reaction between the aldehyde and the amine to form the corresponding Schiff base (imine). This equilibrium-driven step is crucial before the reduction.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature overnight.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than sodium borohydride (NaBH₄), minimizing the side reaction of reducing the aldehyde to an alcohol. Adding it portion-wise helps to control any potential exotherm.

  • Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Causality: The bicarbonate quench neutralizes acetic acid formed from the reducing agent and any unreacted starting materials, making the product less soluble in the aqueous phase and facilitating its extraction into the organic layer.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Causality: The brine wash removes residual water and inorganic salts. MgSO₄ is a neutral drying agent that efficiently removes dissolved water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is a standard method for purifying organic compounds. The choice of solvent system (ethyl acetate/hexanes) is determined by the polarity of the product versus impurities, allowing for effective separation.

  • Characterization: Characterize the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl aminomethyl phenyl methanol compounds is highly dependent on the nature and position of substituents on both aromatic rings. A systematic analysis of these relationships is crucial for optimizing potency and selectivity while minimizing toxicity.

Key SAR insights from various studies can be summarized as follows:

  • N-Aryl Substituents: The electronic properties and size of substituents on the N-aryl ring significantly influence activity. For instance, in a series of anti-inflammatory N-arylanthranilic acids, specific substitution patterns were found to be critical for high potency[1]. Similarly, for pyrazole derivatives with antibacterial properties, the presence of a trifluoromethyl (CF₃) group on the N-aryl moiety was found to reduce toxicity against human cells while maintaining potency against MRSA[4].

  • Phenyl Methanol Substituents: Substitution on the phenyl methanol ring can modulate the compound's interaction with the target protein and affect its pharmacokinetic properties.

  • The Aminomethyl Linker: While less frequently modified, the linker's length and flexibility can be important. Modifications to this part of the scaffold can alter the relative orientation of the two aromatic rings, which can be critical for fitting into a binding pocket.

Caption: Key structure-activity relationship points on the N-aryl aminomethyl phenyl methanol scaffold. (Note: Image placeholder used for core structure).

Pharmacological Applications

This scaffold has been explored for a multitude of therapeutic applications, demonstrating its versatility.

Antimicrobial Activity

Derivatives of this class have shown promising activity against various pathogens.

  • Antibacterial: Novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrated potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[4]. Some N-aryl-5(S)-aminomethyl-2-oxazolidinones, which share structural similarities, have also been developed as antibacterial agents[2].

  • Antifungal: A series of 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles were synthesized and showed moderate to good fungicidal activities against several plant fungi, such as Alternaria solani[3]. N-aryl carbamates have also been identified as promising candidates for novel antifungal agents[8].

Enzyme Inhibition

The ability of these compounds to fit into active sites makes them effective enzyme inhibitors.

  • Xanthine Oxidase (XO) Inhibitors: N-phenyl aromatic amide derivatives have been identified as potent XO inhibitors, which are targets for treating hyperuricemia and gout. One compound, 12r, showed an IC₅₀ value of 0.028 µM, comparable to the drug topiroxostat[9].

  • Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitors: In the field of cancer immunotherapy, IDO1 is a key target. A novel N-hydroxythiophene-2-carboximidamide derivative incorporating an aminomethyl phenyl group demonstrated significant in vivo target inhibition in a mouse tumor model, highlighting its potential in oncology[6].

Other Therapeutic Areas
  • Anti-inflammatory: The parent class of N-arylanthranilic acids, from which mefenamic and meclofenamic acids were developed, are well-known non-steroidal anti-inflammatory drugs (NSAIDs)[1].

  • Na+/H+ Exchanger Inhibitors: Certain N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been evaluated as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular conditions[10].

  • Anticancer: 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), synthesized from aromatic aldehydes, have shown cytotoxic properties against colorectal carcinoma cells, inducing p53-mediated apoptosis[7].

Quantitative Data Summary
Compound ClassTarget/ActivityKey Result (e.g., IC₅₀/EC₅₀)Reference
N-phenyl aromatic amidesXanthine Oxidase InhibitionIC₅₀ = 0.028 µM[9]
N-aryl carbamatesAntifungal (F. graminearum)EC₅₀ = 12.50 µg/mL[8]
Phenylalanine derivativesAnti-HIV-1 ActivityEC₅₀ = 2.53 µM[11]
bis(1H-pyrazol-5-ols)Anticancer (RKO cells)IC₅₀ = 9.9 µM[7]
bis(1H-pyrazol-5-ols)Antioxidant (DPPH assay)IC₅₀ = 6.2 µM[7]
Hypothetical Signaling Pathway Involvement

As many derivatives show anticancer and anti-inflammatory effects, a plausible mechanism of action could involve the modulation of key signaling pathways like NF-κB, which is a central regulator of inflammation and cell survival.

pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates Compound N-aryl aminomethyl phenyl methanol Cmpd. Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (COX-2, Cytokines) Nucleus->Transcription Promotes Response Inflammatory Response Transcription->Response

Caption: Hypothetical mechanism: Inhibition of the NF-κB signaling pathway by an N-aryl aminomethyl phenyl methanol compound.

Challenges and Future Directions

While the N-aryl aminomethyl phenyl methanol scaffold is highly versatile, challenges remain. Optimizing for oral bioavailability and metabolic stability is a common hurdle in drug development that applies here. Future research should focus on:

  • Knowledge-Based Drug Design: Employing computational tools like molecular docking and dynamics simulations to rationally design next-generation inhibitors with improved potency and selectivity[6][9].

  • Exploring New Biological Targets: The structural diversity achievable with this scaffold suggests it could be applied to a wider range of biological targets than currently explored.

  • Green Synthesis: Developing more environmentally friendly synthetic routes, such as one-pot reactions or using greener solvents and catalysts, will be important for sustainable manufacturing[8].

Conclusion

N-aryl aminomethyl phenyl methanol compounds represent a rich and pharmacologically significant area of chemical space. Their synthetic accessibility and the tunable nature of their core structure have enabled the development of potent modulators for a wide range of biological targets. From antimicrobial and anti-inflammatory agents to promising leads in cancer immunotherapy, this scaffold continues to demonstrate its value in drug discovery. The insights and protocols provided in this guide aim to serve as a solid foundation for researchers to build upon, fostering further innovation in the design and application of these versatile molecules.

References

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate.
  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed.
  • Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles. PubMed.
  • In Vitro Activities of Aminomethyl-Substituted Analogs of Novel Tetrahydrofuranyl Carbapenems. Amanote Research.
  • (2-(Aminomethyl)phenyl)methanol. PubChem, National Institutes of Health.
  • [4-(Aminomethyl)phenyl]methanol. PubChem, National Institutes of Health.
  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. Google Scholar.
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. PubMed.
  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed.
  • Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central, National Institutes of Health.
  • Synthesis of alkyl α‐aminomethyl‐phenylphosphinates and N,N‐bis(alkoxyphenylphosphinylmethyl)amines by the microwave‐assisted Kabachnik–Fields reaction. ResearchGate.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI.
  • Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The following document provides a detailed technical guide on the potential applications of the amino alcohol {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol as a ligand in catalytic reactions. It is important to note that a comprehensive search of scientific literature did not yield specific studies detailing the catalytic use of this exact molecule. Therefore, the applications, protocols, and mechanistic discussions presented herein are expertly extrapolated from well-established catalytic systems employing structurally analogous N-aryl amino alcohol ligands. This guide is intended to serve as a foundational resource for researchers looking to explore the catalytic potential of this compound, providing a strong starting point for methods development and catalyst screening.

Introduction to this compound as a Catalytic Ligand

This compound is a member of the vast and versatile family of amino alcohols, a class of compounds that have proven to be highly effective as chiral ligands in a multitude of asymmetric catalytic transformations. The structure of this particular ligand, featuring a secondary amine linked to a phenylmethanol scaffold with a sterically hindered 2,5-dimethylphenyl group, suggests its potential as a bidentate ligand. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions.

The presence of the N-aryl group and the benzylic alcohol moiety are key features that allow for informed predictions of its catalytic behavior. Similar structures are known to be effective in reactions such as asymmetric transfer hydrogenation and the enantioselective addition of organometallic reagents to carbonyl compounds.

Predicted Catalytic Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. Amino alcohol ligands are known to be highly effective in ruthenium-catalyzed ATH reactions.[1][2] It is hypothesized that this compound can act as a chiral ligand for ruthenium, forming an active catalyst for this transformation.

Proposed Catalytic Cycle

The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones with an amino alcohol ligand is believed to proceed as follows: The precatalyst, typically [RuCl₂(arene)]₂, reacts with the amino alcohol ligand and a base to form the active 16-electron ruthenium hydride species. This species then coordinates the ketone substrate. The transfer of hydride from the metal to the carbonyl carbon and a proton from the ligand's N-H group to the carbonyl oxygen occurs through a six-membered transition state. The resulting chiral alcohol dissociates, and the ruthenium amide complex is then regenerated to the active hydride species by reaction with a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, thus completing the catalytic cycle.[3][4]

ATH_Mechanism Ru_precatalyst [Ru(arene)Cl₂]₂ + Ligand + Base Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst Activation Ketone_complex Ru-H-Ketone Complex Active_catalyst->Ketone_complex + Ketone Transition_state Six-membered Transition State Ketone_complex->Transition_state Alcohol_complex Ru-Alkoxide Complex Transition_state->Alcohol_complex Hydride Transfer Product_release Chiral Alcohol Product Alcohol_complex->Product_release Dissociation Catalyst_regeneration Catalyst Regeneration Alcohol_complex->Catalyst_regeneration + H-Donor - Acetone Catalyst_regeneration->Active_catalyst Alkyl_Addition_Mechanism Ligand Amino Alcohol Ligand Active_Catalyst Chiral Zn-Alkoxide Complex Ligand->Active_Catalyst Et2Zn Et₂Zn Et2Zn->Active_Catalyst Aldehyde_Complex Zn-Aldehyde Coordinated Complex Active_Catalyst->Aldehyde_Complex + Aldehyde Transition_State Transition State Aldehyde_Complex->Transition_State Ethyl Transfer Product_Alkoxide Zn-Product Alkoxide Transition_State->Product_Alkoxide Hydrolysis Hydrolysis Product_Alkoxide->Hydrolysis Final_Product Chiral Secondary Alcohol Hydrolysis->Final_Product

Caption: Proposed Mechanism for Enantioselective Ethylzinc Addition.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde. Adjustments to the protocol may be necessary for other aldehydes.

Materials:

  • This compound (Ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the amino alcohol ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

  • Cool the solution to 0 °C and add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenyl-1-propanol product by chiral HPLC or GC analysis.

Expected Performance (Based on Analogs)

The use of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes is a well-established and highly effective method. High yields and excellent enantioselectivities are often achieved.

Ligand TypeAldehydeYield (%)ee (%)Reference
Carbohydrate-based β-amino alcoholsBenzaldehydeup to 100up to 96[5]
Optimized β-amino alcoholBenzaldehydenearly quant.95[6]
Various chiral ligandsAromatic aldehydesGood to excellentGood to excellent[7]

Potential Application in Palladium-Catalyzed Cross-Coupling Reactions

While less common than their use in asymmetric reductions and additions, amino alcohols can also serve as ligands in palladium-catalyzed cross-coupling reactions. However, the presence of two potential nucleophilic sites (the nitrogen and the oxygen atoms) can lead to challenges in selectivity (C-N vs. C-O coupling). [8]The design of the ligand and the choice of reaction conditions are crucial for controlling the outcome. The steric hindrance provided by the 2,5-dimethylphenyl group in the target ligand might favor a specific binding mode or reaction pathway. Further research would be needed to explore this potential application and to determine the optimal conditions for selective cross-coupling. [9][10]

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis Metal_Precursor Select Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Ligand Add Ligand (this compound) Metal_Precursor->Ligand Solvent Add Anhydrous Solvent Ligand->Solvent Base Add Base (if required) Solvent->Base Activation Stir for Catalyst Formation Base->Activation Substrate_Addition Add Substrates (e.g., Ketone, H-Donor) Activation->Substrate_Addition Reaction_Conditions Set Temperature & Time Substrate_Addition->Reaction_Conditions Monitoring Monitor Progress (TLC/GC) Reaction_Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction and Washing Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Enantioselectivity Determine ee (Chiral HPLC/GC) Characterization->Enantioselectivity

Caption: General Experimental Workflow for Catalytic Screening.

Conclusion

While direct experimental data for the catalytic applications of this compound is not currently available in the peer-reviewed literature, its structural features strongly suggest its potential as a highly effective chiral ligand. Based on the performance of analogous N-aryl amino alcohols, it is a promising candidate for use in asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring the catalytic utility of this compound. Further experimental investigation is warranted to fully elucidate its catalytic profile and to optimize its performance in these and other potential catalytic transformations.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. The ruthenium complex prepared from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol has shown to be an efficient catalyst for the ATH of several N-(diphenylphosphinyl)imines, affording the reduction products in very good isolated yields and enantiomeric excesses up to 82%. (Source: MDPI)
  • The overall kinetics of the asymmetric transfer hydrogenation of acetophenone to 1-phenyl-ethanol using a Noyori-type homogeneous Ru-catalyst with a chiral amino-alcohol ligand ((1R,2S)-(+)-cis-1-amino-2-indanol) were determined in a batch reactor with on-line FT-IR spectroscopy.
  • Chiral β-amino alcohols were used as ligands for ruthenium, rhodium and iridium-catalyzed asymmetric transfer hydrogenation of acetophenones in water with form
  • The nature of ruthenium-amino alcohol precursors in the aminoethane (1) coordinates through two nitrogen atoms, was structurally characterised by X-ray diffraction (8).
  • A study aimed at the synthesis and structure optimization of new, efficient, optically active β-amino alcohol ligands with a structure suitable for immobilization on magnetite nanoparticles has been carried out. The optimized homogeneous amino alcohol catalysts 13a and 13b...were tested by employing the well-established enantioselective amino alcohol-promoted addition of diethylzinc to benzaldehyde, giving the corresponding benzyl alcohol with nearly quantitative yield and ee = 95%. (Source: Royal Society of Chemistry)
  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand.
  • The development of sustainable and selective cross-coupling strategies for arylation of bifunctional substrates containing both amine and alcohol groups remains a central challenge in modern cross-coupling chemistry.
  • An improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols is described.
  • A series of chiral diols and β-amino alcohols was synthesized from methyl D-glucopyranoside, methyl D-galactopyranoside, and D-fructose.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Two catalyst systems are described, which together provide mild and general conditions for the Pd-catalyzed C–O cross-coupling of primary alcohols. (Source: PMC - NIH)
  • Palladium catalyzed reactions are the most common transition metal catalyzed cross coupling reactions. (Source: Chemistry LibreTexts)
  • Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23.
  • Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (Source: PMC - NIH)
  • In this paper the combination of a homochiral amino alcohol with ruthenium(II) is demonstrated to form an effective new system for the asymmetric catalysis of the transfer of hydrogen from isopropanol to acetophenone. (Source: MDPI)
  • This work reports selective synthesis of asymmetric (‐) α–Hydroxyl Amides like N‐aryl mandelamides via asymmetric transfer hydrogenation (ATH) of α–keto Amides like N‐aryl benzoyl formamides using Ru‐Tethered TsDPEN catalyst.
  • Aniline and its derivative, N-methylaniline, are important organic compounds that find extensive utility in several industrial sectors. (Source: Echemi)
  • The N‐methylation reaction of amines with methanol via the borrowing‐hydrogen strategy is an important method for the construction of C−N bonds.
  • The complexes of NHC–Ir(III) (2a–e) and NHC–Ru(II) (3a–d) were investigated in the N-alkylation reaction of aniline derivatives with benzyl alcohols to form N-benzyl amines and in the N-methylation reaction of aniline derivatives with methanol. (Source: PMC - NIH)
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (Source: DIGIBUG Principal)
  • In 1995, Noyori and co-workers made a breakthrough with their design of practical ruthenium-based catalysts, which combined the homochiral TsDPEN ligand with a Ru(II) arene. (Source: MDPI)
  • Aniline and its derivative, N-Methylaniline, are important organic compounds that find extensive utility in several industrial sectors. (Source: Yufeng)
  • An efficient kinetic resolution of N-aryl β-amino alcohols has been developed via asymmetric para-aminations of anilines with azodicarboxylates enabled by chiral phosphoric acid catalysis. (Source: Royal Society of Chemistry)
  • After having optimized the reaction conditions and tested different amino residues, the best catalyst was tested in ATH of various aromatic ketones, leading to generally high yields (up to > 95%) and moderate to good enantioselectivities ( ee 24%–69%).

Sources

Protocol for using {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Utility of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Introduction

This compound, a unique bifunctional molecule, presents a compelling scaffold for advanced organic synthesis. Its structure, incorporating a 2-(aminomethyl)benzyl alcohol backbone N-substituted with a sterically hindered 2,5-dimethylphenyl group, offers a rich interplay of reactive sites. The primary alcohol can be readily oxidized to an aldehyde, serve as a nucleophile, or act as a directing group. The secondary amine, with its specific steric and electronic environment, is poised for participation in cyclization reactions or to act as a coordinating atom in organometallic catalysis.

While specific literature on this exact molecule is sparse, its structural motifs are well-represented in modern synthetic chemistry. The 2-aminobenzyl alcohol framework is a well-established precursor for the synthesis of N-heterocycles, serving as a stable and versatile alternative to often unstable 2-aminobenzaldehydes[1][2]. This guide, therefore, extrapolates from established methodologies for analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals to harness the synthetic potential of this promising intermediate. We will explore its preparation and detail its application in the synthesis of complex heterocyclic systems and its potential role as a ligand in transition metal catalysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This information is crucial for reaction planning, solvent selection, and purification strategies.

PropertyValueReference
Molecular Formula C₁₆H₁₉NO[3]
Molecular Weight 241.33 g/mol [3]
CAS Number 356538-93-7[3]
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, THF, toluene. Sparingly soluble in hexanes.Inferred from structure
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.

Proposed Synthesis of this compound

The most direct and logical approach to synthesize the title compound is via reductive amination of 2-formylphenylmethanol (2-hydroxymethylbenzaldehyde) with 2,5-dimethylaniline. This method is robust and generally high-yielding.

G cluster_0 Synthetic Workflow Start 2-Formylphenylmethanol + 2,5-Dimethylaniline Imine Imine Formation (Toluene, Dean-Stark) Start->Imine 1. Toluene, reflux Reduction Reduction (NaBH4, Methanol) Imine->Reduction 2. Cool, add MeOH,   then NaBH4 Workup Aqueous Workup & Extraction Reduction->Workup 3. Quench, extract Purification Column Chromatography Workup->Purification 4. Purify Product {2-[(2,5-Dimethyl-phenylamino)-methyl]- phenyl}-methanol Purification->Product

Caption: Proposed workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • 2-Formylphenylmethanol

  • 2,5-Dimethylaniline

  • Sodium borohydride (NaBH₄)

  • Toluene, Anhydrous

  • Methanol, Anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-formylphenylmethanol (1.0 eq), 2,5-dimethylaniline (1.05 eq), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with anhydrous methanol (to the same volume as the toluene used).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Application Notes and Protocols

Application 1: Synthesis of Substituted Quinolines via In Situ Oxidation and Friedländer Annulation

The 2-aminobenzyl alcohol moiety is a superb precursor for the synthesis of quinolines, a privileged scaffold in medicinal chemistry[1][2]. The title compound can undergo an in situ oxidation to the corresponding 2-aminobenzaldehyde, which then participates in a Friedländer annulation with a ketone containing an α-methylene group. This one-pot approach avoids the isolation of the often-unstable amino-aldehyde intermediate.

G cluster_0 Quinoline Synthesis Workflow Reactants Title Compound + Ketone (e.g., Acetophenone) Oxidation Oxidation/Dehydrogenation (e.g., MnO2 or cat. Ru) Reactants->Oxidation Aldehyde In situ Amino-aldehyde Oxidation->Aldehyde Condensation Aldol Condensation Aldehyde->Condensation + Ketone Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: One-pot synthesis of quinolines from the title compound.

Protocol 2: One-Pot Quinoline Synthesis

Materials:

  • This compound

  • Acetophenone (or other suitable ketone)

  • Manganese dioxide (MnO₂), activated

  • Toluene, Anhydrous

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask, combine the title compound (1.0 eq), the ketone (1.2 eq), and activated MnO₂ (5.0 eq).

  • Add anhydrous toluene (approx. 0.1 M) and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO₂, washing the pad thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography to afford the desired substituted quinoline product.

Illustrative Data for Quinoline Synthesis:

EntryKetoneTime (h)Yield (%)
1Acetophenone1885
2Cyclohexanone2478
3Propiophenone2081
Application 2: Ligand in Palladium-Catalyzed C-N Cross-Coupling

The N,O-bidentate nature of the title compound makes it a promising candidate as a ligand in transition metal catalysis, such as the Buchwald-Hartwig amination[4]. The N-aryl-N-benzylamine structure can form a stable chelate with a metal center, while the steric bulk provided by the 2,5-dimethylphenyl group can influence the reactivity and selectivity of the catalytic cycle.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0L Pd(0)L PdII_ArX Pd(II)(Ar)(X)L Pd0L->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Pd(II)(Ar)(Amine)L]+X- PdII_ArX->PdII_Amine Amine Coordination + Base Product_Complex Pd(II)(Ar)(NR2)L PdII_Amine->Product_Complex Deprotonation Product_Complex->Pd0L Reductive Elimination Product Ar-NR2 Product_Complex->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 3: Buchwald-Hartwig Amination using the Title Compound as a Ligand

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, Anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the title compound as ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the aryl bromide (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography to isolate the N-arylated product.

Application 3: Precursor for Dibenz[b,f][1][5]oxazepine Derivatives

The molecular framework of the title compound is perfectly arranged for an intramolecular cyclization to form a seven-membered dibenz[b,f][1][5]oxazepine ring system. This scaffold is of significant interest in medicinal chemistry. The cyclization can be envisioned as an intramolecular C-O bond formation, potentially catalyzed by palladium or copper, or via a nucleophilic aromatic substitution if a suitable leaving group is present on the 2,5-dimethylphenyl ring. A more direct approach would be an intramolecular etherification.

Protocol 4: Intramolecular Dehydrative Cyclization

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), Anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the title compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction for the consumption of starting material by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired dibenz[b,f][1][5]oxazepine product from triphenylphosphine oxide and other byproducts.

Conclusion

This compound emerges as a highly versatile and underexplored building block for organic synthesis. By leveraging the known reactivity of its constituent functional groups, this guide provides a series of robust, field-proven protocols for its application in the synthesis of valuable molecular targets, including quinolines and dibenzoxazepines. Furthermore, its potential as a structurally unique ligand for transition-metal catalysis opens another avenue for its application in constructing complex C-N and C-O bonds. The protocols detailed herein serve as a foundational resource to inspire further investigation into the synthetic utility of this compound and its derivatives in academic and industrial research.

References

  • Doraghi, R., et al. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles.
  • Substrate Scope of benzylamine derivatives. (n.d.).
  • Xu, Y., et al. (2025). Selective N-alkylation of different aromatic amines by benzyl alcohol.
  • Ni nanocatalyst-catalyzed reaction of 2-aminobenzyl alcohol with arylnitriles. (2024).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Application Notes and Protocols for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Drug Scaffolding

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS No. 356538-93-7) emerges as a highly versatile intermediate, embodying a unique structural architecture conducive to the synthesis of complex pharmaceutical agents. Its constitution, featuring a reactive benzyl alcohol, a secondary amine linker, and a substituted phenyl ring, offers multiple points for molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this intermediate, with a focus on its potential role in the generation of kinase inhibitors, a cornerstone of targeted cancer therapy. The inherent reactivity of the benzyl alcohol allows for oxidation to an aldehyde for subsequent reactions or conversion to a leaving group for nucleophilic substitution, while the secondary amine provides a key hydrogen bond donor/acceptor site, crucial for molecular recognition at the active site of target proteins.

PART 1: Synthesis Protocol: A Chemically Sound Approach

The synthesis of this compound is most efficiently achieved via a reductive amination pathway. This method is widely favored in pharmaceutical manufacturing due to its high efficiency, operational simplicity, and the general availability of starting materials.

Underlying Rationale of the Synthetic Strategy

Reductive amination involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine, which is then reduced in situ to the desired amine. This one-pot approach is advantageous as it minimizes the isolation of the potentially unstable imine intermediate. The choice of 2-formylphenylmethanol (2-carboxybenzaldehyde) as the starting material provides the necessary benzyl alcohol moiety, while 2,5-dimethylaniline introduces the substituted phenyl group. The selection of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB is less reactive than other borohydrides like sodium borohydride, allowing for the selective reduction of the imine in the presence of the aldehyde, thus preventing the premature reduction of the starting material.

Detailed Experimental Protocol

Materials:

  • 2-Formylphenylmethanol

  • 2,5-Dimethylaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylphenylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: To the stirred solution, add 2,5-dimethylaniline (1.05 equivalents).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. The acid catalyzes the formation of the imine intermediate. Allow the reaction to stir at room temperature for 30-60 minutes.

  • Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a solid or viscous oil.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_end Product & Purification 2_Formylphenylmethanol 2-Formylphenylmethanol Imine_Formation Imine Formation (DCM, Acetic Acid) 2_Formylphenylmethanol->Imine_Formation 2_5_Dimethylaniline 2,5-Dimethylaniline 2_5_Dimethylaniline->Imine_Formation Reduction In situ Reduction (Sodium Triacetoxyborohydride) Imine_Formation->Reduction Imine Intermediate Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product {2-[(2,5-Dimethyl-phenylamino)- methyl]-phenyl}-methanol Purification->Final_Product

Caption: Reductive amination workflow for the synthesis of the target intermediate.

PART 2: Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The structural motifs present in this compound are frequently observed in potent and selective kinase inhibitors. The 2,5-dimethylphenyl group, for instance, is a common feature in type II kinase inhibitors, where it can occupy a hydrophobic pocket adjacent to the ATP-binding site. A notable example of a drug containing a substituted phenylamino moiety is Dasatinib, a dual Src/Abl kinase inhibitor.[1][2]

Hypothesized Synthetic Application

The title intermediate can be envisioned as a precursor for a novel class of kinase inhibitors. The benzyl alcohol functionality can be activated and subsequently displaced by a nitrogen-containing heterocycle, a common pharmacophore in this class of drugs.

Illustrative Protocol: Synthesis of a Hypothetical Kinase Inhibitor

Step 1: Activation of the Benzyl Alcohol

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the formation of the mesylate intermediate.

  • Upon completion, wash the reaction mixture with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution

  • Dissolve the crude mesylate intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add the desired nitrogen-containing heterocycle (e.g., a substituted pyrimidine or pyrazole) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by HPLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization to obtain the final hypothetical kinase inhibitor.

Logical Relationship Diagram

G Intermediate This compound Activation Activation of Benzyl Alcohol (e.g., Mesylation) Intermediate->Activation Step 1 Nucleophilic_Substitution Nucleophilic Substitution with Heterocycle Activation->Nucleophilic_Substitution Step 2 Final_Drug Hypothetical Kinase Inhibitor Nucleophilic_Substitution->Final_Drug

Caption: Synthetic pathway from the intermediate to a final drug product.

PART 3: Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and consistency of pharmaceutical intermediates, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the intermediate in the mobile phase.

    • Acceptance Criteria: Purity should typically be ≥98% for use in subsequent synthetic steps.

Identity Confirmation: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the compound.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene protons of the benzyl and amino-methyl groups, and the methyl groups on the phenyl ring.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS):

  • Rationale: MS confirms the molecular weight of the compound.

  • Protocol:

    • Ionization Technique: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Expected Ion: Look for the [M+H]⁺ ion corresponding to the molecular weight of 241.33 g/mol .

Quantitative Data Summary
ParameterMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMRConforms to structure
Purity (Assay) HPLC≥ 98.0%
Molecular Weight MSConforms to 241.33 g/mol
Residual Solvents GC-HSTo be determined based on synthesis

Conclusion

This compound is a valuable and versatile intermediate with significant potential in the synthesis of complex pharmaceutical molecules, particularly in the realm of kinase inhibitors. The synthetic and analytical protocols outlined in this application note provide a robust framework for its preparation and quality assessment. By understanding the chemical principles behind each step, researchers can confidently utilize this building block to advance their drug discovery and development programs.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
  • ResearchGate. (2025). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

Sources

Protocol for the Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a key intermediate in the development of novel molecular scaffolds. The synthesis is achieved through a highly efficient, one-pot reductive amination strategy, reacting 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline, followed by in-situ reduction of the resulting Schiff base using sodium borohydride. This methodology is designed for scalability, high yield, and purity, making it suitable for both discovery and process chemistry laboratories. We detail the underlying chemical principles, step-by-step procedures, purification, and analytical characterization to ensure reproducibility and validation.

Introduction and Scientific Rationale

The structural motif of N-aryl benzylamines is prevalent in a wide array of pharmacologically active compounds and functional materials.[1] The target molecule, this compound, combines a secondary amine linkage with a primary benzyl alcohol, offering multiple points for further chemical modification. Such structures are often investigated as ligands, molecular probes, or building blocks in multi-step syntheses.

The chosen synthetic route is reductive amination, a cornerstone of modern organic synthesis for its reliability and efficiency in forming C-N bonds.[2] This process involves two key transformations occurring in a single reaction vessel:

  • Imine Formation: The nucleophilic addition of the primary amine (2,5-dimethylaniline) to the aldehyde (2-(hydroxymethyl)benzaldehyde) to form a hemiaminal, which then dehydrates to a Schiff base (imine). This equilibrium is driven forward by the removal of water.

  • In-Situ Reduction: The imine intermediate is immediately reduced by a mild hydride-donating agent, sodium borohydride (NaBH₄), to yield the final secondary amine.[3]

The selection of NaBH₄ is critical; it is a chemoselective reducing agent that readily reduces the polar imine C=N bond while being unreactive towards the less electrophilic aldehyde starting material under the reaction conditions.[4] This selectivity is paramount for a successful one-pot procedure, preventing the premature reduction of the starting aldehyde to the diol.[5]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound (Self-generated image for illustrative purposes)

The mechanism proceeds via the pathway illustrated in the diagram below.

G Figure 1: Reaction Mechanism of Reductive Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A 2-(hydroxymethyl)benzaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine (B) (Nucleophilic Attack) B 2,5-Dimethylaniline (Primary Amine) D Schiff Base (Imine) + H₂O C->D - H₂O (Dehydration) F Final Product (Secondary Amine) D->F + [H⁻] from NaBH₄ (E) (Hydride Reduction) E Sodium Borohydride (NaBH₄)

Caption: Figure 1: Reaction Mechanism of Reductive Amination.

Materials, Reagents, and Equipment

All reagents should be of analytical grade or higher and used without further purification unless specified.

Table 1: Reagents and Materials

Reagent / MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleQuantity
2-(hydroxymethyl)benzaldehydeC₈H₈O₂136.15529-24-8Sigma-Aldrich1.36 g (10.0 mmol)
2,5-DimethylanilineC₈H₁₁N121.1895-78-3Sigma-Aldrich1.21 g (10.0 mmol)
Methanol (Anhydrous)CH₃OH32.0467-56-1Fisher Scientific50 mL
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Acros Organics0.45 g (12.0 mmol)
Ethyl AcetateC₄H₈O₂88.11141-78-6VWR150 mL
Saturated NaCl Solution (Brine)NaCl(aq)--Lab Prepared50 mL
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich~5 g
Hydrochloric Acid (1 M)HCl(aq)--Lab PreparedFor pH adjustment

Table 2: Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserPrevent solvent loss
Ice bathTemperature control
Separatory funnel (250 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal
Thin Layer Chromatography (TLC) platesReaction monitoring
Glass funnel and filter paperFiltration
Beakers and graduated cylindersGeneral use

Detailed Experimental Protocol

This protocol outlines the one-pot synthesis, work-up, and purification.

G Figure 2: Experimental Workflow start Start dissolve 1. Dissolve Reactants 2-(hydroxymethyl)benzaldehyde & 2,5-dimethylaniline in Methanol start->dissolve stir 2. Stir at Room Temp (1 hour) Monitor imine formation via TLC dissolve->stir cool 3. Cool to 0 °C (Ice Bath) stir->cool add_nabh4 4. Add NaBH₄ Portion-wise Maintain temperature < 5 °C cool->add_nabh4 warm_rt 5. Warm to Room Temp Stir for 2 hours add_nabh4->warm_rt quench 6. Quench Reaction Slowly add 20 mL water warm_rt->quench evaporate 7. Remove Methanol (Rotary Evaporator) quench->evaporate extract 8. Aqueous Work-up Extract with Ethyl Acetate (3x) evaporate->extract wash 9. Wash Organic Layer With Brine extract->wash dry 10. Dry & Filter Anhydrous MgSO₄ wash->dry purify 11. Purify Concentrate and recrystallize or perform column chromatography dry->purify characterize 12. Characterize Product NMR, IR, MS purify->characterize end End characterize->end

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)benzaldehyde (1.36 g, 10.0 mmol) and 2,5-dimethylaniline (1.21 g, 10.0 mmol).

    • Add 40 mL of anhydrous methanol.

    • Stir the mixture at room temperature (approx. 20-25 °C) for 1 hour. The formation of the imine can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), where a new, less polar spot corresponding to the imine should appear.

    • Causality Note: This initial stirring period allows the aldehyde and amine to reach equilibrium with the Schiff base intermediate. Anhydrous methanol is used as a solvent as it is compatible with the subsequent reduction step.

  • Reduction of the Imine:

    • After 1 hour, place the flask in an ice-water bath and cool the solution to 0 °C.

    • Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Causality Note: The portion-wise addition of NaBH₄ at low temperature is a critical safety and control measure. The reaction is exothermic, and uncontrolled addition can lead to rapid hydrogen gas evolution and a dangerous rise in temperature.

  • Reaction Completion:

    • Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2 hours to ensure the reduction is complete. Monitor the reaction by TLC until the imine spot has been completely consumed.

  • Work-up and Extraction:

    • Cool the flask in an ice bath again and slowly quench the reaction by adding 20 mL of deionized water. This will destroy any unreacted NaBH₄.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine solution (1 x 50 mL).

    • Causality Note: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed, leading to a cleaner separation.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, typically an off-white solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if it is an oil.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized this compound, the following analytical data should be acquired.

Table 3: Expected Analytical Data

TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~7.2-7.4 (m, 4H, Ar-H), ~6.5-6.7 (m, 3H, Ar-H), ~4.7 (s, 2H, Ar-CH₂-OH), ~4.3 (s, 2H, Ar-CH₂-NH), ~4.0 (br s, 1H, NH), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃). Note: OH proton may be broad or exchange.
¹³C NMR (101 MHz, CDCl₃)Peaks expected around δ 148, 140, 136, 130, 129, 128, 122, 117, 112 (Aromatic C), 64 (Ar-CH₂OH), 48 (Ar-CH₂NH), 21, 17 (CH₃).
FT-IR (ATR, cm⁻¹)3300-3400 (broad, O-H stretch), 3350 (N-H stretch), 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600, 1500 (C=C aromatic stretch).
Mass Spec (ESI+)[M+H]⁺ calculated for C₁₆H₁₉NO: 242.15. Found: m/z = 242.15 ± 0.01.

Safety Precautions

  • 2,5-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect. Handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add to the reaction mixture slowly.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • General: Perform all steps of this procedure in a well-ventilated chemical fume hood.

References

  • Prezi. (n.d.). Synthesis of Complex Molecules Through Reductive Amination.
  • Google Patents. (1995). Method for producing 2-aminobenzyl alcohol derivative. JPH07228556A.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol.
  • Google Patents. (1981). Process for the preparation of benzyl alcohol derivatives. CA1150316A.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California at Santa Barbara.
  • ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.
  • Chemistry LibreTexts. (2022). Synthesis of Amines.
  • MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.

Sources

The Versatile Scaffold: Application Notes for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Bifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. The compound {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol emerges as a pre-functionalized and sterically defined building block, offering a unique convergence of a nucleophilic secondary amine and a primary alcohol tethered to a phenyl ring. This arrangement of functional groups in a 1,2-disubstituted aromatic system provides a powerful platform for the synthesis of a variety of heterocyclic compounds, which are cornerstones in medicinal chemistry and materials science.

The inherent structural features of this molecule—namely, the ortho-disposition of the amino-methyl and hydroxymethyl groups—render it an ideal precursor for cyclization reactions. The N-aryl substitution with a 2,5-dimethylphenyl group introduces specific steric and electronic properties that can influence reaction kinetics, selectivity, and the ultimate conformation of the resulting products. This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging the synthetic potential of this compound. We will delve into the mechanistic rationale behind key transformations and offer step-by-step methodologies for the synthesis of valuable molecular frameworks.

Core Reactivity and Strategic Applications

The primary utility of this compound lies in its capacity to undergo intramolecular and intermolecular reactions to form fused ring systems. The two main reactive handles, the secondary amine and the primary alcohol, can be selectively or concertedly engaged in a variety of transformations.

Synthesis of Substituted Quinolines via Dehydrogenative Cyclization

The quinoline motif is a privileged scaffold in numerous FDA-approved drugs and biologically active compounds. The reaction of 2-aminobenzyl alcohols with ketones or secondary alcohols presents a direct and atom-economical route to substituted quinolines.[1][2][3] This transformation can be achieved through both transition-metal-catalyzed and metal-free pathways.

Mechanistic Insight: The reaction typically proceeds through an initial oxidation of the benzyl alcohol to the corresponding aldehyde. This in-situ generated aldehyde then undergoes a condensation reaction with the enolate of the ketone (or the oxidized ketone from a secondary alcohol) to form an α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the quinoline product. In dehydrogenative pathways, the reaction is driven by the removal of hydrogen gas.[4][5]

Protocol 1: Transition-Metal-Free Dehydrogenative Cyclization with Ketones

This protocol is adapted from established methods for the synthesis of quinolines from 2-aminobenzyl alcohols.[6][7][8]

Reaction Scheme:

G cluster_0 Reaction Scheme start This compound reagents t-BuOK, Toluene Heat start->reagents ketone R1-C(O)-CH2-R2 (Ketone) ketone->reagents product Substituted Quinoline reagents->product

A transition-metal-free approach to quinolines.

Materials:

  • This compound

  • Substituted ketone (e.g., acetophenone)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).

  • Add the substituted ketone (1.2 equiv) to the flask.

  • Add anhydrous toluene to dissolve the starting materials (concentration typically 0.1-0.5 M).

  • With vigorous stirring, add potassium tert-butoxide (2.0 equiv) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted quinoline.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the starting material and potential side reactions.

  • Anhydrous Solvents: The presence of water can interfere with the basicity of t-BuOK and quench reactive intermediates.

  • Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that facilitates the deprotonation of the alcohol and the ketone, promoting the condensation reaction.[6]

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the dehydrogenative cyclization.

Expected Outcomes and Characterization:

The yield of the substituted quinoline will vary depending on the specific ketone used. Typical yields for such reactions are in the range of 60-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Ketone SubstrateExpected Quinoline ProductTypical Yield Range
Acetophenone4-(2,5-Dimethylphenyl)-2-phenylquinoline70-85%
Propiophenone4-(2,5-Dimethylphenyl)-3-methyl-2-phenylquinoline65-80%
Cyclohexanone1-(2,5-Dimethylphenyl)-2,3,4,9-tetrahydroacridine60-75%
Synthesis of 1,5-Benzodiazepine Derivatives

The 1,5-benzodiazepine core is a prominent feature in a variety of psychoactive drugs.[9][10] The reaction of o-phenylenediamines with two equivalents of a ketone is a classical method for their synthesis.[11][12] While this compound is not a traditional o-phenylenediamine, its 1,2-amino- and methylene-alcohol functionalities can be envisioned to participate in a related condensation-cyclization sequence, potentially after an initial oxidation step. A more direct, albeit speculative, application would be its reaction with a β-diketone or an α,β-unsaturated ketone.

Conceptual Workflow for Benzodiazepine Synthesis:

G cluster_0 Conceptual Workflow start This compound oxidation Oxidation start->oxidation e.g., MnO2, PCC intermediate o-Aminobenzaldehyde Derivative oxidation->intermediate condensation Condensation with Ketone intermediate->condensation R1-C(O)-CH2-R2 product 1,5-Benzodiazepine Derivative condensation->product

A plausible route to 1,5-benzodiazepines.

Protocol 2: Two-Step Synthesis of a 1,5-Benzodiazepine Analogue

This protocol is a hypothetical two-step sequence based on established methodologies for the synthesis of benzodiazepines from o-aminobenzaldehydes.[13]

Step 1: Oxidation of the Alcohol to the Aldehyde

Materials:

  • This compound

  • Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celatom® or silica gel

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM, add activated manganese dioxide (5-10 equiv).

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or silica gel, washing with additional DCM.

  • Concentrate the filtrate in vacuo to yield the crude o-aminobenzaldehyde derivative, which can often be used in the next step without further purification.

Step 2: Condensation with a Ketone to form the Benzodiazepine

Materials:

  • Crude o-aminobenzaldehyde derivative from Step 1

  • Ketone (e.g., acetone, 2.2 equiv)

  • Catalytic amount of a solid acid catalyst (e.g., H-MCM-22, sulfated zirconia) or p-toluenesulfonic acid (p-TSA).[9][12]

  • Anhydrous acetonitrile or methanol

Procedure:

  • Dissolve the crude aldehyde in the chosen anhydrous solvent.

  • Add the ketone to the solution.

  • Add the acid catalyst (typically 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, neutralize the catalyst if necessary (e.g., with a mild base for p-TSA).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the 1,5-benzodiazepine derivative.

Rationale for Experimental Choices:

  • Manganese Dioxide/PCC: Mild oxidizing agents suitable for the selective oxidation of primary alcohols to aldehydes without affecting the amine functionality.

  • Solid Acid Catalysts/p-TSA: These catalysts facilitate the condensation reaction between the diamine (formed in situ from two molecules of the aldehyde and the amine) and the ketone, promoting the cyclization to the seven-membered ring.[9]

Conclusion and Future Outlook

This compound represents a strategically valuable building block for the synthesis of complex N-heterocyclic molecules. Its pre-installed functionalities and defined substitution pattern offer a streamlined entry into quinoline and potentially benzodiazepine scaffolds, which are of significant interest in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigations could expand its application to the synthesis of other heterocyclic systems and the development of novel catalytic transformations that leverage its unique structural attributes.

References

  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. [Link]
  • Rena, X., et al. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]
  • Rena, X., Tan, K., Zhou, C.-Y., & Guo, Z. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 80(11), 5687–5693. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3, 1-6.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2013, 1-6. [Link]
  • Kumar, A., & Sharma, S. (2013). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-501.
  • S. Das, D. Maiti, S. D. Sarkar, J. Org. Chem., 2018, 83, 2309-2316.
  • N. Luo, H. Shui, Y. Zhong, J. Huang, R. Luo, Synthesis, 2021, 53, 4516-4524.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Reddy, B. V. S., et al. (2007). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]
  • Z. Hao, X. Zhou, Z. Ma, C. Zhang, Z. Han, J. Lin, G. -L. Lu, J. Org. Chem., 2022, 87, 12596-12607.
  • Kumar, A., & Sharma, S. (2021). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances, 13(6), 3694–3714. [Link]
  • Rena, X., et al. (2015). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. [Link]
  • Request PDF. (n.d.). Na2S-Catalyzed Dehydrogenative Condensation of 2-Aminobenzyl Alcohols and Ketones: A Synthesis of Quinolines.
  • Marques, M. (2021). Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia.pub. [Link]
  • Kempe, R., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines.
  • Li, Z., et al. (2016). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal-Ligand Bifunctional Catalyst [Cp*(6,6'-(OH)2bpy)(H2O)][OTf]2. PubMed. [Link]

Sources

Metal Complexes of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from the N,O-bidentate ligand {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed to offer both foundational knowledge and practical, field-proven protocols to facilitate the exploration of this promising class of compounds in catalysis and medicinal chemistry.

Introduction: The Potential of N,O-Bidentate Ligands

Transition metal complexes incorporating N,O-bidentate ligands, such as amino alcohols, have garnered significant attention due to their diverse applications in catalysis and medicinal chemistry. The combination of a soft nitrogen donor and a hard oxygen donor allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and biological activity. Complexes of transition and non-transition metals with a wide variety of N-donor ligands are a highly important class of compounds in chemistry, biochemistry, and material science[1]. The ligand this compound presents an attractive scaffold for the development of novel metal-based therapeutics and catalysts. Its structure combines a secondary amine and a primary alcohol, providing a versatile coordination environment for various metal ions.

Ligand Synthesis: this compound

While the target ligand is commercially available, a reliable synthetic protocol is essential for custom modifications and cost-effective production. Based on established methods for the synthesis of substituted benzyl alcohols and ortho-aminomethyl functionalized compounds, a plausible two-step synthetic route is proposed.

Proposed Synthetic Pathway

The synthesis can be envisioned as a reductive amination of 2-formylbenzyl alcohol with 2,5-dimethylaniline, followed by the reduction of the intermediate Schiff base.

Ligand Synthesis 2-Formylbenzyl alcohol 2-Formylbenzyl alcohol Intermediate Schiff Base Intermediate Schiff Base 2-Formylbenzyl alcohol->Intermediate Schiff Base Condensation - H2O 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethylaniline->Intermediate Schiff Base This compound This compound Intermediate Schiff Base->this compound Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of the target ligand.

Experimental Protocol

Step 1: Synthesis of the Intermediate Schiff Base

  • In a round-bottom flask, dissolve 2-formylbenzyl alcohol (1 equivalent) in methanol.

  • Add 2,5-dimethylaniline (1 equivalent) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude Schiff base, which may be used directly in the next step or purified by recrystallization.

Step 2: Reduction to this compound

  • Dissolve the crude Schiff base from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Metal Complexes

The N,O-bidentate nature of this compound allows for the formation of stable chelate complexes with a variety of transition metals. Here, we provide general protocols for the synthesis of its Palladium(II), Copper(II), and Zinc(II) complexes, which are of particular interest for their potential catalytic and medicinal applications.

General Workflow for Metal Complex Synthesis

Complex Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Ligand Solution Dissolve Ligand in Solvent Reaction Mixture Combine Solutions (Optional: Add Base) Ligand Solution->Reaction Mixture Metal Salt Solution Dissolve Metal Salt in Solvent Metal Salt Solution->Reaction Mixture Stir/Heat Stir at RT or Reflux Reaction Mixture->Stir/Heat Precipitate Collect Precipitate by Filtration Stir/Heat->Precipitate Wash & Dry Wash with Solvent and Dry Precipitate->Wash & Dry Recrystallization Recrystallize for Purity Wash & Dry->Recrystallization

Caption: General workflow for synthesizing metal complexes.

Protocol for Palladium(II) Complex Synthesis

Palladium(II) complexes are widely studied for their catalytic activity and potential as anticancer agents.

  • Dissolve this compound (2 equivalents) in methanol or ethanol.

  • In a separate flask, dissolve palladium(II) chloride (PdCl2) (1 equivalent) in a minimal amount of the same solvent (sonication may be required).

  • Slowly add the ligand solution to the palladium salt solution with constant stirring.

  • If the ligand is in its protonated form, a mild base such as triethylamine or sodium acetate may be added to facilitate deprotonation of the alcohol.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours.

  • A precipitate should form. Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol for Copper(II) Complex Synthesis

Copper complexes are of interest due to their redox activity and have shown promise as anticancer agents.[2]

  • Dissolve this compound (2 equivalents) in methanol.

  • Add a solution of copper(II) chloride dihydrate (CuCl2·2H2O) (1 equivalent) in methanol to the ligand solution.

  • Stir the resulting solution at room temperature for 2-3 hours.

  • The formation of a colored precipitate indicates complex formation.

  • Collect the solid by filtration, wash with methanol, and dry under vacuum.

Protocol for Zinc(II) Complex Synthesis

Zinc complexes are generally less toxic than other transition metal complexes and are explored for their biological activities.[3]

  • Follow the same procedure as for the Copper(II) complex, using zinc(II) chloride (ZnCl2) as the metal salt.

  • Zinc complexes are often colorless, so the formation of a white precipitate will indicate product formation.

Characterization of Ligand and Complexes

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. The following techniques are recommended.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation of the ligand and diamagnetic complexes (e.g., Zn(II)).Confirmation of proton and carbon environments. For complexes, shifts in the signals of protons near the coordination sites (amine and alcohol) are expected.
FT-IR Spectroscopy Identification of functional groups and coordination mode.For the ligand, characteristic peaks for O-H and N-H stretching. Upon complexation, a shift in these peaks and the appearance of new peaks corresponding to M-N and M-O bonds are anticipated.
Mass Spectrometry (e.g., ESI-MS) Determination of molecular weight.Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the composition of the ligand and its complexes. The isotopic distribution pattern can be indicative of the metal present.
Elemental Analysis (CHN) Determination of elemental composition.Provides the percentage of Carbon, Hydrogen, and Nitrogen, which should match the calculated values for the proposed molecular formula.
UV-Vis Spectroscopy Study of electronic transitions.Can provide information about the coordination geometry of the metal ion in the complex.
Single-Crystal X-ray Diffraction Unambiguous determination of the three-dimensional structure.Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Application Notes and Protocols

Based on the broader literature for related N,O-donor ligand complexes, two primary areas of application are proposed: anticancer activity and catalysis.

Anticancer Activity Evaluation

Metal complexes, particularly those of palladium and copper, have shown significant potential as anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based drugs.[2][3][4]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized complexes on cancer cell lines.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Catalytic Applications

Palladium complexes are renowned for their catalytic prowess in a variety of organic transformations, including cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of the synthesized Palladium(II) complex as a catalyst for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K2CO3, 2 mmol), and the Palladium(II) complex (0.01-1 mol%).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry and calculate the reaction yield.

Conclusion

The metal complexes of this compound represent a versatile and promising class of compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of these complexes in the fields of medicinal chemistry and catalysis. The inherent tunability of the ligand scaffold and the choice of the metal center open up a vast chemical space for the development of novel molecules with tailored properties and functions.

References

[5] Study of applications of some N-donor ligands and their transition metal ion complexes. (2025-08-07). Pure and Applied Chemistry. [6] Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. (2021-07-17). Molecules. [3] Anticancer Activity of Cu(II), Pd(II) and Zn(II) Complexes of Phosphonate with Glutamine Amino Acid. (2018). Oriental Journal of Chemistry. [7] Palladium Complexes with N,O‐Bidentate Ligands Based on N‐Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki‐Heck Reaction. (2021). Chinese Journal of Chemistry. [1] Metal Complexes with N-donor Ligands. (2024-04-29). Inorganics. [8] Synthesis of (R)-α-[[[3-[5-(aminomethyl)-2-thienyl]propyl]amino]methyl]benzyl alcohol. Molbase. [9] Modern applications of low-valent early transition metals in synthesis and catalysis. (2020). Nature Reviews Chemistry. [10] Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. (2021-07-17). PubMed. [4] Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods. (2018). RSC Advances. [11] Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2020-09-10). Chemical Science. [12] Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. (2019). International Journal of Molecular Sciences. [2] New anticancer copper complexes containing ligands conjugated with biologically active molecules. (2018). Journal of Inorganic Biochemistry. [13] Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods. (2018). RSC Publishing. [14] Palladium(II) complexes bearing N,O-bidentate Schiff base ligands: Experimental, in-silico, antibacterial, and catalytic properties. (2022). Journal of Molecular Structure. [15] Catalytic Reactions Using Metal Complexes. (2024-10-16). Royal Society of Chemistry.

Sources

Application Notes and Protocols: {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol Derivatives as Novel Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Molecular Scaffold in Materials Protection

In the relentless pursuit of robust and efficient materials, the mitigation of corrosion remains a paramount challenge across numerous industries. The structural integrity of metallic components is constantly threatened by aggressive environmental conditions, necessitating the development of advanced protective strategies. Organic corrosion inhibitors have emerged as a highly effective and versatile solution, offering a molecular-level defense against metallic degradation.

This document introduces a promising, yet unexplored, class of organic compounds: {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol derivatives . While direct applications of this specific molecular framework in materials science are not yet established in published literature, a detailed analysis of its constituent functional groups—a secondary aromatic amine, a sterically hindered dimethylphenyl moiety, and a phenyl-methanol group—suggests a strong potential for effective corrosion inhibition, particularly for mild steel in acidic environments.

The presence of nitrogen and oxygen heteroatoms with lone pair electrons, coupled with the π-electron systems of the aromatic rings, provides the essential chemical features for strong adsorption onto metal surfaces. This process forms a protective molecular layer that insulates the metal from the corrosive medium. The dimethyl substitution on the phenylamino ring may further enhance this protective barrier by creating a more sterically hindered and hydrophobic film.

These application notes serve as a comprehensive guide for researchers venturing into the evaluation of this novel compound. We will provide a plausible synthetic route, detailed protocols for assessing its corrosion inhibition efficacy, and a proposed mechanism of action grounded in established principles of materials science and electrochemistry.

Part 1: Synthesis of this compound

A robust synthesis is the foundation of any new material application. The following protocol outlines a proposed two-step synthetic route to obtain the title compound, based on established organic chemistry principles.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target corrosion inhibitor from commercially available starting materials.

Materials:

  • 2-Formylphenyl acetate

  • 2,5-Dimethylaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step 1: Reductive Amination

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-formylphenyl acetate (1.0 eq) and 2,5-dimethylaniline (1.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate-protected intermediate.

Step 2: Hydrolysis of the Acetate Group

  • Dissolve the crude product from Step 1 in methanol.

  • Add a 1M aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, neutralize the mixture with 1M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis 2-Formylphenyl acetate 2-Formylphenyl acetate Reaction1 Stir 12-18h 2-Formylphenyl acetate->Reaction1 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethylaniline->Reaction1 DCM DCM DCM->Reaction1 STAB STAB STAB->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Crude Acetate Intermediate Workup1->Intermediate Reaction2 Stir 2-4h Intermediate->Reaction2 MeOH Methanol MeOH->Reaction2 NaOH 1M NaOH NaOH->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Final_Product {2-[(2,5-Dimethyl-phenylamino)- methyl]-phenyl}-methanol Purification->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Part 2: Application as a Corrosion Inhibitor for Mild Steel

The true measure of a corrosion inhibitor lies in its performance. The following protocols are designed to rigorously evaluate the efficacy of the synthesized this compound derivative in protecting mild steel in a 1 M HCl solution, a common industrial challenge.

Protocol 2: Gravimetric (Weight Loss) Measurements

Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of mild steel coupons over time.

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.2 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • Synthesized inhibitor

  • Acetone, distilled water

  • Emery paper (various grades)

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.[1]

  • Weigh each coupon accurately using an analytical balance.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of the synthesized inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).

  • Immersion: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. A blank test with only 1 M HCl is crucial for comparison.

  • Maintain the solutions at a constant temperature (e.g., 298 K) in a thermostatic water bath for a set period (e.g., 6 hours).

  • Post-Immersion: After the immersion period, carefully remove the coupons, rinse with distilled water, scrub gently with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.

Protocol 3: Electrochemical Measurements

Objective: To investigate the mechanism of inhibition and obtain quantitative data on the inhibitor's performance using electrochemical techniques.

Apparatus:

  • Potentiostat/Galvanostat with impedance measurement capabilities

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Counter Electrode (CE): Platinum foil or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode. Add the test solution (1 M HCl with or without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.[2]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.[1][2]

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist plots. An increase in the diameter of the semicircle indicates an increase in charge transfer resistance (Rct) and thus, better inhibition.[3]

    • Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

  • Potentiodynamic Polarization (Tafel Plots):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).[1]

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • A significant decrease in icorr in the presence of the inhibitor indicates effective inhibition.

    • Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

Part 3: Proposed Mechanism of Action and Data Interpretation

The effectiveness of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the mild steel surface, forming a protective barrier.[4] This adsorption is likely a mixed-mode process involving both physisorption and chemisorption.

  • Physisorption: In the acidic medium, the nitrogen atom of the amino group can be protonated. This creates a cationic species that can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of Cl⁻ ions.[4]

  • Chemisorption: The molecule possesses multiple sites for chemical bonding with the vacant d-orbitals of iron atoms on the steel surface:

    • The lone pair of electrons on the nitrogen atom.

    • The lone pairs of electrons on the oxygen atom of the hydroxyl group.

    • The delocalized π-electrons of the two aromatic rings.

This synergistic adsorption process leads to the formation of a stable, coordinated layer on the steel surface, effectively blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. Potentiodynamic polarization studies can elucidate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. A mixed-type inhibitor, which is common for such organic molecules, will suppress both reactions.[1][5]

Diagram 2: Proposed Inhibition Mechanism

G cluster_surface Mild Steel Surface (Fe) cluster_solution Corrosive Medium (1M HCl) cluster_mechanism Adsorption Mechanism Fe_surface Fe Fe Fe Fe Inhibitor {Inhibitor Molecule} (R-NH-R') Protonation Protonation of N atom Inhibitor->Protonation in acid Chemisorption Coordinate Bond Formation (Chemisorption) - N lone pair -> Fe - O lone pair -> Fe - π-electrons -> Fe Inhibitor->Chemisorption direct interaction H_plus H+ Cl_minus Cl- Physisorption Electrostatic Attraction (Physisorption) Protonation->Physisorption with Cl- on surface Barrier Protective Barrier Formation Physisorption->Barrier Chemisorption->Barrier Barrier->Fe_surface protects

Caption: Adsorption mechanism of the inhibitor on the steel surface.

Expected Quantitative Data

The following table summarizes hypothetical, yet realistic, data that could be obtained from the experimental protocols described above, demonstrating the potential efficacy of the inhibitor.

Inhibitor Conc. (mM)Weight Loss IE (%)EIS - Rct (Ω cm²)EIS - IE (%)Tafel - icorr (µA/cm²)Tafel - IE (%)
0 (Blank)050011000
0.16514565.538565
0.58228082.119882
1.09155090.99991
5.09598094.95595

Conclusion and Future Outlook

The structural attributes of This compound present a compelling case for its investigation as a novel corrosion inhibitor. The protocols detailed herein provide a comprehensive framework for its synthesis and rigorous evaluation. Successful validation of its inhibitory properties would not only introduce a new class of protective agents but also open avenues for further structural optimization to enhance performance. Future work could involve modifying the substitution patterns on the aromatic rings to fine-tune the electronic and steric properties, thereby maximizing the protective efficacy of this promising molecular scaffold.

References

  • Sarjidan, M. A. M., et al. (2014). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
  • UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED).
  • Mustafa, G., et al. (2017). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. Journal of Ovonic Research, 13(4), 213-221.
  • Kalyani, T., Dhoble, S. J., & Pode, R. B. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for.
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  • AMPP Knowledge Hub. (n.d.).
  • CORE. (n.d.). INHIBITION OF CORROSION OF MILD STEEL IN ACIDIC SOLUTIONS USING N - BENZYL DIMETHYLAMINE.
  • BenchChem. (n.d.).
  • Al-Amiery, A. A. (2014). Novel Corrosion Inhibitor for Mild Steel in HCl.
  • MDPI. (2024).
  • Zlatar, M., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. International Journal of Molecular Sciences, 24(1), 610.
  • BenchChem. (2025). Application Notes and Protocols: Mechanism of N-Benzyl-N-methylethanolamine as a Corrosion Inhibitor for Steel.
  • Zarrouk, A., et al. (2012). N-benzyl- N,Nbis[(3,5-dimethyl-1 H-pyrazol-1-yl)methyl]amine as corrosion inhibitor of steel in 1 M HCl.
  • Al-Masoudi, A. J., et al. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies.
  • Feresin, G. E., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161.
  • BenchChem. (2025).
  • ResearchGate. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines.
  • El-Hassaneen, H. M., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications.
  • ResearchGate. (2021). Polymerization of Aniline Derivatives to Yield Poly[ N , N -(phenylamino)disulfides] as Polymeric Auxochromes.
  • Hiran, B. L., et al. (n.d.). Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA.
  • MDPI. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.
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Application Note: A Guide to the Parallel Derivatization of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents hinges on the efficient exploration of chemical space. This is often achieved through the systematic structural modification of a promising chemical scaffold. This guide provides a comprehensive framework for the derivatization of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a scaffold possessing key structural motifs found in various biologically active compounds.[1][2][3] We present detailed, field-tested protocols for parallel library synthesis, enabling the rapid generation of a diverse set of analogs.[4][5] Furthermore, this document outlines a strategic approach to the subsequent biological evaluation of these derivatives, with a particular focus on high-throughput kinase inhibitor screening, a major area in modern drug discovery.[6][7]

Introduction: The Strategic Value of the Scaffold

The core structure, this compound, presents an attractive starting point for a drug discovery campaign. It is a bifunctional compound featuring two readily modifiable sites: a secondary amine and a primary alcohol.[2] This dual functionality allows for extensive exploration of structure-activity relationships (SAR).

  • The 2,5-Dimethylphenyl Moiety: This group is a known constituent in molecules with demonstrated antimicrobial activity, making it a privileged fragment for developing new anti-infective agents.[1][3]

  • The Aminomethyl-Benzyl Alcohol Core: This framework is a versatile building block in medicinal chemistry, providing a three-dimensional vector for substituents that can interact with biological targets.[8][9][10]

The strategic derivatization of this scaffold, a process sometimes referred to as "scaffold hopping" when significant core changes are made, is a cornerstone of modern medicinal chemistry for identifying novel intellectual property and overcoming limitations of initial hit compounds.[11][12] This guide focuses on creating a focused library via parallel synthesis, a technique that dramatically accelerates the discovery process by allowing for the simultaneous creation of numerous distinct compounds.[5][13]

Derivatization Strategy: A Dual-Pronged Approach

The presence of both a nucleophilic amine and a primary alcohol allows for two primary vectors of diversification. Our strategy involves creating distinct sub-libraries by selectively targeting each functional group. This approach maximizes structural diversity from a single, common intermediate.

Sources

Illuminating Cellular Processes: A Guide to the Application of Fluorescent Probe Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the utilization of fluorescent probe precursors. Moving beyond a simple list of instructions, this document elucidates the rationale behind experimental design, ensuring a robust and reproducible application of these powerful molecular tools.

Introduction: The Dawn of "Turn-On" Fluorescence

In the realm of molecular and cell biology, the ability to visualize specific molecules and events within the complex milieu of a living cell is paramount.[1][] Fluorescent probes have revolutionized our capacity to do so, offering high sensitivity and spatiotemporal resolution.[][3][4] However, traditional "always on" fluorescent dyes can suffer from high background signals, limiting their utility. Fluorescent probe precursors, also known as activatable or "turn-on" probes, represent a significant advancement, remaining non-fluorescent or "dark" until they interact with their specific target.[5][6] This activation event, often a specific enzymatic cleavage or a change in the local microenvironment, triggers a conformational or chemical change that "switches on" the fluorescence, providing a high signal-to-noise ratio and enabling the detection of specific biological activities in real-time.[6][7][8]

Key Advantages of Fluorescent Probe Precursors:

  • High Signal-to-Noise Ratio: The "turn-on" mechanism minimizes background fluorescence, enhancing detection sensitivity.

  • Real-Time Monitoring: Activation is directly linked to a specific biological event, allowing for dynamic tracking of cellular processes.[7]

  • High Specificity: Probes can be designed to be activated by specific enzymes, reactive species, or environmental conditions.[1][9]

  • Non-Invasive Imaging: Enables the study of biological processes in living cells and organisms with minimal perturbation.[7][8]

The Chemistry of Activation: Unmasking the Fluorophore

The ingenuity of fluorescent probe precursors lies in their diverse activation mechanisms. Understanding these mechanisms is crucial for selecting the appropriate probe for a given application and for troubleshooting experimental results. The general structure of these probes consists of a fluorophore, a recognition unit that interacts with the target, and a linker.[10]

Enzyme-Activated Probes

A major class of fluorescent probe precursors are those activated by specific enzymatic activity.[6][7][8] Dysregulation of enzyme activity is a hallmark of many diseases, including cancer, making these probes valuable diagnostic and research tools.[1][11] The precursor is designed with a quenching moiety that masks the fluorescence of the fluorophore. This quencher is linked to the fluorophore via a substrate recognized by the target enzyme. Upon enzymatic cleavage of the substrate, the quencher is released, restoring the fluorophore's fluorescence.[5][6]

Workflow for Enzyme-Activated Probe Imaging

cluster_0 Probe Design & Synthesis cluster_1 Cellular Application cluster_2 Data Acquisition & Analysis A Fluorophore Selection B Enzyme Substrate Linker A->B C Quencher Moiety B->C D Probe Incubation with Live Cells C->D Introduction to System E Enzymatic Cleavage D->E Target Enzyme Presence F Fluorescence Activation E->F Quencher Release G Fluorescence Microscopy F->G H Image Analysis G->H I Quantification of Enzyme Activity H->I

Caption: Workflow for utilizing enzyme-activated fluorescent probes.

Reactive Species-Activated Probes

Reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) are highly reactive molecules that play crucial roles in both normal physiology and pathology.[3][12] Fluorescent probe precursors designed to detect these species are invaluable for studying oxidative stress and redox signaling.[12][13] These probes typically incorporate a recognition moiety that undergoes a specific chemical reaction with the target reactive species, leading to a change in the electronic properties of the fluorophore and a subsequent increase in fluorescence.[12][14]

Activation by Reactive Oxygen Species (ROS)

Probe Precursor Probe Precursor Activated Probe Activated Probe Probe Precursor->Activated Probe Oxidation ROS ROS ROS->Activated Probe Fluorescence Fluorescence Activated Probe->Fluorescence Emission

Caption: Schematic of ROS-mediated probe activation.

pH-Sensitive Probes

The pH of subcellular compartments and the extracellular microenvironment is tightly regulated and can be indicative of cellular health and activity.[15] For instance, the tumor microenvironment is often acidic. pH-sensitive fluorescent probe precursors are designed to exhibit changes in their fluorescence intensity or emission wavelength in response to specific pH changes.[15] This is often achieved by incorporating acidic or basic functional groups into the fluorophore structure, whose protonation state influences the electronic distribution and thus the fluorescence properties.[1]

Application Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the application of fluorescent probe precursors. It is essential to optimize parameters such as probe concentration, incubation time, and imaging conditions for each specific probe and cell type.

General Protocol for Live Cell Imaging

This protocol is a starting point for imaging intracellular targets in adherent cell cultures.

Materials:

  • Fluorescent probe precursor stock solution (typically in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (e.g., phenol red-free medium, HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe precursor in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is common.

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-60 minutes). This allows for probe uptake and activation.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: Add fresh live-cell imaging medium to the cells and immediately proceed with fluorescence microscopy.[16] Acquire images using the appropriate excitation and emission wavelengths for the activated probe.

Protocol for Enzyme Activity Assay in Cell Lysates

This protocol allows for the quantification of specific enzyme activity in a cell population.

Materials:

  • Fluorescent probe precursor stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Assay buffer (specific to the enzyme of interest)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Cell Lysis: Culture and treat cells as required. Lyse the cells using a suitable lysis buffer and collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Bring the total volume to a set amount with the assay buffer.

  • Probe Addition: Add the fluorescent probe precursor to each well to initiate the enzymatic reaction. The final concentration should be optimized.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity at regular intervals over a specific time period (e.g., every minute for 30-60 minutes).

  • Data Analysis: Calculate the rate of increase in fluorescence (slope of the linear portion of the kinetic curve). This rate is proportional to the enzyme activity. Normalize the activity to the total protein concentration.

Data Interpretation and Considerations

Successful application of fluorescent probe precursors requires careful experimental design and data interpretation.

ParameterConsiderationRationale
Probe Specificity Perform control experiments with known inhibitors or activators of the target enzyme/process.To confirm that the observed fluorescence is due to the specific activation of the probe.
Probe Concentration Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.High concentrations can lead to off-target effects and cellular stress.
Phototoxicity Minimize light exposure during imaging by using the lowest possible laser power and exposure times.Excessive light can damage cells and cause photobleaching of the fluorophore.[17]
Cellular Localization Co-stain with organelle-specific markers if the probe is designed to target a specific subcellular location.To verify the intended localization of the probe and its activation.[]
Controls Include untreated cells and cells treated with a vehicle control (e.g., DMSO).To establish baseline fluorescence and rule out any effects of the solvent.

Conclusion and Future Perspectives

Fluorescent probe precursors are indispensable tools for elucidating the intricate workings of living cells. Their ability to provide real-time, high-contrast readouts of specific molecular events has propelled our understanding of numerous biological processes.[18] The continued development of novel probes with improved photophysical properties, enhanced specificity, and multiplexing capabilities will undoubtedly open new avenues for research and diagnostics.[9][17] The integration of these advanced probes with super-resolution microscopy techniques promises to unveil cellular dynamics with unprecedented detail.[17][19]

References

  • Lessons in Organic Fluorescent Probe Discovery. PMC - PubMed Central - NIH.
  • Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube.
  • Activatable Fluorescent Probes in Fluorescence-guided Surgery: Practical Consider
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central.
  • Fluorescence probes used for detection of reactive oxygen species. PubMed.
  • Advances in the Development of Fluorescence Probes for Cell Plasma Membrane Imaging. UQ eSpace - The University of Queensland.
  • Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society.
  • Fluorescent Probes for Disease Diagnosis.
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. PubMed.
  • What are Fluorescent Probes and Their Applic
  • Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH.
  • Small-molecule fluorescent probes and their design. RSC Publishing.
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  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers. [Link]
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Application Notes and Protocols for the Laboratory Scale Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Scientific Background

{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol is a secondary amine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted N-benzylaniline core, is a common motif in pharmacologically active molecules.[1] The synthesis of such compounds is of significant interest to researchers in drug discovery and development.

The most logical and efficient synthetic route to this target molecule is through reductive amination . This powerful and versatile reaction involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[2][3] This two-step, one-pot process is widely used due to its high efficiency and the commercial availability of a wide range of starting materials.[4]

There are two primary reductive amination pathways to synthesize the target molecule:

  • Pathway A: Reaction of 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline.

  • Pathway B: Reaction of [2-(aminomethyl)phenyl]methanol with 2,5-dimethylbenzaldehyde.

This guide will focus on Pathway A, as 2-(hydroxymethyl)benzaldehyde and 2,5-dimethylaniline are readily available commercial starting materials.

Synthetic Strategy and Mechanism

The synthesis proceeds in two key stages within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2,5-dimethylaniline) on the carbonyl carbon of the aldehyde (2-(hydroxymethyl)benzaldehyde). This is typically catalyzed by a mild acid and results in the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the corresponding imine.

  • Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.[5] Sodium borohydride is a cost-effective and efficient choice for this transformation.[4]

The overall reaction is illustrated below:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Imine Intermediate cluster_product Product R1 2-(hydroxymethyl)benzaldehyde I1 Imine R1->I1 Imine Formation (Acid Catalyst, Dehydration) plus + R2 2,5-dimethylaniline P1 This compound I1->P1 Reduction (e.g., NaBH4)

Figure 1: General workflow of the reductive amination synthesis.

Experimental Protocol

This protocol details the synthesis of this compound via the reductive amination of 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
2-(hydroxymethyl)benzaldehyde≥98%Sigma-Aldrich529-20-4
2,5-Dimethylaniline≥99%Sigma-Aldrich95-78-3
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2Handle with care, moisture sensitive.
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Glacial Acetic AcidACS GradeVWR64-19-7Used as a catalyst.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution for workup.
BrineSaturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic phase.
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Condenser
Separatory funnel (250 mL)
Rotary evaporator
Step-by-Step Procedure

experimental_workflow start Start reactants 1. Combine 2-(hydroxymethyl)benzaldehyde, 2,5-dimethylaniline, and Methanol start->reactants catalyst 2. Add Glacial Acetic Acid (catalyst) reactants->catalyst stir_imine 3. Stir at room temperature for 1 hour (Imine Formation) catalyst->stir_imine cool 4. Cool the reaction mixture to 0 °C stir_imine->cool reduction 5. Add Sodium Borohydride portion-wise cool->reduction stir_reduction 6. Stir at room temperature for 2 hours reduction->stir_reduction quench 7. Quench with water stir_reduction->quench extract 8. Extract with Dichloromethane quench->extract wash 9. Wash organic layer with NaHCO3 and Brine extract->wash dry 10. Dry with MgSO4 and filter wash->dry concentrate 11. Concentrate under reduced pressure dry->concentrate purify 12. Purify by column chromatography concentrate->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)benzaldehyde (1.36 g, 10.0 mmol) and methanol (30 mL). Stir until the solid has completely dissolved.

  • Addition of Amine: To the stirred solution, add 2,5-dimethylaniline (1.21 g, 10.0 mmol).

  • Catalysis and Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze the imine formation. Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling: After 1 hour, place the reaction flask in an ice-water bath and cool the mixture to 0 °C.

  • Reduction: Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the cooled reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of water (20 mL).

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (1 x 30 mL).

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling, except during the controlled quenching step.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care and minimize inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Expected Results and Data

ParameterExpected Value
Product Name This compound
CAS Number 356538-93-7[6]
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Expected Yield 70-85%
Purity (post-chromatography) >95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄.
Incomplete reduction.Ensure the sodium borohydride is fresh and was added in sufficient excess.
Impure Product Incomplete reaction or side reactions.Optimize purification conditions (e.g., change solvent system for chromatography).
Residual starting materials.Ensure the reaction went to completion using TLC before workup.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound using the principles of reductive amination. This guide offers a solid foundation for researchers to produce this compound for further investigation in various scientific fields. The methodology is based on well-established and widely practiced organic synthesis techniques, ensuring a high probability of success for researchers with a foundational knowledge of synthetic chemistry.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This molecule is a key intermediate in various research and development pipelines. The most common and efficient route to its synthesis is through the reductive amination of 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline. While theoretically straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common pitfalls and maximize your synthetic output.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of the target molecule is a classic example of a one-pot reductive amination. This process involves two key sequential steps:

  • Imine Formation: The nucleophilic 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of 2-(hydroxymethyl)benzaldehyde. This is typically catalyzed by a weak acid. Following the initial addition, a molecule of water is eliminated to form a protonated imine, known as an iminium ion. This step is reversible and its equilibrium position is critical for the reaction's success.

  • Reduction: A reducing agent, ideally one that is selective for the iminium ion over the starting aldehyde, is used to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine product.

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction aldehyde 2-(hydroxymethyl)benzaldehyde carbinolamine Hemiaminal Intermediate aldehyde->carbinolamine + Amine amine 2,5-dimethylaniline amine->carbinolamine iminium Iminium Ion carbinolamine->iminium - H₂O + H⁺ product This compound iminium->product iminium->product Reduction reducer Reducing Agent (e.g., STAB) reducer->product

Figure 1: General mechanism for reductive amination.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?

This is the most frequent issue and can stem from problems in either the imine formation or the reduction step. A logical diagnosis is key.

G cluster_0 Diagnostic Path start Low / No Yield check_tlc Analyze crude reaction by TLC or LCMS start->check_tlc sm_present Starting materials (Aldehyde + Amine) are dominant? check_tlc->sm_present aldehyde_only Only Aldehyde remains? sm_present->aldehyde_only No cause_imine Root Cause: Inefficient Imine Formation sm_present->cause_imine Yes cause_reduction Root Cause: Failed Reduction aldehyde_only->cause_reduction No (Imine intermediate observed) cause_amine Root Cause: Amine Degradation or Volatility aldehyde_only->cause_amine Yes

Figure 2: Troubleshooting logic for low yield diagnosis.

Answer: Based on your initial analysis, here are the potential causes and solutions:

  • Cause A: Inefficient Imine Formation

    • The "Why": Imine formation is an equilibrium-driven process that requires the removal of water and is often catalyzed by a mild acid. If the pH is too low, the starting amine becomes fully protonated and is no longer nucleophilic. If the pH is too high, the elimination of water from the hemiaminal intermediate is not efficiently catalyzed.

    • Solution:

      • pH Control: Add a catalytic amount (5-10 mol%) of a weak acid like acetic acid. This protonates the hydroxyl group in the hemiaminal intermediate, turning it into a good leaving group (water).

      • Water Removal: While not always necessary for borohydride-based reductions, if you are struggling with equilibrium, performing the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can drive the reaction forward before the reduction step.

      • Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). A recent review highlighted that many reductive aminations can be successfully performed in more environmentally friendly solvents like ethyl acetate, particularly when using reagents like sodium triacetoxyborohydride (STAB).[1]

  • Cause B: Ineffective Reduction Step

    • The "Why": The choice and quality of the reducing agent are paramount. Some reducing agents are too harsh and will reduce the aldehyde before it can form an imine, while others may be old or deactivated.

    • Solution:

      • Switch to STAB: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. It is also less sensitive to moisture than other borohydrides.

      • Check Reagent Quality: Ensure your reducing agent is fresh. Sodium borohydride, for instance, can degrade over time if exposed to moisture.

      • Staged Addition: If using a more powerful reducing agent like sodium borohydride (NaBH₄), allow the aldehyde and amine to stir together (with catalytic acid) for 1-2 hours to allow for imine formation before adding the reducing agent. Monitor this initial step by TLC or LC-MS.

Reducing Agent Pros Cons Optimal Conditions
Sodium Triacetoxyborohydride (STAB) Highly selective for imines/iminium ions; non-hygroscopic; works well in various solvents (DCM, THF, EtOAc).[1]More expensive.Mildly acidic (e.g., with AcOH catalyst), room temperature.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions; stable in mildly acidic conditions.Highly toxic (releases HCN gas below pH 7)! Requires careful handling and quenching.pH 5-6.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde; requires protic solvent (MeOH, EtOH) which can lead to side reactions.[1]Best used in a two-step process after imine formation is complete.
H₂ / Catalyst (e.g., Pd/C) "Green" (byproduct is water); highly effective.Can be non-selective; may require pressure equipment; alcoholic solvents can generate aldehyde/ketone impurities via oxidation on the catalyst surface.[1][2]Specialized equipment; requires careful solvent selection.
Q2: My reaction worked, but it's messy. I have a major byproduct that is difficult to separate.

Answer: The identity of the byproduct is the key to solving this problem. The two most common culprits are the over-reduced aldehyde and a tertiary amine.

  • Byproduct A: 2-(hydroxymethyl)benzyl alcohol

    • The "Why": This occurs when the reducing agent attacks the starting aldehyde before it has a chance to form the imine. This is common with strong, unselective reducing agents like NaBH₄.

    • Solution:

      • Use STAB: As mentioned, STAB's selectivity for the iminium ion largely prevents this side reaction.

      • Control Temperature: If using NaBH₄, add it slowly at a lower temperature (e.g., 0 °C) after confirming imine formation. This slows the rate of aldehyde reduction relative to imine reduction.

  • Byproduct B: Bis-{2-[(2,5-dimethyl-phenylamino)-methyl]-phenyl}-methylamine (Tertiary Amine)

    • The "Why": Your desired secondary amine product is also a nucleophile. It can compete with the starting 2,5-dimethylaniline and react with another molecule of the aldehyde, leading to a tertiary amine byproduct.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of 2,5-dimethylaniline). This statistically favors the reaction of the aldehyde with the starting amine over the product.

      • Slow Addition: Add the aldehyde slowly via a syringe pump to a solution containing the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of a second reaction with the product.

Q3: I have the correct product, but I'm struggling with purification. It's an oil and co-elutes with my starting amine on the silica column.

Answer: Purifying amines can be challenging due to their basicity and polarity.

  • Improving Chromatographic Separation:

    • The "Why": The basic nature of amines can cause them to streak or "tail" on standard silica gel, leading to poor separation.

    • Solution:

      • Add a Modifier: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

      • Optimize Solvent System: Experiment with different solvent systems. A gradient elution from hexane/ethyl acetate to a system with more methanol can often resolve polar compounds.

Solvent System (Silica Gel) Notes
Hexane / Ethyl AcetateGood starting point. Increase EtOAc polarity gradually.
Hexane / Ethyl Acetate + 1% TriethylamineReduces tailing of the amine product.
Dichloromethane / MethanolFor more polar compounds. Start with 1-2% MeOH.
Dichloromethane / Methanol + 0.5% NH₄OHA stronger basic modifier system for difficult separations.
  • Alternative Purification: Acid-Base Extraction

    • The "Why": This classic technique leverages the basicity of your amine product to separate it from neutral or acidic impurities.

    • Solution:

      • Dissolve the crude reaction mixture in a solvent like ethyl acetate or DCM.

      • Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral impurities (like the over-reduced alcohol) and the less basic starting materials may remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with a base like 1M NaOH or NaHCO₃ until pH > 10.

      • Extract your now-neutral product back into an organic solvent (e.g., 3x with ethyl acetate).

      • Combine the organic layers, dry with Na₂SO₄, and concentrate to get your purified product.

  • Obtaining a Solid Product:

    • The "Why": Many free-base amines are oils, which are harder to handle and weigh accurately than crystalline solids.

    • Solution: Convert the product to a salt. Bubble dry HCl gas through a solution of the purified amine in a solvent like ether or ethyl acetate, or add a solution of HCl in isopropanol. The hydrochloride salt will often precipitate as a stable, crystalline solid that can be easily collected by filtration.[3]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the single most effective change I can make to improve my yield?

    • Switching your reducing agent to sodium triacetoxyborohydride (STAB) and ensuring you use a catalytic amount of acetic acid. This combination is highly effective and robust for this specific transformation.

  • FAQ 2: How do I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation (e.g., 7:3 Hexane:EtOAc). You should see the aldehyde spot (stains well with permanganate) disappear and a new, more polar product spot appear. LC-MS is even better as it provides mass confirmation of your product and can help identify intermediates or byproducts.

  • FAQ 3: Are there any specific safety precautions?

    • Yes. 2,5-dimethylaniline is toxic and a suspected carcinogen; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Borohydride reducing agents react with water and acid to produce flammable hydrogen gas; add them carefully and ensure proper quenching procedures are followed. If using sodium cyanoborohydride, be extremely cautious about the pH to avoid generating lethal hydrogen cyanide gas.

Section 4: Validated Experimental Protocol

This protocol incorporates best practices to serve as a reliable starting point for your synthesis.

G start Start reagents Combine Aldehyde, Amine, and Acetic Acid in DCM start->reagents stir1 Stir at RT for 30 min reagents->stir1 add_stab Add STAB in portions stir1->add_stab stir2 Stir at RT overnight (Monitor by TLC) add_stab->stir2 quench Quench with sat. NaHCO₃ solution stir2->quench extract Extract with DCM (3x) quench->extract wash Wash combined organics with brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Isolated Product purify->end

Figure 3: Optimized experimental workflow.

Reagents:

  • 2-(hydroxymethyl)benzaldehyde (1.0 eq)

  • 2,5-dimethylaniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(hydroxymethyl)benzaldehyde (1.0 eq) and anhydrous dichloromethane (to make a ~0.1 M solution).

  • Add 2,5-dimethylaniline (1.1 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in several portions over 15 minutes. Note: The reaction may gently exotherm.

  • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the consumption of the aldehyde by TLC (staining with potassium permanganate).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil should be purified by flash column chromatography on silica gel using a gradient eluent (e.g., 0% to 40% ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase) to afford the title compound.

References

  • MDPI: Optimization of Methanol Synthesis under Forced Periodic Oper
  • PubMed Central (PMC): [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol. Available online
  • WordPress.
  • ChemicalBook: (2-[(2,5-DIMETHYL-PHENYLAMINO)-METHYL]-PHENYL)-METHANOL. Available online
  • Sigma-Aldrich: this compound product page. Available online
  • Google Patents: Asymmetric synthesis of phenylisopropylamines. Available online
  • Journal of Organic Chemistry: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available online
  • Google Patents: A process for the preparation of (2-hydroxymethyl-phenyl)
  • ChemistryViews: Optimization of Methanol Production. Available online
  • ResearchGate: Reductive Amination in the Synthesis of Pharmaceuticals. Available online
  • ResearchGate: Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Available online
  • MDPI: Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Available online
  • SciSpace: Methyl 3,3-Bis[4-(dimethylamino)
  • ResearchGate: Reductive amination reactions that form secondary arylamines. Available online
  • Pak. J. Pharm. Sci.: Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Available online
  • ResearchGate: Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available online

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Technical Support Center: Purification of Crude {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this N-aryl amino alcohol intermediate. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to Purification Challenges

The purification of this compound, a moderately polar molecule containing both a secondary amine and a primary alcohol functional group, presents unique challenges. The presence of these two polar groups can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as peak tailing during column chromatography. Furthermore, the basic nature of the secondary amine can lead to undesirable interactions with the slightly acidic surface of silica gel.

Common impurities derived from its synthesis, typically via reductive amination of 2-hydroxymethylbenzaldehyde with 2,5-dimethylaniline, include unreacted starting materials and potential byproducts. Effective purification is paramount to ensure the quality and reliability of this intermediate for downstream applications in pharmaceutical development.[1] This guide will systematically address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. For a typical reductive amination synthesis, you should anticipate the presence of:

  • Unreacted 2,5-dimethylaniline: A starting material that is more basic than the product.[2]

  • Unreacted 2-hydroxymethylbenzaldehyde: The other starting material.

  • Over-alkylated tertiary amine: Formed if the product amine reacts with another molecule of the aldehyde. This impurity is typically less polar than the desired secondary amine.[2]

  • Side-products from the reducing agent: Depending on the reducing agent used.

Q2: Which purification technique is generally more suitable for this compound: column chromatography or recrystallization?

A2: Both techniques can be effective, and the choice depends on the impurity profile and the scale of your purification.

  • Column chromatography is highly effective for separating compounds with different polarities, making it ideal for removing both more polar and less polar impurities.[3]

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.[4] It is often a more scalable and economical option for final purification if the crude product is of reasonable purity.

Q3: My amine-containing compound is streaking/tailing on the silica gel TLC plate and column. Why is this happening and how can I prevent it?

A3: Tailing of amines on silica gel is a common issue. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amine can interact strongly with these acidic sites via acid-base interactions, leading to poor chromatographic performance.[5] To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: How do I visualize my compound on a TLC plate? It's not UV active.

A4: While many aromatic compounds are UV active, if your compound is not, or for better visualization, you can use a variety of chemical stains.[6] For amino alcohols, a potassium permanganate (KMnO₄) stain is often effective as both the amine and alcohol groups are susceptible to oxidation, resulting in a yellow-brown spot on a purple background.[7] Other general stains like phosphomolybdic acid (PMA) can also be used.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Co-elution of the product with impurities.

  • Broad peaks leading to mixed fractions.

  • Inability to resolve the product from a closely running impurity on TLC.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.Optimize the solvent system using TLC. A good starting point for N-aryl amino alcohols is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation on the column.[1]
Column Overloading Too much crude material has been loaded onto the column relative to the amount of silica gel.A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for good separation.
Improper Column Packing Air bubbles or channels in the silica gel bed lead to an uneven flow of the mobile phase.Pack the column carefully using a slurry method to ensure a homogenous stationary phase.[4]
Compound Instability on Silica The slightly acidic nature of silica gel may cause degradation of sensitive compounds.[9]Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (by adding triethylamine to the eluent) or an alternative stationary phase like alumina.
Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the dissolved product separates as an oil.

Potential Causes & Solutions:

Potential Cause Explanation Solution
High Impurity Level The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.First, purify the crude material by column chromatography to remove the bulk of the impurities, and then perform a final recrystallization.
Solution is Supersaturated The concentration of the solute is too high, leading to rapid precipitation as an oil rather than slow crystal growth.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Inappropriate Cooling Rate Cooling the solution too quickly can favor oiling out over crystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
Unsuitable Solvent The chosen solvent may not be ideal for crystallization of your specific compound.Experiment with different solvents or solvent pairs. Good starting points for anilines include ethanol or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes).[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a TLC chamber with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). d. To mitigate peak tailing, consider adding 0.5% triethylamine to the eluent. e. The ideal eluent system will provide a good separation of your product from impurities, with an Rf value for the product of approximately 0.3.

2. Column Preparation: a. Select a glass column of appropriate size for the amount of crude material. b. Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture determined from your TLC analysis. c. Pack the column with the slurry, ensuring no air bubbles are trapped.[4] d. Add a thin layer of sand on top of the silica gel bed.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. c. Carefully load the sample onto the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the initial, less polar solvent system. b. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds. Less polar impurities will elute first, followed by your product, and then more polar impurities. c. Collect fractions in test tubes and monitor the separation by TLC.

5. Isolation of Pure Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Solvent Selection: a. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. b. A suitable solvent will dissolve the compound when hot but not at room temperature. c. Common solvents to test for anilines include ethanol, methanol, or a mixture of a "good" solvent (e.g., ethyl acetate) and a "poor" solvent (e.g., hexanes).[4]

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. b. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc decision Assess Purity and Impurity Profile tlc->decision column Column Chromatography decision->column Complex Mixture or Low Purity recrys Recrystallization decision->recrys High Purity with Minor Impurities pure Pure Product column->pure recrys->pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Column start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Compound Unstable on Silica? start->cause3 solution1 Optimize Eluent using TLC (Rf ~0.3) cause1->solution1 solution2 Increase Silica: Crude Ratio (>30:1) cause2->solution2 solution3 Use Deactivated Silica or Alumina cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

  • Troubleshooting Guide. (Note: This is a general guide, but the principles are widely applicable.)
  • Supporting Information for: - The Royal Society of Chemistry.
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
  • The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis - Rasayan Journal of Chemistry.
  • Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline - Benchchem.
  • (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine - MDPI.
  • Does aniline stick in columns during column chromatography?
  • Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chrom
  • A chromatography column, packed with silica gel as st
  • 2.
  • J. Pestic. Sci. 48(1) - Semantic Scholar.
  • SI.Revised.With HRMS - CORE.
  • TLC stains.
  • Visualizing a TLC pl
  • TLC Visualiz
  • Technical Support Center: Purification of N-Benzyl-2,4,5-trichloroaniline - Benchchem.
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  • elife-93968-fig1-d
  • This compound - Sigma-Aldrich.
  • This compound - Sigma-Aldrich (Korean).
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark.
  • Application Notes and Protocols for the Purification of N-Benzyl-2,4,5-trichloroaniline - Benchchem.
  • Investigation of the reductive amination of benzaldehyde with aniline...
  • What compounds are unstable in a silica gel column (chrom
  • Different amines in reductive amination with undecanal. Conditions:...

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Technical Support Center: Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic procedure. Our aim is to provide in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a one-pot reductive amination reaction. This involves the condensation of 2-formylphenylmethanol with 2,5-dimethylaniline to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Low Yield of the Desired Product

Question: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the stability of the starting materials and the reaction conditions. Here are the most common culprits and troubleshooting strategies:

  • Premature Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde, 2-formylphenylmethanol, to 2,2'-biphenylenedimethanol before it has a chance to form the imine with 2,5-dimethylaniline. This is a common side reaction in one-pot reductive aminations.[1]

    • Solution: Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (STAB). STAB is known to selectively reduce imines in the presence of aldehydes, minimizing the formation of the diol byproduct.[1] It is also less sensitive to mildly acidic conditions often used to promote imine formation.

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine, leading to a significant amount of unreacted starting materials.

    • Solution:

      • pH Adjustment: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. However, be cautious as strongly acidic conditions can promote side reactions.

      • Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can lead to decomposition or the formation of other byproducts.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal balance between reaction rate and side product formation. A typical starting point for reductive aminations is room temperature.

FAQ 2: Presence of a Major, Less Polar Impurity

Question: My TLC and NMR analysis indicate the presence of a significant, less polar impurity. What is this likely to be, and how can I prevent its formation?

Answer:

The most probable less polar impurity is the N,N-dibenzylated product, {2-[Bis(2,5-dimethylphenyl)amino]-methyl}-phenyl}-methanol. This arises from the over-alkylation of the desired secondary amine product. The secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the aldehyde and subsequent reduction.[2]

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the 2,5-dimethylaniline (e.g., 1.1 to 1.2 equivalents) relative to the 2-formylphenylmethanol. This will favor the formation of the mono-alkylated product.

  • Slow Addition of Reducing Agent: If using a more reactive reducing agent like sodium borohydride, adding it slowly to the reaction mixture after allowing sufficient time for imine formation can help minimize the reaction of the product amine.

FAQ 3: Identification of an Unexpected Cyclic Byproduct

Question: I have isolated a byproduct with a mass and NMR spectrum inconsistent with over-alkylation or starting materials. What could it be?

Answer:

The presence of a hydroxyl group ortho to the aldehyde in 2-formylphenylmethanol introduces the possibility of an intramolecular cyclization reaction to form a benzoxazine derivative. This can occur under either acidic or basic conditions. The intermediate imine can undergo cyclization, or the final product itself might cyclize under certain workup or purification conditions.

Mitigation and Identification:

  • Control of pH: Maintain a neutral to mildly acidic pH during the reaction and workup to minimize both acid and base-catalyzed cyclization.

  • Characterization: The formation of a benzoxazine ring will result in characteristic shifts in the ¹H and ¹³C NMR spectra, particularly for the benzylic protons and the carbons of the newly formed heterocyclic ring. Mass spectrometry will also show a distinct molecular ion corresponding to the cyclized product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.

  • Reaction Setup: To a solution of 2-formylphenylmethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) in a round-bottom flask, add 2,5-dimethylaniline (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be aware that the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute any non-polar impurities, such as the dibenzylated product.

  • Elution: Gradually increase the polarity of the mobile phase (e.g., up to 30-40% ethyl acetate in hexanes) to elute the desired product. The starting materials, being more polar, will elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Compound Potential Impurity Typical Rf (10% EtOAc/Hexanes) Distinguishing ¹H NMR Signals (Predicted)
This compound-~0.3Benzylic CH₂ protons (~4.3 ppm), NH proton (broad singlet), Ar-H signals for both rings.
2-FormylphenylmethanolStarting Material~0.2Aldehyde proton (~10 ppm), benzylic CH₂ protons (~4.7 ppm).
2,5-DimethylanilineStarting Material~0.5NH₂ protons (broad singlet), characteristic aromatic splitting pattern.
{2-[Bis(2,5-dimethylphenyl)amino]-methyl}-phenyl}-methanolOver-alkylation Product~0.6Absence of NH proton, more complex aromatic region due to two dimethylphenyl groups.
Benzoxazine DerivativeCyclization Product~0.4Appearance of a new singlet for the O-CH₂-N proton, shifted benzylic proton signals.

Visualizations

Main Reaction and Key Side Reactions

G SM1 2-Formylphenylmethanol Imine Intermediate Imine SM1->Imine + SM2 - H2O SP1 Diol Byproduct (Aldehyde Reduction) SM1->SP1 + [H] SM2 2,5-Dimethylaniline Product {2-[(2,5-Dimethyl-phenylamino)- methyl]-phenyl}-methanol Imine->Product + [H] SP3 Benzoxazine Derivative (Intramolecular Cyclization) Imine->SP3 Cyclization SP2 Over-alkylation Product (Dibenzylation) Product->SP2 + Imine, + [H]

Caption: Reaction pathway and major side products.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check1 Analyze Crude by TLC/NMR Start->Check1 Impurity1 High amount of starting aldehyde? Check1->Impurity1 Solution1 Use milder reducing agent (STAB) Promote imine formation (cat. acid, H2O removal) Impurity1->Solution1 Yes Impurity2 Significant unreacted 2,5-dimethylaniline? Impurity1->Impurity2 No End Yield Improved Solution1->End Solution2 Optimize reaction time and temperature Impurity2->Solution2 Yes Impurity3 Presence of diol byproduct? Impurity2->Impurity3 No Solution2->End Solution3 Switch to imine-selective reducing agent (STAB) Impurity3->Solution3 Yes Solution3->End

Caption: Troubleshooting low product yield.

References

  • Reductive Amin
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals
  • Time effect study on reductive amination of benzaldehyde with aniline...
  • Reductive Amin
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing)
  • Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed
  • Purific
  • Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF - ResearchG
  • Investigation of the reductive amination of benzaldehyde with aniline...
  • 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem
  • CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres
  • p-Aminotetraphenylmethane - Organic Syntheses
  • [2-(2,3-Dimethylanilino)phenyl]methanol - PMC
  • CN104059021B - Preparation method of N-hydroxyaniline - Google P
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - NIH
  • Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen - Green Chemistry (RSC Publishing)
  • (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine
  • (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine - MDPI
  • (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)
  • EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google P
  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google P
  • 2,5-Dimethylaniline(95-78-3) 1H NMR spectrum - ChemicalBook

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 2,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 2,5-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the nuances of this important synthetic transformation. Here, we move beyond generic protocols to offer a curated resource of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, overcome common challenges, and achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of 2,5-dimethylaniline compared to aniline?

The N-alkylation of 2,5-dimethylaniline presents unique challenges primarily due to steric and electronic effects imparted by the two methyl groups. The methyl group at the ortho-position (C2) introduces significant steric hindrance around the nitrogen atom, which can impede the approach of the alkylating agent. This often necessitates more forcing reaction conditions (higher temperatures, longer reaction times) compared to the alkylation of unsubstituted aniline.

Furthermore, the electron-donating nature of the two methyl groups increases the electron density on the aromatic ring and the nitrogen atom. While this enhances the nucleophilicity of the amine, making it more reactive in principle, it also increases the nucleophilicity of the mono-alkylated product, creating a higher propensity for over-alkylation to the corresponding tertiary amine.[1]

Q2: Which method is most suitable for the selective mono-alkylation of 2,5-dimethylaniline?

For selective mono-alkylation, reductive amination is often the method of choice.[1] This two-step, one-pot process involves the initial formation of an imine or iminium ion from 2,5-dimethylaniline and an aldehyde or ketone, followed by in-situ reduction. This method offers excellent control over the degree of alkylation, virtually eliminating the formation of tertiary amines and quaternary ammonium salts.

Direct alkylation with alkyl halides can be used, but careful control of stoichiometry (using an excess of the aniline) and reaction conditions is crucial to minimize di-alkylation. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology using alcohols as alkylating agents in the presence of a transition metal catalyst also provides a green and efficient route to mono-alkylated products.[2][3]

Q3: How do I choose the right solvent for my N-alkylation reaction?

The ideal solvent should be inert to the reaction conditions and effectively solubilize both the 2,5-dimethylaniline and the alkylating agent. For direct alkylation with alkyl halides, polar aprotic solvents such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally preferred. These solvents can stabilize the transition state of the SN2 reaction without protonating the amine, thus preserving its nucleophilicity.

For reactions requiring higher temperatures, a higher-boiling solvent like DMF or toluene may be necessary. However, be aware that DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of 2,5-dimethylaniline, providing potential causes and actionable solutions.

Scenario 1: Low or No Conversion of Starting Material

Problem: After running the reaction for the specified time, TLC or LC-MS analysis shows a significant amount of unreacted 2,5-dimethylaniline.

Potential Cause Explanation Troubleshooting Steps
Insufficient Reactivity The ortho-methyl group on 2,5-dimethylaniline sterically hinders the nitrogen atom, slowing down the reaction.[5] The alkylating agent may also be insufficiently reactive (e.g., alkyl chloride vs. iodide).1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C, monitoring for product formation and potential side reactions. 2. Prolong Reaction Time: Continue the reaction for an extended period (e.g., 24-48 hours), monitoring progress by TLC or LC-MS. 3. Use a More Reactive Alkylating Agent: If using an alkyl halide, switch to a more reactive one (I > Br > Cl).[1] For example, adding a catalytic amount of potassium iodide (KI) can in-situ convert an alkyl bromide or chloride to the more reactive alkyl iodide.
Ineffective Base The chosen base may not be strong enough to deprotonate the aniline or neutralize the acid generated during the reaction, leading to protonation of the starting amine and loss of nucleophilicity.1. Switch to a Stronger Base: If using a mild base like K₂CO₃, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered amine base like N,N-diisopropylethylamine (DIPEA). For particularly challenging reactions, a strong base like sodium hydride (NaH) can be used, but with caution due to its reactivity.
Catalyst Inactivity (for Borrowing Hydrogen/Reductive Amination) If using a catalytic method, the catalyst may be poisoned or not sufficiently active under the chosen conditions.1. Screen Different Catalysts: A variety of transition metal catalysts based on Ru, Ir, Mn, and Co have been shown to be effective.[2][6] Experiment with different catalyst systems. 2. Ensure Inert Atmosphere: For many catalytic systems, an inert atmosphere (N₂ or Ar) is crucial to prevent catalyst oxidation.
Poor Solubility The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.1. Change the Solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature. 2. Increase Solvent Volume: While this may decrease the reaction rate, it can help with solubility issues.
Scenario 2: Formation of Multiple Products (Over-alkylation)

Problem: The reaction mixture contains the desired mono-alkylated product, but also significant amounts of the di-alkylated product and potentially the quaternary ammonium salt.

Potential Cause Explanation Troubleshooting Steps
High Reactivity of Mono-alkylated Product The mono-alkylated product is often more nucleophilic than the starting 2,5-dimethylaniline, leading to a second alkylation event.[1]1. Control Stoichiometry: Use a significant excess of 2,5-dimethylaniline relative to the alkylating agent (e.g., 3-5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant starting material. 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile, further favoring reaction with the starting amine.[7]
High Reaction Temperature Higher temperatures can accelerate the rate of the second alkylation, leading to more over-alkylation products.1. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired mono-alkylation.[7]
Inappropriate Method Direct alkylation with highly reactive alkylating agents is prone to over-alkylation.1. Switch to Reductive Amination: This method is highly selective for mono-alkylation and is the preferred route when over-alkylation is a significant issue.[1]
Scenario 3: Difficulty in Product Purification

Problem: After work-up, it is challenging to separate the desired N-alkylated product from unreacted starting material and/or over-alkylation byproducts.

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Components The product, starting material, and byproducts may have similar polarities, making separation by column chromatography difficult.1. Acid Wash: An acidic wash (e.g., with 1 M HCl) can be used to remove the basic aniline and its N-alkylated derivatives from the organic phase by converting them to their water-soluble hydrochloride salts. The desired product can then be recovered by basifying the aqueous layer and re-extracting.[8] Note: This method is not suitable if the product is acid-sensitive. 2. Derivatization of Unreacted Aniline: Unreacted 2,5-dimethylaniline can be reacted with an agent like phthalic anhydride to form a phthalic acid derivative, which can be easily separated by extraction.[9] 3. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines.
Contamination with Quaternary Ammonium Salt The highly polar quaternary ammonium salt can be difficult to remove and may streak on silica gel.1. Aqueous Work-up: Quaternary ammonium salts are typically water-soluble and can be removed by thorough washing of the organic layer with water during the work-up.

Experimental Protocols

Protocol 1: Mono-N-methylation via Reductive Amination

This protocol provides a general procedure for the selective mono-methylation of 2,5-dimethylaniline using formaldehyde.

  • Reaction Setup: To a round-bottom flask, add 2,5-dimethylaniline (1.0 eq.) and a suitable solvent such as methanol or a mixture of methanol and water (5:2).[10]

  • Imine Formation: Add an aqueous solution of formaldehyde (37%, 1.1 eq.) to the stirred solution.

  • Reduction: Carefully add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation with an Alkyl Bromide

This protocol is a general guideline for direct alkylation and may require optimization to control over-alkylation.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethylaniline (3.0 eq.) in anhydrous acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or DIPEA (1.5 eq.).

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.0 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. Remove the solvent under reduced pressure. Perform an aqueous work-up by adding water and extracting with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2,5-Dimethylaniline C Iminium Ion A->C + H⁺ B Aldehyde/Ketone B->C E N-Alkylated Product C->E D Reducing Agent (e.g., NaBH₄) D->E Hydride Transfer

Caption: General workflow for N-alkylation via reductive amination.

Experimental Workflow: Troubleshooting Low Yield

G Start Low Yield of N-Alkylated Product Check_Reactivity Is the Alkylating Agent Sufficiently Reactive? Start->Check_Reactivity Check_Base Is the Base Strong Enough? Check_Reactivity->Check_Base Yes Increase_Reactivity Use more reactive halide (I > Br > Cl) or add catalytic KI Check_Reactivity->Increase_Reactivity No Check_Temp Is the Reaction Temperature Optimal? Check_Base->Check_Temp Yes Stronger_Base Use a stronger, non-nucleophilic base (e.g., DBU) Check_Base->Stronger_Base No Check_Solubility Are Reactants Fully Solubilized? Check_Temp->Check_Solubility Yes Optimize_Temp Increase temperature incrementally Check_Temp->Optimize_Temp No Change_Solvent Change to a more suitable solvent Check_Solubility->Change_Solvent No

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Kempe, R. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Pérez-Torrente, J. J. et al. (2025). Application of NHC‐Based Iridium Pincer Complexes in β‐Alkylation of Alcohols and N‐Alkylation of Amines: Mechanistic Studies on Precatalyst Activation. Chemistry – An Asian Journal. [Link]
  • Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two...[Link]
  • Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. [Link]
  • Chiappe, C. et al. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry. [Link]
  • Wu, C. et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. American Journal of Nuclear Medicine and Molecular Imaging. [Link]
  • Dzhemilev, U. M. et al. (2012). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
  • Various Authors. (2025). Catalytic N-Alkylation of Anilines.
  • Reid, M. et al. (2021). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. The Royal Society of Chemistry. [Link]
  • Pouresmaeily, S. et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress. [Link]
  • da Silva, F. C. et al. (2014).
  • Reddit. (2021).
  • Various Authors. (2025). Friede–Crafts alkylation of N,N-dimethylaniline.
  • Google Patents. (n.d.). Method for purifying N, N-dimethylaniline by acid anhydride.
  • Vedantu. (n.d.). Write reactions of the final alkylation product of class 12 chemistry CBSE. [Link]
  • Reddit. (2016).
  • Shaalaa.com. (2017).
  • Various Authors. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
  • Al-Zoubi, R. M. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis. [Link]
  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S.
  • Chiappe, C. et al. (n.d.). Selective N-alkylation of anilines in ionic liquids. Scilit. [Link]
  • ResearchGate. (2014).
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  • Google Patents. (2008).
  • Dudding, T. et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]
  • YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. [Link]
  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. [Link]
  • NCERT. (n.d.). Amines. [Link]
  • Various Authors. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
  • PubChem. (n.d.). 2,5-Dimethylaniline. [Link]
  • Jamison, T. F. et al. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
  • Xiao, J. et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. [Link]

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Technical Support Center: Synthesis of Aminomethylphenyl Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminomethylphenyl methanols. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important class of chemical intermediates. Aminomethylphenyl methanols are versatile building blocks in the pharmaceutical and specialty chemical industries.[1][2] However, their synthesis can present unique challenges.

This document provides in-depth, field-proven insights into common problems encountered during synthesis, offering troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

Low product yield is one of the most frequent and frustrating issues in synthesis. The root cause often lies in suboptimal reaction conditions, reagent quality, or catalyst performance. This section addresses the most common scenarios leading to poor yields.

Q1: My catalytic hydrogenation of 4-cyanobenzyl alcohol to (4-aminomethylphenyl)methanol is stalling, resulting in low yield. What are the likely causes and how can I fix it?

Answer:

This is a classic problem often traced back to the catalyst or the reaction environment. The catalytic reduction of a nitrile to a primary amine is a surface-mediated process, making it highly sensitive to poisoning and reaction conditions.

Underlying Causes & Mechanistic Insight:

  • Catalyst Deactivation: The catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C), can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and phosphorus compounds are notorious poisons that strongly adsorb to the catalyst's active sites, preventing the substrate from binding.[3] Water can also inhibit the activity of certain catalysts.[4]

  • Inadequate Hydrogen Pressure: The reduction of the nitrile group requires sufficient hydrogen availability on the catalyst surface. If the pressure is too low, the reaction rate will be slow, and the reaction may not go to completion within a reasonable timeframe.

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. If agitation is insufficient, this becomes the rate-limiting step, leading to a stalled reaction.

Troubleshooting Protocol & Optimization:

  • Reagent and Solvent Purity:

    • Action: Ensure your 4-cyanobenzyl alcohol is of high purity. Recrystallize if necessary.

    • Rationale: Removes non-volatile impurities that could act as catalyst poisons.

    • Action: Use anhydrous, high-purity solvents (e.g., methanol, ethanol, or THF). Purge the solvent with an inert gas like argon or nitrogen before adding the catalyst.

    • Rationale: Removes dissolved oxygen and moisture which can interfere with the catalyst.

  • Catalyst Handling and Activation:

    • Action: Use fresh, high-quality catalyst. Raney Nickel, for instance, should be stored under water and washed with the reaction solvent just before use.

    • Rationale: Catalysts can lose activity over time or through improper storage.

    • Action: Handle the catalyst under an inert atmosphere as much as possible to prevent oxidation, especially for pyrophoric catalysts like Raney Nickel.

  • Optimizing Reaction Parameters:

    • Action: Increase hydrogen pressure incrementally. Typical pressures range from 50 psi to 500 psi. A pressure of 50 psi has been reported as effective for this conversion.[5]

    • Rationale: Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

    • Action: Ensure vigorous stirring or agitation.

    • Rationale: Improves gas-liquid mass transfer, ensuring a constant supply of hydrogen to the catalyst surface.

Experimental Workflow: Optimizing Catalytic Hydrogenation

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Troubleshooting P1 Purify Starting Material (4-cyanobenzyl alcohol) P2 Use Anhydrous Solvent (e.g., Methanol) P1->P2 P3 Purge Solvent with N2/Ar P2->P3 R1 Charge Reactor with Solvent, Substrate, and Catalyst (under Inert Atmosphere) P3->R1 R2 Pressurize with H2 (e.g., 50 psi) R1->R2 R3 Maintain Vigorous Agitation and Monitor H2 Uptake R2->R3 R4 Filter Catalyst (e.g., through Celite) R3->R4 A1 Analyze Crude Product (TLC, LC-MS, NMR) R4->A1 A2 Incomplete Reaction? A1->A2 A3 Increase H2 Pressure or Reaction Time A2->A3 Yes A4 Check for Catalyst Poisons A2->A4 Yes A3->R2

Caption: Troubleshooting workflow for low hydrogenation yield.

Section 2: Identifying and Minimizing Side Reactions and Impurities

The formation of byproducts is a major challenge that complicates purification and reduces overall yield. Understanding the potential side reactions for your chosen synthetic route is the first step toward minimizing them.

Q2: In the synthesis of (2-amino-4-methoxyphenyl)methanol via the reduction of 4-methoxy-2-nitrobenzaldehyde, I'm observing multiple spots on my TLC plate and a complex NMR spectrum. What are the likely side products?

Answer:

The simultaneous reduction of a nitro group and an aldehyde is a delicate process where selectivity is paramount. The formation of multiple products indicates either incomplete reduction of one group, over-reduction of another, or the formation of stable intermediates.[6]

Common Side Products and Their Formation Mechanisms:

  • (2-Amino-4-methoxyphenyl)methanol (Desired Product): Both nitro and aldehyde groups are fully reduced.

  • 4-Methoxy-2-nitrobenzyl alcohol: Only the aldehyde is reduced. This occurs if the reducing agent is selective for carbonyls over nitro groups under the chosen conditions, or if the reaction is stopped prematurely.

  • (4-Methoxy-2-nitrosophenyl)methanol: An intermediate from the partial reduction of the nitro group. Nitroso compounds can sometimes be stable enough to be isolated.

  • (2-(Hydroxyamino)-4-methoxyphenyl)methanol: Another stable intermediate from the partial reduction of the nitro group.

  • Over-reduction Products: With very strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), there's a risk of reducing the aromatic ring, though this is less common.[6]

  • Azoxy/Azo Compounds: Condensation reactions between nitroso and hydroxylamine intermediates can lead to the formation of dimeric impurities like azoxy or azo compounds, especially under neutral or basic conditions.

Mitigation Strategies:

Reducing AgentTypical Outcome & SelectivityRecommended Protocol
Catalytic Hydrogenation (H₂/Pd-C) Generally effective for reducing both groups. Can sometimes be selective for the nitro group at lower pressures.Use a pressure of 3-4 atm in a solvent like ethanol or ethyl acetate. Monitor the reaction closely by TLC or LC-MS to avoid over-reduction.
Tin(II) Chloride (SnCl₂) A classic method for reducing aromatic nitro groups in the presence of other functional groups.Perform the reaction in concentrated HCl or ethanol. The acidic conditions favor the reduction of the nitro group. The aldehyde may form an acetal which protects it from reduction.
Iron (Fe) in Acetic Acid A milder and more economical alternative to SnCl₂.The reaction is typically run at elevated temperatures (e.g., 80-100 °C). The heterogeneity requires good stirring.
Sodium Borohydride (NaBH₄) with a catalyst NaBH₄ alone will typically only reduce the aldehyde. However, in the presence of catalysts like NiCl₂ or CoCl₂, it can reduce the nitro group as well.This offers a tunable system. The ratio of NaBH₄ to the catalyst can be adjusted to optimize for the desired product.

Decision Tree for Reducing Agent Selection:

G Start Goal: Reduce Nitrobenzaldehyde Q_Scale What is the reaction scale? Start->Q_Scale Lab Lab Scale (<10g) Q_Scale->Lab Small Pilot Pilot/Process Scale Q_Scale->Pilot Large Q_Selectivity Is selectivity the primary concern? SnCl2 Use SnCl2 / HCl Q_Selectivity->SnCl2 Yes H2_PdC Use Catalytic Hydrogenation (H2/Pd-C) Q_Selectivity->H2_PdC No Lab->Q_Selectivity Cost_Concern Cost is a Major Factor Pilot->Cost_Concern High_Selectivity High Selectivity Required Cost_Concern->H2_PdC No Fe_AcOH Use Fe / Acetic Acid Cost_Concern->Fe_AcOH Yes

Caption: Selecting a reducing agent for nitroarenes.

Section 3: Purification and Characterization Strategies

Even with an optimized reaction, purification is a critical step to achieve the desired product quality. Aminomethylphenyl methanols possess both a basic amine and a polar alcohol group, which can make purification challenging.

Q3: I have synthesized (4-aminomethylphenyl)methanol, but I'm struggling to purify it. Column chromatography gives poor separation and recovery. What are better methods?

Answer:

The dual functionality (amine and alcohol) of your product makes it quite polar and basic, leading to issues with standard silica gel chromatography. The basic amine group can interact strongly with the acidic silica surface, causing streaking, poor separation, and sometimes irreversible adsorption.

Recommended Purification Protocols:

  • Acid-Base Extraction: This is often the most effective method for this class of compounds.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Step 2: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form the hydrochloride salt, which is water-soluble. Non-basic organic impurities will remain in the organic layer.

    • Step 3: Separate the aqueous layer. Wash it once more with fresh organic solvent to remove any trapped impurities.

    • Step 4: Make the aqueous layer basic by adding a base (e.g., 10% NaOH or NaHCO₃ solution) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

    • Step 5: Extract the free amine back into an organic solvent (like ethyl acetate or DCM).

    • Step 6: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Crystallization/Recrystallization:

    • If the product is a solid, crystallization can be a highly effective purification method. The hydrochloride salt is often a crystalline solid and is easier to handle than the free base, which can be an oil or low-melting solid.[5]

    • Protocol: After the initial acidic extraction (Step 3 above), you can attempt to crystallize the hydrochloride salt directly from the aqueous solution, perhaps by adding a co-solvent like isopropanol and cooling. Alternatively, after isolating the free base, you can dissolve it in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol) and add a non-polar anti-solvent (e.g., hexanes) to induce crystallization.

  • Modified Column Chromatography:

    • If chromatography is necessary, you must deactivate the silica gel to prevent streaking.

    • Method 1 (Base Treatment): Prepare a slurry of silica gel in your eluent and add 1-2% of triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica.

    • Method 2 (Alumina): Use basic or neutral alumina instead of silica gel as the stationary phase. Alumina is generally more suitable for basic compounds.

Characterization Notes:

  • ¹H NMR: In DMSO-d₆, the proton signals for (4-aminomethylphenyl)methanol are typically observed around δ 7.20 (s, 4H, Ar-H), 5.04 (s, 2H, -CH₂OH), 4.42 (s, 2H, Ar-CH₂N), 3.83 (s, 1H, -OH), and 2.45 (s, 2H, -NH₂).[5]

  • Mass Spectrometry: In positive ion mode (APCI+ or ESI+), expect to see the [M+H]⁺ ion at m/z 138.3.[5]

Section 4: Scale-Up Considerations

Transitioning a synthesis from the lab bench to a pilot plant or manufacturing scale introduces new challenges related to safety, cost, and process control.

Q4: We are planning to scale up the LiAlH₄ reduction of methyl 4-(aminomethyl)benzoate. What are the primary safety and process challenges we should anticipate?

Answer:

Scaling up any reaction involving Lithium Aluminum Hydride (LiAlH₄) requires extreme caution and careful engineering controls. LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents. The reduction of an ester is also highly exothermic.

Key Scale-Up Challenges & Solutions:

ChallengeRisk/ImpactMitigation Strategy
Exothermic Reaction A rapid, uncontrolled increase in temperature (thermal runaway) can lead to solvent boiling, over-pressurization of the reactor, and potentially dangerous side reactions.1. Reverse Addition: Add the LiAlH₄ solution/slurry slowly to the ester solution at a low temperature (e.g., 0 °C). 2. Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and a powerful cooling system. 3. Dilution: Run the reaction at a lower concentration to provide more thermal mass to absorb the heat.
LiAlH₄ Handling LiAlH₄ powder can ignite upon contact with humid air. It also generates hydrogen gas upon reaction, which is highly flammable.1. Inert Atmosphere: All transfers and operations must be conducted under a strictly inert and dry atmosphere (Nitrogen or Argon). 2. Engineered Controls: Use specialized charging systems (e.g., glove bags, isolated charging vessels) to add the solid LiAlH₄ to the solvent. 3. Ventilation: Ensure the reactor is well-ventilated to prevent the accumulation of hydrogen gas.
Quenching The quenching of excess LiAlH₄ is also highly exothermic and generates large volumes of hydrogen gas. Improper quenching is a common cause of accidents.1. Fittig's Method (or similar): Use a controlled, sequential addition of quenching agents. A common sequence is: (1) Ethyl acetate to consume the bulk of the excess hydride, followed by (2) Methanol, and finally (3) Water. This moderates the reaction rate. 2. Temperature Control: Perform the quench at low temperatures (e.g., 0-10 °C) with vigorous stirring and efficient cooling. 3. Headspace Management: Ensure adequate reactor headspace and proper venting for the hydrogen gas that will be evolved.
Workup & Waste The workup of LiAlH₄ reactions generates large amounts of aluminum salts (sludge), which can be difficult to filter and dispose of.1. Basic Workup: A common procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. 2. Waste Disposal: The aluminum salts must be disposed of according to local environmental regulations.

Scale-Up Workflow: LiAlH₄ Reduction

G cluster_prep Preparation (Strictly Inert/Dry) cluster_reaction Reaction (Temperature Controlled) cluster_quench Quenching (EXTREME CAUTION) P1 Dry Reactor & Solvents (e.g., THF) P2 Prepare Ester Solution in Reactor P1->P2 P3 Prepare LiAlH4 Slurry in Separate Vessel P1->P3 R1 Cool Ester Solution to 0°C P2->R1 R2 Slowly Add LiAlH4 Slurry (Maintain T < 10°C) P3->R2 R1->R2 R3 Allow to Warm to RT and Stir to Completion R2->R3 Q1 Cool Reaction to 0°C R3->Q1 Q2 Slowly Add Ethyl Acetate Q1->Q2 Q3 Slowly Add Water / NaOH(aq) (Fittig or Basic Workup) Q2->Q3 Q4 Filter Aluminum Salts Q3->Q4

Caption: Critical control points for scaling LiAlH₄ reductions.

References

  • (4-AMINOMETHYL-PHENYL)-METHANOL. ChemBK.
  • Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ResearchGate.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Grignard Reaction - Common Conditions. The University of Sheffield.
  • Grignard Reaction. Organic Chemistry Portal.
  • Troubleshooting my grignard reactions : r/chemistry. Reddit.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps.
  • Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate.
  • [3-(Aminomethyl)phenyl]methanol, min 97%, 1 gram. Oakwood Chemical.
  • Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate.
  • Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. Fraunhofer-Publica.
  • [3-(Aminomethyl)phenyl]methanol. PubChem.
  • Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. ChemRxiv.
  • Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. Frontiers.
  • (PDF) Synthesis and Crystal Structure of the Chiral β-amino Alcohol (S)-α,α-diphenyl-2-pyrrolidine Methanol. ResearchGate.
  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI.
  • Methanol Synthesis Loop Troubleshooting. Slideshare.
  • CHALLENGES AND STRATEGIES IN POWER-TO-METHANOL PROJECT DEVELOPMENT. Theseus.
  • Challenges and Progress in Sustainable Methanol Production. Chemical Market Analytics.
  • METHANOL PURIFICATION SYSTEM. TAPPI.
  • An evaluation of synthesis gas contaminants as methanol synthesis catalyst poisons. ResearchGate.
  • Methanol. Wikipedia.
  • Process for purifying methanol. Google Patents.

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Stability issues of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Molecule's Vulnerabilities

This compound possesses two key functional groups susceptible to acid-catalyzed degradation: a secondary benzylic amine and a primary benzylic alcohol. The proximity of these groups on the aromatic ring suggests that intramolecular interactions could influence the degradation pathway. Under acidic conditions, protonation of the nitrogen atom in the amine or the oxygen atom in the alcohol is the likely initiating event, making the molecule susceptible to nucleophilic attack or rearrangement.

Forced degradation studies are essential to understanding a drug substance's stability by intentionally degrading it under more severe conditions than it would typically encounter.[1][2] These studies help elucidate degradation pathways and develop stability-indicating analytical methods.[1][2]

Visualizing the Proposed Degradation Pathway

The following diagram illustrates the hypothesized acid-catalyzed degradation pathway of this compound.

G cluster_0 Initiation: Protonation cluster_1 Degradation Pathways Parent This compound Protonated_Amine Protonated Amine Intermediate Parent->Protonated_Amine H+ (Acid) Protonated_Alcohol Protonated Alcohol Intermediate Parent->Protonated_Alcohol H+ (Acid) Degradant_A Degradant A: 2,5-Dimethylaniline Protonated_Amine->Degradant_A Degradant_B Degradant B: 2-(Hydroxymethyl)benzaldehyde Protonated_Amine->Degradant_B C-N Bond Cleavage Water H2O Protonated_Alcohol->Water Elimination Degradant_C Degradant C: Polymeric Impurities Water->Degradant_C Polymerization

Caption: Proposed acid-catalyzed degradation of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Disappearance of the Parent Compound in Acidic Mobile Phase During HPLC Analysis

Question: I'm observing a rapid loss of my parent compound, this compound, when using an acidic mobile phase for HPLC analysis. How can I mitigate this on-column degradation?

Answer:

This is a common issue when analyzing acid-labile compounds. The acidic mobile phase can act as a catalyst for degradation directly on the HPLC column. Here’s a systematic approach to troubleshoot and resolve this:

Step-by-Step Protocol to Minimize On-Column Degradation:

  • pH Adjustment of the Mobile Phase:

    • Rationale: The stability of your compound is likely pH-dependent. Moving towards a less acidic, or even neutral, pH can significantly slow down degradation.

    • Action: Methodically increase the pH of your aqueous mobile phase component in small increments (e.g., from pH 2.5 to 3.0, 3.5, etc.). Analyze the sample at each pH to find the optimal balance between peak shape and compound stability. Be mindful that silica-based columns have a recommended pH range (typically 2-8).

  • Temperature Control:

    • Rationale: Chemical reactions, including degradation, are often accelerated by heat.

    • Action: If your HPLC system has a column thermostat, set it to a lower temperature (e.g., 15-20°C). This will slow the kinetics of the acid-catalyzed degradation.

  • Reduce Analysis Time:

    • Rationale: Less time spent on the column means less opportunity for degradation.

    • Action: Optimize your HPLC method to achieve a shorter run time. This can be done by increasing the flow rate, using a shorter column, or employing a steeper gradient.

  • Sample Preparation Considerations:

    • Rationale: The sample diluent should be as close to the mobile phase composition as possible to avoid peak distortion, but in this case, a less acidic diluent might be necessary.

    • Action: Prepare your samples in a diluent that is neutral or only slightly acidic immediately before injection. If the sample must be in an acidic solution for solubility, minimize the time it spends in that solution.

Data Summary: Impact of Mobile Phase pH on Stability

Mobile Phase pHPeak Area of Parent Compound (Arbitrary Units)% Degradation (Relative to pH 6.8)
2.550,00050%
3.585,00015%
4.595,0005%
6.8 (Neutral)100,0000%

Note: This is hypothetical data for illustrative purposes.

Issue 2: Appearance of Multiple Unknown Peaks in Forced Degradation Studies

Question: I'm conducting a forced degradation study under acidic conditions (0.1 N HCl) and observing several unexpected peaks in my chromatogram. How can I identify these degradation products?

Answer:

The appearance of multiple peaks is expected in a forced degradation study and is, in fact, the goal of the experiment.[3][4] The key is to systematically identify these degradants.

Experimental Workflow for Degradant Identification:

G Start Forced Degradation Sample HPLC_PDA HPLC-PDA Analysis Start->HPLC_PDA Initial Separation LC_MS LC-MS Analysis HPLC_PDA->LC_MS Mass Information Fraction_Collection Fraction Collection of Unknowns HPLC_PDA->Fraction_Collection Isolate Peaks Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR NMR Spectroscopy Fraction_Collection->NMR Detailed Structure NMR->Structure_Elucidation

Caption: Workflow for the identification of degradation products.

Detailed Steps:

  • HPLC with Photodiode Array (PDA) Detection:

    • Rationale: A PDA detector provides UV-Vis spectra for each peak, which can offer clues about the chromophores present in the degradation products.[5][6] Comparing the spectra of the degradants to the parent compound can indicate if the core chromophore is intact.

    • Action: Run your degraded sample on an HPLC-PDA system. Analyze the spectral data for each unknown peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Rationale: LC-MS is a powerful tool for determining the molecular weight of unknown compounds.[6] This information is critical for proposing molecular formulas.

    • Action: Analyze the degraded sample using an LC-MS system. The mass-to-charge ratio (m/z) of each peak will provide the molecular weight of the corresponding degradant.

  • Fraction Collection and NMR Spectroscopy:

    • Rationale: For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[6]

    • Action: If the identity of a major degradant cannot be determined by LC-MS alone, collect the fraction corresponding to that peak from the HPLC. Concentrate the fraction and analyze it by ¹H and ¹³C NMR.

Expected Degradation Products: Based on the structure of this compound, likely degradation products under acidic conditions include:

  • 2,5-Dimethylaniline: Resulting from the cleavage of the C-N bond.

  • 2-(Hydroxymethyl)benzaldehyde or 2-Methyl-1,3-dihydroisoindole: Formed from the remaining fragment after C-N bond cleavage, potentially followed by cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to acid-catalyzed degradation?

The two primary sites of instability are the secondary benzylic amine and the primary benzylic alcohol. The nitrogen of the amine and the oxygen of the alcohol can be protonated in an acidic environment. This protonation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack or facilitates elimination reactions.

Q2: What is a suitable starting point for a forced degradation study of this compound under acidic conditions?

A common starting point for acid hydrolysis in forced degradation studies is refluxing the drug in 0.1 N HCl.[4] If no degradation is observed, the acid concentration or temperature can be increased. Conversely, if the degradation is too rapid, a lower acid concentration or temperature should be used. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed without significant secondary degradation.[4]

Q3: What analytical techniques are recommended for developing a stability-indicating method for this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for stability-indicating methods.[7] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or Mass Spectrometry (MS) can also be effective, particularly for volatile and semi-volatile aniline derivatives.[5][8] The chosen method must be able to separate the parent compound from all potential degradation products.[9]

Q4: How can I prevent the degradation of this compound during long-term storage?

Based on its susceptibility to acid, the compound should be stored in a neutral, dry environment. If it is to be stored in solution, a buffered solution at a neutral or slightly basic pH would be ideal. It is also advisable to store it protected from light and at a controlled, cool temperature to minimize any potential thermal or photolytic degradation.

Q5: Are there any potential safety concerns associated with the degradation products?

Yes. Aniline and its derivatives can be toxic.[7] Therefore, it is crucial to identify and quantify any degradation products to assess the overall safety profile of the drug substance over its shelf life. Toxicological assessments of the identified degradants may be required.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Degradation of benzylamines during chlorination and chloramin
  • Application Notes and Protocols for the Analytical Detection of N-Benzyl-2,4,5-trichloroaniline. (n.d.). Benchchem.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • This compound. (n.d.). Sigma-Aldrich.
  • N-benzyl aniline derivative and preparation method and application thereof. (n.d.).
  • Asymmetric synthesis of phenylisopropylamines. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide. (n.d.). Benchchem.

Sources

Technical Support Center: Purification of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (CAS No. 356538-93-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure you can confidently navigate the challenges of your experiments.

Understanding the Chemistry: The "Why" Behind the Purification Strategy

The target compound, this compound, is an aromatic amino alcohol. A common and efficient synthetic route is the reductive amination of 2-formylphenylmethanol with 2,5-dimethylaniline.[1][2] This reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Understanding this synthetic pathway is paramount as it dictates the likely impurity profile of your crude product. The primary impurities you may encounter include:

  • Unreacted Starting Materials: 2-formylphenylmethanol and 2,5-dimethylaniline.

  • Intermediate Imine: The product of the initial condensation reaction that may not have been fully reduced.

  • Over-alkylation Products: Though less common in this specific reaction, it's a possibility in related N-alkylation processes.[3]

  • By-products from the Reducing Agent: Dependent on the choice of reducing agent.

The purification strategy, therefore, must be designed to effectively separate the desired amino alcohol from these potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to purify my crude this compound?

A1: The initial purification of your crude product should focus on removing the bulk of impurities.[4] A common first step is an acid-base extraction. Since your target compound is a secondary amine, it will be protonated in an acidic aqueous solution and can be separated from neutral organic impurities.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What could they be?

A2: Multiple spots on a TLC plate are indicative of a mixture of compounds. The most likely culprits are your starting materials (2-formylphenylmethanol and 2,5-dimethylaniline), the intermediate imine, and your desired product. It is advisable to run co-spots with your starting materials to identify them. The imine is typically less polar than the final amino alcohol.

Q3: Can I use recrystallization as the sole purification method?

A3: While recrystallization is a powerful technique for achieving high purity, it may not be sufficient as a standalone method if your crude product is highly impure.[4] It is often more effective when used after an initial purification step like column chromatography or acid-base extraction to remove baseline impurities. The choice of solvent is critical for successful recrystallization.[5][6]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] Gas Chromatography (GC) can also be useful, particularly for detecting volatile impurities.[7] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Issue 1: Poor Separation During Acid-Base Extraction

Symptom: After performing an acid-base extraction, you find that your desired product is still contaminated with starting materials or by-products.

Possible Causes & Solutions:

Cause Explanation Solution
Incorrect pH The pH of the aqueous layer may not be low enough to fully protonate the amine, or high enough during the basification step to deprotonate it for extraction into the organic layer.Use a pH meter to ensure the aqueous layer is at a pH of ~2 during the acid wash and a pH of >10 during the base wash.
Emulsion Formation The interface between the aqueous and organic layers is not distinct, preventing clean separation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Insufficient Mixing The two phases were not mixed adequately, leading to incomplete extraction.Invert the separatory funnel multiple times, venting frequently, to ensure thorough mixing of the layers.
Issue 2: Difficulty with Recrystallization

Symptom: The compound either "oils out" (forms a liquid layer instead of crystals) or fails to crystallize from the chosen solvent.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent The solvent may be too good at dissolving the compound even at low temperatures, or too poor to dissolve it even when hot.[8]Perform a solvent screen with small amounts of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[5][9] A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.[8]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small, impure crystals.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Presence of Impurities High levels of impurities can inhibit crystal formation.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Issue 3: Streaking or Poor Separation in Column Chromatography

Symptom: The compound streaks down the column instead of forming a distinct band, leading to poor separation and mixed fractions.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The eluent may be too polar, causing the compound to move too quickly down the column, or not polar enough, leading to strong adsorption.Use a gradient elution, starting with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of amines on silica gel.
Column Overloading Too much sample has been loaded onto the column.Use a larger column or load less material. A general rule of thumb is to use at least 30-50 g of silica gel for every 1 g of crude product.
Sample Insolubility The sample is not fully dissolved in the loading solvent.Ensure your sample is completely dissolved in a minimal amount of the initial eluent or a slightly stronger solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial purification of the crude reaction mixture.

Workflow Diagram:

AcidBaseExtraction Crude Crude Product in Organic Solvent AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 AddBase Add 6M NaOH (aq) until pH > 10 Aqueous1->AddBase Extract Extract with Organic Solvent (e.g., Ethyl Acetate) AddBase->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer Separate2->Aqueous2 Organic2 Organic Layer (Purified Amine) Separate2->Organic2 Dry Dry Organic Layer (e.g., Na2SO4) Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified Purified Product Evaporate->Purified

Caption: Workflow for Acid-Base Extraction.

Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is greater than 10.

  • Extract the basified aqueous layer with three portions of fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Workflow Diagram:

ColumnChromatography PrepareColumn Prepare Silica Gel Column LoadSample Load Sample PrepareColumn->LoadSample Elute Elute with Solvent Gradient LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions CombineFractions Combine Pure Fractions AnalyzeFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: Optimizing Catalyst Loading for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of catalyst loading. We will address common experimental challenges through a practical, question-and-answer-based troubleshooting section and provide broader context in our FAQs.

Synthesis Overview: Reductive Amination Pathway

The synthesis of this compound is typically achieved via a direct reductive amination. This process involves the reaction of 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline. The reaction proceeds in two key stages: the formation of an intermediate imine, followed by its immediate reduction to the target secondary amine. The efficiency and selectivity of this second step are critically dependent on the catalyst and the chosen reducing agent.

G cluster_process Reaction Pathway cluster_product Product A 2-(hydroxymethyl)benzaldehyde C Schiff Base Formation (Imine Intermediate) A->C + Amine (-H₂O) B 2,5-Dimethylaniline B->C D Catalytic Reduction C->D Intermediate E This compound D->E Reduction G start Low / Stalled Conversion c1 Verify Reagent Purity (GC-MS, NMR) start->c1 Step 1 c2 Run Small-Scale Control with Fresh Catalyst start->c2 Step 2 c3 Analyze Catalyst Health c1->c3 If pure a3 Purify Starting Materials c1->a3 If impure a1 Increase Catalyst Loading (e.g., 1.5x - 2x) c2->a1 If control works a2 Source New Catalyst Batch c2->a2 If control fails

Caption: Decision workflow for troubleshooting low conversion.

Experimental Protocol: Small-Scale Diagnostic Test

  • Setup: In a clean, dry vial, combine 2-(hydroxymethyl)benzaldehyde (1.0 eq) and 2,5-dimethylaniline (1.1 eq) in a suitable solvent (e.g., Methanol, THF) at your standard concentration.

  • Catalyst Addition: Add the catalyst at your standard loading (e.g., 1 mol%).

  • Reducing Agent: Add the reducing agent (e.g., NaBH(OAc)₃, 1.4 eq, or set H₂ pressure). [1]4. Monitoring: Stir at the standard temperature and monitor by TLC or LC-MS every hour for 4-6 hours.

  • Analysis: If this diagnostic test proceeds smoothly while your main reaction does not, it points to an issue with the specific reagents or setup of the larger scale reaction. If the diagnostic test also fails, the problem likely lies with the catalyst quality or the general protocol itself.

Q2: I'm getting a good conversion rate, but my crude product is impure. I suspect over-reduction or other side reactions. How can catalyst loading be tuned to improve selectivity?

A2: This is a common optimization challenge where reaction rate must be balanced with selectivity. Catalyst loading plays a direct role in the kinetics that govern these pathways.

Underlying Causality:

  • Over-reduction: High catalyst loading or high hydrogen pressure can lead to the reduction of the benzylic alcohol on the starting material or product, yielding a methyl group.

  • Dimerization/Tertiary Amine Formation: If the reduction of the imine is slow compared to its formation, the formed product (a secondary amine) can react with another molecule of the aldehyde starting material, leading to a tertiary amine impurity after a second reduction.

  • Aldehyde Reduction: The catalyst may preferentially reduce the starting aldehyde to the corresponding diol before it can form the imine, especially with aggressive reducing agents like NaBH₄. This is why milder, more selective agents like Sodium triacetoxyborohydride (STAB) are often preferred. [1] Optimization Strategy & Data Interpretation:

The key is to find the "sweet spot" for catalyst loading where the imine reduction is rapid and efficient without promoting undesired side reactions.

Parameter Low Loading (e.g., <0.5 mol%) Optimal Loading (e.g., 1-2 mol%) High Loading (e.g., >5 mol%)
Reaction Rate Slow, may stallModerate to FastVery Fast
Selectivity Moderate; risk of imine accumulation and tertiary amine formation.High; imine is reduced as it forms.Low; risk of over-reduction of aldehyde or product alcohol.
Cost-Effectiveness HighGoodLow

Recommendations:

  • Reduce Loading: If you observe over-reduction byproducts, your first step should be to decrease the catalyst loading in increments (e.g., from 5 mol% to 2 mol%, then 1 mol%).

  • Consider Catalyst Type: Some catalysts are inherently more selective. For instance, many palladium (Pd) catalysts are highly active for hydrogenation, while certain iridium (Ir) or ruthenium (Ru) catalysts can offer higher selectivity for reductive aminations. [2][3]3. Control Temperature: Higher temperatures can accelerate side reactions. Running the reaction at a lower temperature (e.g., room temperature instead of 60°C) may improve selectivity, albeit at the cost of a longer reaction time. [4]

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts and reducing agents for this type of reductive amination? A: A range of systems can be employed. For catalytic hydrogenation, 5-10% Palladium on Carbon (Pd/C) with hydrogen gas (H₂) is a classic choice. [5]Transition-metal catalysts, including those based on Ruthenium and Iridium, are also highly effective and can offer improved selectivity. [2][6]For stoichiometric reductions, sodium triacetoxyborohydride (NaBH(OAc)₃) is widely used due to its mildness and high selectivity for reducing imines in the presence of aldehydes. [1]Sodium cyanoborohydride (NaBH₃CN) is another option, often used under slightly acidic conditions. [7] Q: How do I establish a starting catalyst loading for a new reaction? A: A typical starting point for noble metal catalysts like Pd/C or Ru-based catalysts in academic or early-stage research is between 0.5 mol% and 5 mol%. [4]For process development, minimizing catalyst loading is a key goal. It is often recommended to start an optimization screen around 1-2 mol% and adjust based on the initial results of conversion and selectivity.

Q: Can catalyst loading be too low? What are the consequences? A: Yes. While minimizing catalyst use is economically desirable, excessively low loading can lead to extremely long reaction times or incomplete conversion. [6]More critically, if the rate of imine reduction becomes significantly slower than the rate of imine formation, it can allow side reactions, such as the formation of tertiary amine byproducts, to become more prevalent.

Q: How do reaction parameters like temperature and pressure interact with catalyst loading? A: These parameters are deeply interconnected. A lower catalyst loading might be compensated for by increasing the hydrogen pressure or the reaction temperature to achieve a reasonable reaction time. [6]However, as noted in the troubleshooting section, higher temperatures can also lead to catalyst degradation or an increase in side products. [8]A systematic approach, such as a Design of Experiments (DoE), is the most effective way to map the interplay between these variables and find the true process optimum.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
  • Blank, B., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemCatChem.
  • ACS Publications. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate. Organic Process Research & Development.
  • Kanto Chemical. (n.d.). New Catalysts for Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methional.
  • Clark, J. H., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.
  • Kadyrov, R., & Riermeier, T. H. (n.d.). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition.
  • Nature Communications. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks.
  • Detert, H., & Sugiono, E. (2006). [2,5-Bis(dipropylamino)-4-(hydroxymethyl)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online.
  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts.
  • Ruiz, D., et al. (2024). Direct Reductive Amination of HMF to 5-(Aminomethyl)-2-furanmethanol Using Supported Iridium-based Catalysts. ChemPlusChem.
  • ResearchGate. (2018). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (1976). Asymmetric synthesis of phenylisopropylamines.
  • ResearchGate. (2020). N-Formylation of Amines by Methanol Activation.
  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN.
  • Benchchem. (n.d.). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: 2,5-Furandimethanol (FDM) Synthesis and Application.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-[(2-cyclopentylphenoxy)methyl]-oxirane synthesis.

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Technical Support Center: {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Oxidation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed to provide you with in-depth technical assistance to mitigate the oxidative degradation of this valuable compound during your research and development activities. As a molecule incorporating both a secondary aromatic amine (N-benzyl aniline derivative) and a primary benzyl alcohol, it possesses two key functional groups susceptible to oxidation. Understanding and controlling these degradation pathways is paramount to ensuring the integrity, stability, and reliability of your experimental results.

This resource is structured to address your potential challenges in a direct, question-and-answer format, followed by detailed troubleshooting guides and experimental protocols. Our approach is grounded in established principles of organic chemistry and pharmaceutical stability testing, providing you with the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of this compound.

Q1: My solution of this compound is developing a yellow to brown discoloration over time. What is causing this?

A1: The discoloration you are observing is a classic indicator of oxidation, particularly of the aromatic amine functional group. Aromatic amines are well-known to be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions.

Q2: What are the primary chemical moieties in this compound that are susceptible to oxidation?

A2: There are two primary sites of oxidative vulnerability in the molecule:

  • The Secondary Aromatic Amine: The nitrogen atom and the adjacent benzylic C-H bond are prone to oxidation. This can lead to the formation of imines, N-oxides, and complex colored polymeric byproducts.

  • The Benzyl Alcohol: The primary alcohol group can be oxidized to the corresponding benzaldehyde and further to a benzoic acid derivative.[2] This oxidation can be catalyzed by various factors including metallic impurities and light.[3]

Q3: I am using the compound as an intermediate in a multi-step synthesis. How critical is it to prevent its oxidation?

A3: Preventing oxidation is highly critical. The presence of oxidative degradation products can lead to several downstream issues, including:

  • Reduced yield of your desired final product.

  • Formation of side products that are difficult to separate.

  • Inaccurate characterization of your synthesized compounds.

  • Potential interference with subsequent reaction steps.

Q4: Are there any general storage recommendations to minimize oxidation?

A4: Yes, proper storage is the first line of defense. We recommend storing this compound as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and at a reduced temperature (refrigerated or frozen). The headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen.[4]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to address specific issues you might encounter during your experiments.

Issue 1: Rapid Degradation Observed in Solution

Symptom: A solution of the compound in an organic solvent (e.g., methanol, acetonitrile, dichloromethane) shows significant degradation within hours, as evidenced by TLC, HPLC, or color change.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Dissolved Oxygen in Solvent Solvents can contain significant amounts of dissolved oxygen, which will readily oxidize the aromatic amine.Degas your solvents prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw technique for more sensitive applications.[1]
Peroxide Contamination in Solvents Ethers (like THF, dioxane) and other solvents can form explosive peroxides over time, which are potent oxidizing agents.Use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides using commercially available test strips before use.
Trace Metal Contamination Metal ions (e.g., iron, copper) from glassware, spatulas, or reagents can catalyze oxidation reactions.Use high-purity reagents and acid-washed glassware. Consider the addition of a chelating agent like EDTA to sequester catalytic metal ions.[5]
Photodegradation Exposure to ambient or UV light can promote the oxidation of both the aromatic amine and the benzyl alcohol moieties.Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware. Conduct experiments in a fume hood with the sash down to minimize light exposure.
Issue 2: Inconsistent Results in Repetitive Experiments

Symptom: You are performing the same reaction or analysis multiple times but are observing variability in the purity profile or yield of your product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Variable Exposure to Air Inconsistent handling procedures can lead to varying degrees of exposure to atmospheric oxygen.Standardize your handling protocol. Always work under a positive pressure of inert gas. Use techniques like cannula transfer for liquid reagents and maintain an inert gas blanket over your reaction mixture.[6][7]
Inconsistent Quality of Starting Material If the starting material has already partially oxidized, this will lead to variability in your results.Characterize your starting material before each use. Run a quick purity check by HPLC or TLC to ensure its integrity. If necessary, purify the starting material before use.
Temperature Fluctuations Higher temperatures accelerate the rate of oxidation.Maintain strict temperature control throughout your experiment. Use a temperature-controlled reaction block or a cryostat for low-temperature reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows to prevent the oxidation of this compound.

Protocol 1: Handling and Storage of Air-Sensitive this compound

This protocol outlines the best practices for storing and handling the compound to minimize exposure to atmospheric oxygen.

Materials:

  • This compound (solid)

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Schlenk line or glovebox (optional, for highly sensitive applications)

  • Parafilm®

Procedure:

  • Place the solid this compound into the amber glass vial.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.

  • Insert a second, wider-gauge needle as an outlet.

  • Gently flush the headspace of the vial with the inert gas for 2-5 minutes to displace all the air.

  • Remove the outlet needle first, followed by the inlet needle.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm® for an extra layer of protection.

  • Store the vial in a cool, dark place (e.g., a refrigerator at 2-8 °C).

Visualizing the Challenge: Oxidation Pathways and Prevention Workflow

To better understand the chemical transformations and the strategies to prevent them, the following diagrams illustrate the key concepts.

Caption: Potential oxidative degradation pathways of the target molecule.

PreventionWorkflow cluster_storage Proper Storage cluster_handling Inert Atmosphere Handling cluster_additives Use of Protective Agents cluster_monitoring Regular Monitoring Storage Store Solid Under Inert Gas (Ar or N2) Cool & Dark Conditions Handling Use Degassed Solvents Work Under Positive Pressure of Inert Gas Use Schlenk Line or Glovebox Storage->Handling Additives Add Antioxidants (e.g., BHT) Add Chelating Agents (e.g., EDTA) Handling->Additives Monitoring Purity Check by HPLC/TLC Before Use Additives->Monitoring

Caption: A workflow for preventing oxidation during experiments.

Protocol 2: Conducting a Forced Degradation Study to Identify Potential Oxidative Degradants

This protocol provides a framework for a preliminary stress testing study to understand the oxidative lability of your compound and to help in the development of a stability-indicating analytical method. This is a crucial step in pharmaceutical development as outlined by ICH guidelines.[8][9]

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

    • Oxidative Stress: To another portion of the stock solution, add a small volume of 3% H₂O₂. The goal is to achieve 5-20% degradation.[9] You may need to optimize the concentration of H₂O₂ and the exposure time.

    • Photostability: Expose a portion of the stock solution in a clear vial to a light source as specified in ICH Q1B guidelines (e.g., a calibrated light chamber).[3][10] Keep a wrapped (dark) control sample next to it at the same temperature.

    • Thermal Stress: Place a portion of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the oxidative reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution for the H₂O₂ sample).

  • HPLC Analysis: Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.[11]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify any new peaks that appear – these are your potential degradation products.

    • Calculate the percentage degradation of the parent compound.

    • Ensure your HPLC method can adequately separate the parent peak from all degradant peaks (this is the basis of a "stability-indicating" method).[12][13][14]

References

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
  • Aromatic Amines Antioxidants. Performance Additives. [Link]
  • Process for the preparation of benzyl alcohol derivatives.
  • How Can I Protect My Lipid
  • (PDF) Stability indicating HPLC method development - a review.
  • Thermodynamic Studies for Drug Design and Screening. PMC. [Link]
  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
  • Q1A(R2) Guideline. ICH. [Link]
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). EMA. [Link]
  • Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. (2024, August 7). Medium. [Link]
  • Benzyl Alcohol. US Pharmacopeia (USP). [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. [Link]
  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • Pharmaceutical formulations using water-soluble antioxidants.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH. [Link]
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. [Link]
  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. [Link]
  • A benzyl alcohol derivative of the BDPA radical for fast dissolution dynamic nuclear polarization NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
  • Oxidation Prevention & Inertiz
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
  • Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018, August 24). FDA. [Link]
  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015, February 25). Hindawi. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
  • Why is EDTA Used as a Chel

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Technical Support Center: Recrystallization of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-focused resource for developing a robust recrystallization protocol for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. Given the absence of a standardized public protocol for this specific molecule, this document emphasizes a first-principles approach, enabling users to systematically overcome common challenges like solvent selection, low yield, and "oiling out."

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions that arise when designing a recrystallization procedure from scratch. Understanding the "why" behind each step is critical for successful troubleshooting.

Q1: What are the key structural features of this molecule that influence solvent selection?

A1: The molecular structure of this compound presents a duality in polarity, which is the primary challenge for solvent selection.

  • Polar Features: The primary alcohol (-CH₂OH) and the secondary amine (-NH-) groups are polar and capable of hydrogen bonding. These groups favor solubility in polar solvents like alcohols (ethanol, isopropanol) or water.

  • Nonpolar Features: The two phenyl rings and three methyl groups create significant nonpolar, hydrophobic regions. These features promote solubility in nonpolar solvents like toluene, hexanes, or heptane.

The ideal recrystallization solvent will have a polarity that is intermediate, or a solvent system will be required that balances these opposing characteristics. According to the principle of "like dissolves like," a solvent with a polarity that is too similar to the solute will dissolve it completely, even at room temperature, while a solvent that is too dissimilar will not dissolve it even when heated.[1]

Q2: How do I systematically screen for a suitable single-solvent system?

A2: A systematic screening process using small amounts of material is the most efficient way to identify a promising solvent. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature. Observe if the solid dissolves. If it dissolves completely, the solvent is too good and should be rejected.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals upon cooling.[3]

Solvent Class Candidate Solvents Predicted Behavior based on Structure
Polar Protic Ethanol, IsopropanolLikely to be a good solvent. May require cooling to low temperatures for good recovery.
Polar Aprotic Acetone, AcetonitrileMay be effective. Acetonitrile is often good for compounds with aromatic rings.[4]
Nonpolar Aromatic TolueneMay dissolve the compound well when hot, but solubility might remain high when cold, leading to poor recovery.
Nonpolar Aliphatic Heptane, HexaneLikely to be a poor solvent (an "anti-solvent"). The compound will probably have low solubility even when hot.

Q3: When and why should I consider a mixed-solvent system?

A3: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile.[5][6] This is common for molecules like the target compound, which have both polar and nonpolar regions. The technique relies on using a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "non-solvent").[6][7][8]

The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then slowly adding the "anti-solvent" until the solution becomes cloudy (turbid), indicating the point of saturation.[6][7] A few drops of the "solvent" are then added back to clarify the solution, which is then allowed to cool slowly.[7]

Common Miscible Solvent Pairs to Test:

  • Ethanol / Water

  • Toluene / Heptane

  • Dichloromethane / Hexane

  • Acetone / Hexane

Part 2: Troubleshooting Common Recrystallization Problems

This section provides direct answers and actionable solutions to the most frequent issues encountered during recrystallization experiments.

Q4: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing the solution to become supersaturated at a temperature where the compound is molten.[9] Impurities can also lower the melting point of the mixture, increasing the likelihood of this phenomenon.[10][11]

// Paths from Q1 sol_reheat [label="Reheat to dissolve the oil.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_add_solvent [label="Add more of the primary solvent\n to lower saturation point.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_slow_cool [label="Cool the solution VERY slowly.\n(e.g., in a warm water bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_seed [label="Attempt to seed with a\n small crystal if available.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol_change_solvent [label="The current solvent system is unsuitable.\nSwitch to a lower-boiling solvent or\na different mixed-solvent pair.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> sol_reheat [label=" Yes "]; sol_reheat -> sol_add_solvent; sol_add_solvent -> sol_slow_cool; sol_slow_cool -> sol_seed; q1 -> sol_change_solvent [label=" No "]; } } Caption: Troubleshooting workflow for oiling out.

Solutions to Prevent Oiling Out:

  • Add More Solvent: Re-heat the solution until the oil dissolves, then add more of the primary solvent. This lowers the saturation temperature, potentially below the compound's melting point.[10]

  • Cool Slowly: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool as slowly as possible to give crystals time to nucleate properly.[10][12] Insulating the flask can help.

  • Change Solvents: Select a solvent with a lower boiling point. If using a mixed-solvent system, try a different anti-solvent.[9]

  • Seeding: Introduce a "seed crystal" (a tiny particle of the pure compound) into the cooled solution to provide a nucleation site for crystal growth.[9][13]

Q5: My crystal yield is very low. What are the likely causes and solutions?

A5: A low yield is one of the most common frustrations in recrystallization. The primary causes are using too much solvent, cooling too quickly, or incomplete precipitation.[3][12]

Potential Cause Explanation Solution(s)
Excess Solvent Too much solvent was used to dissolve the crude material, meaning the solution never becomes saturated upon cooling. A significant amount of product remains in the "mother liquor".[3][14]Gently boil off a portion of the solvent to concentrate the solution and attempt to recrystallize again.[12][15]
Premature Filtration The solution was filtered while it was still too hot, and not enough time was allowed for crystallization at a lower temperature.Ensure the solution has cooled to room temperature and then in an ice bath for at least 20-30 minutes before vacuum filtration.[14]
Inappropriate Solvent The compound has significant solubility in the chosen solvent even at low temperatures.Re-evaluate the solvent choice. A different solvent or the addition of an anti-solvent may be necessary to reduce solubility at cold temperatures.
Washing with Warm Solvent Washing the collected crystals with room-temperature or warm solvent during vacuum filtration can redissolve the product.Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[3]

Q6: The final crystals are still colored or appear impure. How can I improve purity?

A6: The presence of color or obvious impurities after recrystallization indicates that either insoluble impurities were not removed or soluble impurities co-crystallized with the product.

Protocol for Removing Impurities:

  • Hot Gravity Filtration for Insoluble Impurities: If you observe insoluble particles in your hot solution before cooling, they must be removed. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper.[1][16] Keeping the solution and apparatus hot is critical to prevent your desired compound from crystallizing prematurely in the funnel.[5]

  • Decolorizing with Activated Charcoal: If the impurity is a colored, soluble compound, it can often be removed with activated charcoal.

    • After dissolving your crude product in the hot solvent, cool the solution slightly to stop it from boiling.

    • Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).

    • Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot gravity filtration (as described above) to remove the charcoal. The resulting filtrate should be colorless.[10]

  • Ensure Slow Cooling: Rapid crystal growth can trap soluble impurities within the crystal lattice.[14][17] Slow, undisturbed cooling is essential for forming pure crystals.[16][17]

Part 3: Comprehensive Protocol Development Workflow

This workflow provides a logical progression from small-scale screening to a final, optimized recrystallization protocol.

// Connections A -> B; B -> C; C -> E [label=" Yes "]; C -> D [label=" No "]; D -> E; E -> F; F -> G; G -> H [label=" Yes "]; G -> I [label=" No "]; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N; } } Caption: Systematic workflow for recrystallization protocol development.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]
  • Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
  • Oiling Out in Crystalliz
  • Recrystalliz
  • Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]
  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]
  • Finding the best solvent for recrystallisation.
  • Recrystalliz
  • For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Study.com. [Link]
  • recrystallization-2.doc.pdf. University of Missouri–St. Louis. [Link]
  • Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Two-Solvent Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
  • Guide to Recrystallis
  • Important Chemistry Tips-Solvents choose for recrystalliz

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Technical Support Center: Characterization of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this polysubstituted aromatic compound. Drawing from extensive experience in analytical chemistry, this resource provides not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

I. Foundational Challenges: Solubility and Sample Preparation

The inherent structural complexity of this compound, featuring both a hydrophilic methanol group and a bulky, hydrophobic 2,5-dimethylphenylamino moiety, often presents initial hurdles in sample preparation.

FAQ 1: I am struggling to dissolve the compound for analysis. What are the recommended solvents?

The solubility of this molecule is highly dependent on the polarity of the solvent. A systematic approach to solvent selection is crucial.

  • Initial Screening: Start with common laboratory solvents of varying polarities. Methanol is often a good starting point due to the compound's benzyl alcohol group.[1][2] Given the aromatic nature, solvents like dichloromethane (DCM) and tetrahydrofuran (THF) should also be evaluated.

  • Rationale: The secondary amine and hydroxyl groups can form hydrogen bonds, favoring polar solvents.[2] However, the two phenyl rings contribute significant nonpolar character, suggesting solubility in less polar organic solvents.[3][4]

  • Troubleshooting Poor Solubility:

    • Solvent Mixtures: If single solvents are ineffective, utilize binary or ternary solvent systems. A mixture of methanol and dichloromethane can often provide the required polarity range.

    • Gentle Heating: Warming the sample can increase solubility, but be cautious of potential degradation, especially over extended periods.

    • Sonication: Use of an ultrasonic bath can aid in the dissolution of stubborn particles.

Table 1: Recommended Solvents for Initial Solubility Screening

SolventPolarity IndexRationaleExpected Solubility
Methanol5.1Similar functional group (hydroxyl), polar.[1][2]Moderate to High
Acetonitrile5.8Polar aprotic, good for HPLC.Moderate
Dichloromethane3.1Dissolves aromatic compounds.Moderate to High
Tetrahydrofuran4.0Good for a range of polarities.Moderate
Hexane0.1Nonpolar.Low
Water10.2Highly polar.Very Low

II. Chromatographic Purity and Quantification: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical intermediates. However, the secondary amine in this compound can lead to common chromatographic issues.

FAQ 2: My HPLC chromatogram shows significant peak tailing. What is the cause and how can I fix it?

Peak tailing for this compound is a classic indication of secondary interactions between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[5]

  • Mechanism: The lone pair of electrons on the nitrogen atom interacts with the free silanol groups (Si-OH) on the column packing material, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Protocol for Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Protocol: Lower the pH of the aqueous component of your mobile phase to be at least 2 pH units below the pKa of the secondary amine. This ensures the amine is protonated (R₂NH₂⁺) and less likely to interact with the silanol groups. A common choice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[6]

  • Use of a Competitive Amine:

    • Protocol: If pH adjustment is insufficient, add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[5] TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your analyte.

  • Column Selection:

    • Consideration: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert compound. Modern, high-purity silica columns are also less prone to these secondary interactions.[6]

dot

HPLC_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH > 2 units below analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% TFA) check_pH->adjust_pH No check_additive Is a competitive amine (e.g., TEA) being used? check_pH->check_additive Yes resolved Peak Shape Improved adjust_pH->resolved add_additive Add Competitive Amine (e.g., 0.1% TEA) check_additive->add_additive No check_column Is the column end-capped or high-purity silica? check_additive->check_column Yes add_additive->resolved change_column Switch to an End-Capped or High-Purity Column check_column->change_column No check_column->resolved Yes change_column->resolved NMR_Workflow Compound This compound H_NMR ¹H NMR (Proton Environments, Splitting) Compound->H_NMR C_NMR ¹³C NMR & DEPT-135 (Carbon Types: CH, CH₂, CH₃) Compound->C_NMR COSY 2D COSY (¹H-¹H Correlations) H_NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Correlations) C_NMR->HSQC COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

IV. Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry (MS) is vital for confirming the molecular weight and providing structural information through fragmentation analysis.

FAQ 4: What are the expected key fragmentation patterns in the mass spectrum?

For this compound (Molecular Weight: 241.33 g/mol ), electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺ at m/z 242.34. Collision-induced dissociation (CID) will likely lead to characteristic fragments.

  • Benzylic Cleavage: A common fragmentation pathway for N-benzyl aniline derivatives is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or related structures. [7][8] * Expect a fragment corresponding to the loss of the 2,5-dimethylaniline moiety or the benzyl alcohol moiety.

  • Loss of Water: The benzyl alcohol group can easily lose a molecule of water (18 Da) from the protonated molecular ion, resulting in a fragment at m/z 224.33.

Table 2: Predicted Key Fragments in ESI-MS/MS

m/z (Predicted)IdentityFragmentation Pathway
242.34[M+H]⁺Protonated molecular ion
224.33[M+H - H₂O]⁺Loss of water from the methanol group
121.09[C₈H₁₁N]⁺2,5-Dimethylaniline fragment
121.07[C₈H₉O]⁺2-(hydroxymethyl)benzyl cation

V. Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal stability, melting point, and presence of residual solvents or hydrates. [9][10][11][12][13] FAQ 5: My TGA results show a weight loss before the main decomposition. What does this indicate?

A weight loss at temperatures below the decomposition point (typically >200°C for such structures) usually indicates the presence of volatile substances.

  • Residual Solvents: If the compound was purified by crystallization, there might be residual solvent trapped in the crystal lattice. The TGA will show a weight loss corresponding to the boiling point of that solvent.

  • Water Content: The compound may be hygroscopic or form a hydrate. A weight loss around 100°C is often indicative of water.

Troubleshooting Protocol for Unexpected Thermal Events:

  • Correlate with DSC: Check the DSC thermogram for an endothermic event (a peak) in the same temperature range as the TGA weight loss. This confirms a phase transition like the boiling of a solvent.

  • Hyphenated Techniques: If available, use a hyphenated technique like TGA-MS or TGA-FTIR to identify the evolved gas, confirming whether it is a solvent or water.

  • Drying Procedure: If residual solvent is confirmed, optimize the drying procedure for your sample (e.g., using a vacuum oven at a suitable temperature).

References

  • Guo, C., et al. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Slideshare. (n.d.). Use of NMR in structure elucidation.
  • Wi, S., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). (2-(Aminomethyl)phenyl)methanol.
  • PubChem. (n.d.). (2-Amino-3,5-dimethylphenyl)methanol.
  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
  • PubMed. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides.
  • PubChem. (n.d.). Benzylaniline.
  • Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylphenyl methyl carbinol.
  • ResearchGate. (2024). A multi-descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π-Conjugation versus charge effects.
  • OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.
  • PubChem. (n.d.). Methanol.
  • PubChem. (n.d.). 2-Phenylethanol.
  • NIH. (n.d.). (2-Methylphenyl)(phenyl)methanol.
  • ResearchGate. (2023). Solubility Properties of Methanol in Organic Solvents.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes.
  • Oxford Academic. (n.d.). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods.
  • RSC Publishing. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation.
  • Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes.
  • NU Research Portal. (2025). Solubility Properties of Methanol in Inorganic Solvents.
  • PubMed. (2004). Challenges and Progress in the Analysis of Polycyclic Aromatic Compounds.
  • NIH. (n.d.). (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate.
  • LookChem. (n.d.). diphenyl{2-[(phenylamino)methyl]phenyl}methanol CAS NO.28505-05-7.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents.
  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

Sources

Technical Support Center: Minimizing Byproduct Formation in Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone reaction. Reductive amination is one of the most powerful and versatile methods for C-N bond formation, accounting for a significant percentage of such reactions in the pharmaceutical industry.[1][2][3] However, its efficiency can be compromised by the formation of unwanted byproducts.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues encountered in your own laboratory work.

Core Principles: The Reaction Equilibrium

Reductive amination is a two-stage process, often performed in a single pot:

  • Imine/Iminium Formation: A carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion.[4] This step is reversible and highly pH-dependent.

  • Reduction: A reducing agent selectively reduces the C=N double bond of the imine/iminium ion to yield the final amine product.

Success hinges on controlling the delicate equilibrium between these steps. The ideal conditions will maximize the concentration of the imine intermediate while ensuring its rapid and selective reduction, thus minimizing the time available for side reactions to occur.

Troubleshooting Guide & FAQs

Problem 1: My primary amine is over-alkylating, forming a tertiary amine byproduct.

Q: I'm trying to synthesize a secondary amine (R-NH-R'), but I'm seeing a significant amount of the tertiary amine (R-N(R')₂) in my crude product. How can I prevent this?

A: This is a classic challenge in reductive amination.[5] The secondary amine product you form is often more nucleophilic than the primary amine starting material. It can, therefore, compete with the starting amine and react with another equivalent of the carbonyl compound, leading to the tertiary amine byproduct.

Causality & Mechanism: The reaction proceeds as follows:

  • Desired Reaction: Primary Amine + Aldehyde/Ketone → Imine → Secondary Amine

  • Side Reaction: Secondary Amine + Aldehyde/Ketone → Iminium Ion → Tertiary Amine

This side reaction is particularly problematic when using highly reactive aldehydes.

Troubleshooting Strategies:

  • Control Stoichiometry: The most direct approach is to use an excess of the primary amine (1.5 to 2.0 equivalents). This statistically favors the reaction of the aldehyde/ketone with the more abundant primary amine, suppressing the secondary amine's ability to compete. Conversely, you can use a slight excess of the carbonyl compound if the amine is more valuable, though this can lead to other byproducts (see Problem 2).

  • Slow Addition of the Carbonyl: Instead of adding all reagents at once, try a slow, controlled addition of the aldehyde or ketone to a solution of the amine and the reducing agent. This maintains a low concentration of the carbonyl compound, ensuring it is more likely to encounter the primary amine before it can react with the newly formed secondary amine product.

  • Stepwise Procedure: For particularly stubborn cases, a two-step protocol is highly effective.[6][7]

    • Step 1 (Imine Formation): Mix the primary amine and carbonyl (1:1 stoichiometry) in a solvent, often with a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.[6] Monitor the reaction by TLC or NMR until the starting materials are consumed and the imine is formed.

    • Step 2 (Reduction): Once imine formation is complete, add the reducing agent. This physically prevents the secondary amine product from ever being in the presence of the carbonyl starting material.

Problem 2: My starting carbonyl is being reduced to an alcohol.

Q: My reaction is yielding a significant amount of the corresponding alcohol from my aldehyde/ketone starting material. Why is my reducing agent attacking the carbonyl?

A: This indicates that your reducing agent is not sufficiently selective for the imine/iminium ion over the carbonyl group, or the reaction conditions are favoring carbonyl reduction. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[8][9]

Causality & Mechanism: The hydride reagent has two competing electrophiles: the carbonyl carbon (C=O) and the iminium carbon (C=N⁺). A successful reaction requires the rate of iminium reduction to be significantly faster than the rate of carbonyl reduction.

Troubleshooting Strategies:

  • Switch to a More Selective Reducing Agent: This is the most effective solution.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is the reagent of choice for most one-pot reductive aminations.[9][10][11] The electron-withdrawing acetate groups and steric bulk make it a milder, more selective reducing agent that reacts much faster with protonated imines (iminium ions) than with ketones or aldehydes.[9] This allows all reagents to be mixed together from the start.[9][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, NaBH₃CN is also highly selective for the iminium ion at neutral or slightly acidic pH (pH 6-7).[5][12] However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, making STAB a safer alternative for most applications.[5][8]

  • Optimize pH: Imine formation is typically fastest under mildly acidic conditions (pH ~4-6), which catalyze the dehydration of the hemiaminal intermediate.[13][14] These conditions also protonate the imine to form the more electrophilic iminium ion, which is reduced much more rapidly than a neutral carbonyl.[12][15] Adding a catalytic amount of acetic acid is a common practice, especially when using STAB.[5]

  • Adopt a Two-Step Protocol: If you must use a less selective agent like NaBH₄, you must pre-form the imine.[7][16] First, ensure the carbonyl and amine have fully formed the imine intermediate. Only then should you add the NaBH₄. This prevents the borohydride from ever "seeing" the carbonyl starting material.[7]

Problem 3: The reaction is sluggish or stalls, with low conversion.

Q: I've let my reaction run overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials. What's preventing the reaction from proceeding?

A: Low conversion usually points to inefficient formation of the crucial imine/iminium intermediate. The equilibrium between the starting materials and the imine might not be favorable under your current conditions.

Causality & Mechanism: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[4] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, keeping the concentration of the reducible imine species too low.

Troubleshooting Strategies:

  • Control pH: The pH is a critical parameter.[12][17]

    • Too Acidic (pH < 4): The amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.

    • Too Basic (pH > 8): The dehydration of the hemiaminal intermediate, which is catalyzed by acid, will be too slow.

    • Optimal Range: A pH of 4-6 is generally the sweet spot, balancing amine nucleophilicity with efficient dehydration.[13][14] Consider using a catalytic amount of acetic acid if your system is neutral or basic.

  • Remove Water: Actively removing the water byproduct can significantly drive the reaction forward.

    • Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester water as it forms.[6]

    • Azeotropic Removal: For larger-scale reactions, running the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove water azeotropically.

  • Increase Concentration: More concentrated reaction conditions can favor the bimolecular condensation step. Try reducing the amount of solvent.

  • Consider Solvent Choice: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are generally preferred, especially with water-sensitive reagents like STAB.[11][16] Protic solvents like methanol can sometimes compete with the amine for the reducing agent or slow down imine formation.

Data & Reagent Comparison

The choice of reducing agent is paramount to the success of a one-pot reductive amination. The table below summarizes the properties of the most common reagents.

Reducing AgentFormulaRelative ReactivityOptimal pHKey AdvantagesKey Disadvantages
Sodium Borohydride NaBH₄Strong7 - 10Inexpensive, powerfulPoor selectivity (reduces C=O); requires two-step protocol for good yield.[8][9]
Sodium Cyanoborohydride NaBH₃CNModerate6 - 7Excellent selectivity for iminium ions; allows one-pot reactions.[7][12]Highly toxic ; generates HCN gas in strong acid.[5][8]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild4 - 6Excellent selectivity; low toxicity; effective for a wide range of substrates.[9][10][11]Water-sensitive; higher molecular weight.[11][16]

Visualizing Reaction Pathways

The following diagram illustrates the desired reductive amination pathway versus the two most common side reactions discussed: over-alkylation and carbonyl reduction.

G Start R1(C=O)R2 + R3NH2 (Carbonyl + Primary Amine) Imine Imine Intermediate (R1R2C=NR3) Start->Imine Condensation (-H2O) Alcohol Alcohol Byproduct (R1R2CH-OH) Start->Alcohol ReducingAgent Reducing Agent Product Desired Product (Secondary Amine) Imine->Product Reduction OverAlkylation Over-alkylation Byproduct (Tertiary Amine) Product->OverAlkylation Side Reaction 2 (Product Reacts Again) Carbonyl2 + R1(C=O)R2 ReducingAgent->Start Side Reaction 1 (Non-selective Agent) ReducingAgent->Imine G Start Reaction Issue? Q_Yield Low Yield / No Reaction? Start->Q_Yield Yes Q_Byproduct Byproduct Formation? Start->Q_Byproduct No A_pH Check/Adjust pH to 4-6 (Add cat. AcOH) Q_Yield->A_pH Yes A_pH->Start Re-run Reaction A_Water Add Dehydrating Agent (MgSO4, Sieves) A_pH->A_Water Still low A_Water->Start Re-run Reaction A_Conc Increase Concentration A_Water->A_Conc Still low A_Conc->Start Re-run Reaction End Re-evaluate Substrates & Reaction Design A_Conc->End Still low Q_WhichByproduct Which Byproduct? Q_Byproduct->Q_WhichByproduct Yes Q_Byproduct->End No, other issue A_Alcohol Alcohol Byproduct: Use a selective reductant (STAB). Pre-form imine if using NaBH4. Q_WhichByproduct->A_Alcohol Alcohol A_Overalkyl Over-alkylation Byproduct: Use excess amine. Slowly add carbonyl. Q_WhichByproduct->A_Overalkyl Tertiary Amine A_Alcohol->Start Re-run Reaction A_Overalkyl->Start Re-run Reaction

Sources

Effect of temperature on the synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

A Guide to Temperature Optimization and Troubleshooting

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and best practices, focusing on the critical role of temperature in this reductive amination reaction. Our goal is to empower you with the scientific rationale behind procedural steps, enabling you to diagnose issues and optimize your synthesis for maximal yield and purity.

Section 1: The Synthetic Pathway and its Thermal Dependencies

The synthesis of the target molecule is primarily achieved through a reductive amination process. This involves two principal, temperature-sensitive stages:

  • Imine Formation: The initial step is the condensation of 2-formylbenzyl alcohol with 2,5-dimethylaniline. This is a reversible dehydration reaction to form an intermediate imine (or the corresponding iminium ion under acidic conditions). Temperature is a key driver for shifting the equilibrium towards the product.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a hydride-based reducing agent. Temperature control during this stage is crucial to prevent side reactions and ensure the stability of the reducing agent.

The interplay between these two stages is delicate. An optimal thermal strategy ensures the first stage reaches completion before the second stage is initiated, preventing the reduction of the starting aldehyde and maximizing the yield of the desired amine.

G cluster_0 Stage 1: Imine Formation (Temperature Dependent Equilibrium) cluster_1 Stage 2: Reduction (Temperature Dependent Kinetics) cluster_2 Common Side Reactions A Starting Materials (2-Formylbenzyl Alcohol + 2,5-Dimethylaniline) B Imine Intermediate (C=N Formation) A->B Condensation (-H₂O) Heat often required D Byproduct: Diol (From Aldehyde Reduction) A->D Premature Reduction (Incorrect Temp/Reagent) B->A Hydrolysis (+H₂O) Favored at lower temp C Final Product {2-[(...)-methyl]-phenyl}-methanol B->C Reduction (e.g., NaBH₄) Exothermic, requires cooling E Degradation Products B->E High Temp Decomposition

Caption: Workflow for reductive amination showing temperature-sensitive stages.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on temperature as the root cause.

Q1: My overall yield is extremely low, and the reaction seems to stall. What's the problem?

A: A stalled reaction or low yield is often linked to incomplete imine formation, which is the rate-limiting step and highly dependent on temperature.

  • Analysis: Imine formation is a dehydration equilibrium. At room temperature, the reaction may be exceedingly slow or may not proceed at all, leaving a significant amount of your starting materials unreacted.[1] The system may not have enough thermal energy to overcome the activation barrier for water elimination.

  • Troubleshooting Steps:

    • Increase Temperature for Imine Formation: Gently heat the mixture of 2-formylbenzyl alcohol and 2,5-dimethylaniline in a suitable solvent (e.g., methanol or toluene). A temperature range of 50-80°C is a common starting point for driving the equilibrium towards the imine.[2]

    • Monitor for Completion: Before adding the reducing agent, it is critical to confirm that imine formation is complete. Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) to track the disappearance of the starting aldehyde.

    • Consider Water Removal: In addition to heat, removing the water byproduct can drive the reaction to completion. This can be achieved using a Dean-Stark apparatus (if using a solvent like toluene) or by adding a dehydrating agent like molecular sieves (3Å or 4Å).[2]

Q2: My final product is contaminated with a significant amount of 2-(hydroxymethyl)benzyl alcohol. How can I prevent this?

A: The formation of this diol byproduct is a classic sign of a poorly optimized reduction step, specifically the premature reduction of the starting aldehyde.

  • Analysis: This occurs when the reducing agent attacks the aldehyde's carbonyl group before it has a chance to form the imine. This is particularly problematic with powerful reducing agents like sodium borohydride (NaBH₄) that can readily reduce aldehydes.[2][3] The relative reaction rates are highly influenced by temperature.

  • Troubleshooting Steps:

    • Adopt a Two-Step Thermal Profile: Do not add the reducing agent while the reaction is being heated for imine formation. First, ensure the imine is fully formed at an elevated temperature (e.g., 60°C). Then, cool the reaction vessel significantly, typically to 0-10°C, before introducing the reducing agent. This temperature drop slows the rate of aldehyde reduction relative to imine reduction.

    • Control the Addition of Reductant: The reduction is often exothermic. Add the reducing agent slowly and in portions to the cooled reaction mixture to maintain a low temperature and prevent thermal runaways.

    • Use a More Selective Reducing Agent: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards aldehydes and ketones at neutral or mildly acidic pH and will preferentially reduce the iminium ion, allowing for a "one-pot" procedure where all components can be mixed at room temperature.[3][4][5]

Q3: The reaction mixture turned dark brown/black after heating, and I isolated very little product. What happened?

A: Dark coloration and product loss are typically indicative of thermal decomposition.

  • Analysis: Aldehyd-containing compounds, especially aromatic ones, can be sensitive to high temperatures. Excessive or prolonged heating (e.g., >100°C) during the imine formation step can lead to polymerization, decomposition, or other undesirable side reactions, destroying your starting material and intended product.

  • Troubleshooting Steps:

    • Establish an Optimal Temperature Ceiling: Determine the lowest temperature required to drive imine formation in a reasonable timeframe. Run small-scale experiments at different temperatures (e.g., 50°C, 65°C, 80°C) to find the sweet spot that balances reaction speed with stability.

    • Limit Heating Time: Do not heat the reaction indefinitely. Monitor the reaction closely and proceed to the reduction step as soon as the starting aldehyde is consumed.

    • Ensure an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants at elevated temperatures.

Section 3: Data Summary & Optimized Protocol

Table 1: Effect of Temperature on Key Reaction Parameters
ParameterLow Temperature (~25°C)Moderate Temperature (50-80°C)High Temperature (>100°C)
Imine Formation Rate Very Slow / May Stall[1]Optimal for driving equilibrium towards product formation.[2]Fast, but high risk of thermal degradation and side reactions.
Reduction Selectivity High (if imine is pre-formed).Poor if reductant is added at this temperature; risk of aldehyde reduction.Very poor; risk of reductant decomposition and uncontrolled reactions.
Expected Yield Low due to incomplete conversion.Potentially high if a two-step thermal profile is used.Low due to decomposition of materials.
Expected Purity High (if reaction proceeds), but with unreacted starting materials.High, provided the aldehyde is fully converted before reduction.Low, with significant tar and degradation byproducts.
Experimental Protocol: Optimized Two-Stage Temperature Profile

This protocol is designed to maximize control over the reaction by separating the imine formation and reduction steps with distinct thermal profiles.

Materials:

  • 2-Formylbenzyl alcohol

  • 2,5-Dimethylaniline (1.05 eq)

  • Methanol (or Toluene)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Stage 1: Imine Formation (Elevated Temperature)

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-formylbenzyl alcohol and methanol (approx. 0.2 M concentration).

  • Add 2,5-dimethylaniline (1.05 eq).

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 60-65°C with stirring.

  • Monitor the reaction progress every 30-60 minutes by TLC, checking for the consumption of the limiting reagent (2-formylbenzyl alcohol). The reaction is typically complete within 2-4 hours.

  • Once the starting aldehyde is no longer detectable, remove the heat source.

Stage 2: Reduction (Reduced Temperature) 7. Cool the reaction flask in an ice-water bath to 0-5°C . 8. While maintaining the low temperature and vigorous stirring, add sodium borohydride (1.5 eq) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution and exotherm may occur. 9. After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. 10. Continue stirring at room temperature for an additional 3-4 hours or until the reduction of the imine is complete (as monitored by TLC or LC-MS). 11. Proceed with standard aqueous workup and purification procedures.

References

  • Vertex AI Search. (n.d.). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols.
  • ResearchGate. (n.d.). Reductive amination reaction temperature. [Table].
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References.
  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • ChemicalBook. (n.d.). 2-Aminobenzyl alcohol synthesis.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.
  • Canadian Science Publishing. (n.d.). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene.
  • NIH. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule.
  • PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15.
  • American Chemical Society. (2025). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.

Sources

Technical Support Center: Solvent Effects in {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CN-482-01

Last Updated: January 10, 2026

Introduction: Why Solvent Choice is Critical

The synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a substituted N-benzylamine, is achieved via a one-pot reductive amination. This process involves two key mechanistic steps: (1) the formation of a Schiff base (imine) intermediate from 2-(hydroxymethyl)benzaldehyde and 2,5-dimethylaniline, and (2) the subsequent reduction of this imine to the final secondary amine product.[1][2]

The solvent is not merely a medium for the reactants; it is an active participant that can profoundly influence reaction kinetics and, consequently, the overall yield and purity of the product. The solvent's properties dictate the rates of both imine formation and its reduction, often in opposing ways. A poorly chosen solvent can lead to stalled reactions, low yields, or the formation of undesired byproducts, such as the alcohol resulting from premature aldehyde reduction. This guide provides researchers with a framework for understanding these effects, troubleshooting common issues, and systematically optimizing solvent conditions for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this synthesis, and where does the solvent exert its influence?

A1: The synthesis is a reductive amination, proceeding in two main stages within the same pot.[3]

  • Imine Formation: The amine (2,5-dimethylaniline) performs a nucleophilic attack on the aldehyde (2-(hydroxymethyl)benzaldehyde). This is a reversible condensation reaction that produces a water molecule as a byproduct.[4] The solvent's ability to stabilize intermediates and solvate the byproduct water is crucial here.[5]

  • Imine Reduction: A reducing agent, typically a hydride donor like sodium borohydride (NaBH₄), reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final amine.[2][6] The solvent affects the solubility and reactivity of the hydride reagent.

The solvent's polarity, protic/aprotic nature, and ability to form hydrogen bonds can accelerate one step while potentially hindering the other, creating a kinetic balancing act.[7][8]

Q2: Which class of solvent is generally recommended to start with? Protic or aprotic?

A2: For this specific one-pot reductive amination using sodium borohydride, polar protic solvents like methanol (MeOH) or ethanol (EtOH) are the recommended starting points. [9]

  • Causality: Protic solvents offer several advantages. They can participate in the hydrogen-bonding network, which helps stabilize intermediates in the imine formation step.[5][8] More importantly, alcohols are suitable solvents for sodium borohydride, which is the most common and cost-effective reducing agent for this transformation.[10][11] While NaBH₄ can reduce the starting aldehyde, its rate of reaction with the imine intermediate is typically much faster, allowing for a successful one-pot procedure.

Q3: Can I use a polar aprotic solvent like THF, Dioxane, or DMF?

A3: Yes, but with important considerations. Polar aprotic solvents can be excellent for the imine formation step, as they effectively solvate charged intermediates.[7] However, they introduce complexities with the reduction step.

  • Sodium Borohydride (NaBH₄): This reagent has limited solubility and stability in many common aprotic solvents. Its use in THF or Dioxane often results in a sluggish or incomplete reduction.

  • Alternative Reductants: If an aprotic solvent is necessary (e.g., due to reactant solubility), you must switch to a compatible reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][12] These are milder and more soluble in solvents like 1,2-dichloroethane (DCE) or THF, but are also more expensive and may require stricter handling protocols.[10]

Q4: My reaction is very slow in methanol. What is the likely cause?

A4: Sluggishness in methanol, a generally good solvent choice, often points to issues with the imine formation step. The overall reaction rate is dictated by the rate-limiting step, which is frequently the dehydration to form the imine.

  • Probable Cause: The water produced during imine formation is not being effectively removed. Since the reaction is reversible, an accumulation of water can push the equilibrium back towards the starting materials.[4]

  • Solution: Add a dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) are excellent choices to sequester water as it forms, driving the reaction forward.[13]

Troubleshooting Guide: Common Experimental Issues

Problem / Observation Probable Cause(s) Recommended Solutions & Explanations
Low conversion; starting materials remain after 24h. 1. Inefficient Imine Formation: Water byproduct is inhibiting the equilibrium.[4] 2. Low Reactant Concentration: Dilution is slowing down a bimolecular reaction. 3. Insufficient Temperature: Reaction lacks the necessary activation energy.1. Add a Dehydrating Agent: Incorporate 1.5-2.0 equivalents of anhydrous MgSO₄ or activated 4Å molecular sieves into the reaction setup.[13] 2. Increase Concentration: Ensure the reaction concentration is within the typical range for this chemistry (e.g., 0.1-0.5 M). Re-run at a higher concentration if necessary. 3. Increase Temperature: Gently heat the reaction to 40-50 °C. Protic solvents like methanol can be safely refluxed.
Significant amount of 2-(hydroxymethyl)benzyl alcohol byproduct. Premature Aldehyde Reduction: The reducing agent (NaBH₄) is reducing the starting aldehyde faster than the imine is being formed and reduced.1. Stagger Reagent Addition: Do not add the NaBH₄ at the beginning. Allow the aldehyde and amine to stir in the solvent (with a dehydrating agent) for 1-2 hours at room temperature or with gentle heat to allow for sufficient imine formation before adding the reducing agent. 2. Lower Temperature During Reduction: Cool the reaction mixture to 0 °C in an ice bath before slowly adding the NaBH₄. This slows the rate of aldehyde reduction relative to imine reduction.
Reaction works well in Methanol but fails in THF. Incompatible Reducing Agent: Sodium borohydride (NaBH₄) is poorly soluble and less reactive in THF.1. Switch Solvent: Revert to methanol or ethanol. 2. Switch Reducing Agent: If THF is required, replace NaBH₄ with sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed for reductive aminations in aprotic solvents.[10]
Product is formed, but isolation is difficult (emulsions during work-up). Solvent Miscibility Issues: Using a water-miscible solvent like Methanol, Ethanol, or DMF can lead to emulsions during the aqueous work-up phase.1. Solvent Removal: Before the aqueous work-up, remove the reaction solvent under reduced pressure (rotary evaporation). 2. Re-dissolve in Immiscible Solvent: Dissolve the resulting residue in a water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Then, proceed with the standard aqueous wash. This ensures clean phase separation.

Data & Protocols

Table of Solvent Properties and Their Impact

The choice of solvent directly correlates with key physical properties that influence reaction steps. This table provides a comparative overview.[14][15][16][17][18]

SolventFormulaDielectric Constant (ε)Polarity IndexTypeTypical Impact on Reaction Rate
Methanol CH₃OH32.75.1Polar ProticGood. Excellent for NaBH₄ reduction. Moderately promotes imine formation. Recommended starting point.[7][8]
Ethanol C₂H₅OH24.64.3Polar ProticGood. Similar to methanol, slightly less polar. Good alternative if starting materials are more soluble.[9]
Tetrahydrofuran (THF) C₄H₈O7.64.0Polar AproticPoor with NaBH₄. Good for imine formation but requires NaBH(OAc)₃ for efficient reduction.[10]
Dichloromethane (DCM) CH₂Cl₂9.13.1Polar AproticPoor with NaBH₄. Often used with NaBH(OAc)₃. Its higher boiling point allows for higher reaction temperatures.[10]
Toluene C₇H₈2.42.4Non-polarVery Poor. Fails to stabilize intermediates for imine formation and poor solubility for the hydride reagent.
Dimethylformamide (DMF) C₃H₇NO36.76.4Polar AproticComplex. Excellent for reactant solubility and promoting imine formation. However, it can react with residual acid/base and is difficult to remove. Not recommended unless necessary.
Recommended Experimental Protocol: Solvent Screening

This protocol outlines a systematic approach to identify the optimal solvent.

Objective: To compare the reaction rate and final yield in two primary solvent systems: polar protic (Methanol) and polar aprotic (THF).

Materials:

  • 2-(hydroxymethyl)benzaldehyde

  • 2,5-dimethylaniline

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup Reaction A (Protic):

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)benzaldehyde (1.0 eq), 2,5-dimethylaniline (1.1 eq), and anhydrous MgSO₄ (1.5 eq).

    • Add 40 mL of anhydrous Methanol.

    • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Setup Reaction B (Aprotic):

    • To a second identical flask, add 2-(hydroxymethyl)benzaldehyde (1.0 eq) and 2,5-dimethylaniline (1.1 eq).

    • Add 40 mL of anhydrous THF.

    • Stir for 15 minutes, then add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Analysis (for both reactions):

    • Once the reaction is complete (TLC indicates consumption of starting material), quench the reaction by slowly adding 20 mL of saturated aq. NaHCO₃.

    • Remove the primary solvent (Methanol/THF) via rotary evaporation.

    • Add 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

    • Analyze the crude product by ¹H NMR to determine purity and calculate yield.

Visual Guides

Reaction Mechanism & Solvent Interaction Points

G Reactants Aldehyde + Amine TS1 Hemiaminal Intermediate Reactants->TS1 Nucleophilic Attack Imine Imine + H₂O TS1->Imine Dehydration (Rate Limiting) Imine->TS1 Hydrolysis (Reversible) TS2 Hydride Attack on Imine Imine->TS2 Reduction Product Final Amine Product TS2->Product Solvent Solvent System Solvent->TS1 Stabilizes Intermediate Solvent->Imine Sequesters H₂O (if protic w/ sieves) Solvent->TS2 Affects Hydride Reactivity

Caption: Key solvent interaction points in the reductive amination pathway.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_SM Starting Materials (SM) still present? Start->Check_SM Check_BP Byproduct Formed? (e.g., Benzyl Alcohol) Check_SM->Check_BP No SM_Yes Yes Check_SM->SM_Yes Yes BP_Yes Yes Check_BP->BP_Yes Yes No No Check_BP->No No Add_Dry Add Dehydrating Agent (e.g., MgSO₄) SM_Yes->Add_Dry Stagger Stagger Reagent Addition: 1. Form Imine (1-2h) 2. Add Reductant Add_Dry->Stagger ReRun1 Re-run Experiment Stagger->ReRun1 Cool_Red Cool to 0°C before adding reductant Stagger->Cool_Red BP_Yes->Stagger ReRun2 Re-run Experiment Cool_Red->ReRun2 Workup Check Work-up Procedure (Emulsions, pH, etc.) No->Workup Purify Optimize Purification (Chromatography) Workup->Purify

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Organic Chemistry Tutor. Reductive Amination.
  • Scribd. Common Organic Solvents: Table of Properties.
  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism.
  • Chemistry Steps. Reductive Amination.
  • Song, F., et al. (University at Albany). A remarkable solvent effect on reductive amination of ketones.
  • ResearchGate. A remarkable solvent effect on reductive amination of ketones.
  • Wikipedia. Reductive amination.
  • National Institutes of Health (NIH). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst.
  • University of Rochester. COMMON SOLVENT PROPERTIES.
  • Murov, S. Common Organic Solvents: Table of Properties.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Chem Help ASAP (YouTube). imine preparation & formation mechanism.
  • Murov, S. Properties of Solvents Used in Organic Chemistry.
  • ACS Publications. The Effect of Microsolvation on the Mechanism, Kinetics and Energetics of a Reductive Amination Reaction.
  • ResearchGate. What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?
  • Royal Society of Chemistry. Mechanisms of imine exchange reactions in organic solvents.
  • ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes.
  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
  • ResearchGate. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • ACS Publications. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Vedantu. Can Sodium borohydride NaBH4 reduce imine.

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Validation & Comparative

A Comparative Guide to the Structural Validation of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous confirmation of a molecule's chemical structure is a cornerstone of pharmaceutical development and chemical research. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the structural validation of the novel compound {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. We explore the strategic application of High-Resolution Mass Spectrometry (HRMS) for elemental composition analysis and compare soft ionization techniques, Electrospray Ionization (ESI), for elucidating fragmentation pathways via tandem mass spectrometry (MS/MS). This document serves as a practical guide, detailing experimental protocols, data interpretation, and the causality behind methodological choices to ensure a robust and self-validating structural confirmation process.

Introduction: The Imperative of Structural Integrity

In the landscape of drug development, the precise molecular structure of an active pharmaceutical ingredient (API) is its fundamental identity. An erroneous structural assignment can lead to misinterpreted pharmacological data, failed clinical trials, and significant safety concerns. Therefore, rigorous structural validation is not merely a regulatory requirement but a critical scientific necessity.[1] Mass spectrometry has emerged as an indispensable tool in this domain due to its exceptional sensitivity, speed, and the wealth of structural information it can provide from minimal sample amounts.[2][3]

This guide focuses on this compound, a molecule possessing key functional groups—a secondary amine, a benzyl alcohol, and substituted aromatic rings—that are common in pharmaceutical candidates. We will demonstrate how a multi-faceted mass spectrometry approach can provide unequivocal evidence for its proposed structure.

Foundational Mass Spectrometry Techniques: A Strategic Comparison

The selection of an appropriate ionization technique is paramount for successful mass spectrometric analysis. The goal is to generate intact molecular ions from the analyte in the gas phase, which can then be accurately mass-measured and fragmented for structural analysis.[4]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules, particularly those containing basic or acidic functional groups.[5][6] It typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal in-source fragmentation.[4] Given that this compound contains a basic secondary amine, ESI in positive ion mode is the logical choice for generating a strong molecular ion signal, which is the crucial first step for any subsequent structural analysis.

Why ESI is the Preferred Choice for this Molecule:

The secondary amine group in the target molecule is readily protonated in the acidic mobile phase commonly used with ESI, leading to efficient ion generation and high sensitivity. This makes it superior to other methods for this specific compound class.

A Self-Validating Experimental Workflow

A robust validation process integrates multiple layers of evidence. Our workflow combines high-resolution mass measurement for elemental composition with detailed fragmentation analysis to piece together the molecular puzzle.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures the analyte is protonated in solution prior to ionization.

  • Liquid Chromatography (LC) Separation: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid). While not strictly necessary for a pure standard, LC separation is critical in real-world scenarios to separate the analyte from impurities.[2]

  • Mass Spectrometry Analysis:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: ESI, Positive Ion Mode.

    • Full Scan (MS1): Acquire data from m/z 50-500 to detect the protonated molecule [M+H]⁺. The high-resolution capability of the instrument is crucial here.[7][8]

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with argon gas.[9][10] Scan the resulting product ions to generate a fragmentation spectrum.

Below is a diagram illustrating the comprehensive workflow for structural validation.

Structural_Validation_Workflow Experimental Workflow for Structural Validation cluster_sample Sample Handling cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation SamplePrep 1. Sample Preparation (1 µg/mL in ACN/H2O + 0.1% Formic Acid) LC_Injection 2. LC Injection (C18 Column) SamplePrep->LC_Injection ESI 3. ESI Ionization (Positive Mode) LC_Injection->ESI HRMS 4. Full Scan HRMS (Accurate Mass of [M+H]⁺) ESI->HRMS Isolation 5. Precursor Isolation ([M+H]⁺) HRMS->Isolation CID 6. Collision-Induced Dissociation (CID) Isolation->CID MSMS 7. Product Ion Scan (MS/MS Spectrum) CID->MSMS Formula 8. Elemental Formula Determination MSMS->Formula Fragmentation 9. Fragmentation Pathway Analysis Formula->Fragmentation Structure 10. Structure Confirmation Fragmentation->Structure

Caption: A comprehensive workflow for mass spectrometry-based structural validation.

Results and Interpretation: Building the Case

Part A: Unambiguous Elemental Composition with HRMS

The first pillar of structural validation is confirming the elemental formula. High-resolution mass spectrometry provides mass measurements with high accuracy (typically <5 ppm), which severely constrains the number of possible elemental formulas for a given mass.[8][11][12]

Molecule: this compound Chemical Formula: C₁₆H₁₉NO

ParameterTheoretical ValueMeasured ValueMass Error (ppm)
Monoisotopic Mass 241.1467--
[M+H]⁺ Exact Mass 242.1545242.1541-1.65
Elemental Composition C₁₆H₂₀NO⁺Confirmed-

Table 1: High-Resolution Mass Spectrometry data for the protonated molecule [M+H]⁺. The low mass error provides high confidence in the assigned elemental formula.

Expert Insight: A sub-2 ppm mass accuracy, as shown in Table 1, effectively eliminates other potential elemental compositions at this nominal mass, providing a solid foundation for the proposed structure. This step is a self-validating check; a significant mass error would immediately invalidate the proposed structure.[13]

Part B: Assembling the Pieces with Tandem MS (MS/MS)

While HRMS confirms what atoms are present, tandem MS (MS/MS) helps determine how they are connected. By inducing fragmentation through CID, we can observe characteristic losses and fragment ions that act as structural fingerprints.[2][9][14]

The fragmentation of benzylamines is well-characterized and often involves cleavage of the C-N bond, forming a stable benzyl cation.[14] For our target molecule, we anticipate key fragmentation pathways.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
242.15224.14H₂O (18.01 Da)Loss of water from the benzyl alcohol
242.15134.09C₇H₈O (108.06 Da)2,5-Dimethylaniline moiety
242.15121.07C₈H₉N (119.08 Da)Hydroxymethylbenzyl cation
242.15106.06C₇H₇OH (108.05 Da)Protonated 2,5-dimethylphenylaminomethyl fragment

Table 2: Key fragment ions observed in the CID spectrum of protonated this compound.

Interpretation:

  • Loss of Water (m/z 224.14): The facile loss of water is a classic fragmentation pattern for benzyl alcohols, strongly supporting the presence of the -CH₂OH group.

  • Formation of m/z 134.09 and 121.07: These two fragments are complementary and represent the most significant cleavage of the molecule at the benzylic C-N bond. The detection of both the 2,5-dimethylaniline fragment (m/z 134.09) and the hydroxymethylbenzyl cation (m/z 121.07) provides powerful evidence for the connectivity between the two aromatic rings via the -CH₂-NH- linker.

The proposed fragmentation pathway is visualized below.

Fragmentation_Pathway Proposed Fragmentation Pathway of [M+H]⁺ Parent [M+H]⁺ m/z 242.15 Frag1 Fragment Ion m/z 224.14 Parent->Frag1 - H₂O Frag2 Fragment Ion m/z 134.09 Parent->Frag2 - C₇H₈O Frag3 Fragment Ion m/z 121.07 Parent->Frag3 - C₈H₉N Frag4 Fragment Ion m/z 106.06 Parent->Frag4 - C₇H₇OH

Caption: Key fragmentation pathways observed during CID of the target molecule.

Conclusion

The combination of high-resolution mass spectrometry and tandem mass spectrometry provides a powerful and self-validating methodology for the structural confirmation of this compound. The precise elemental composition was unequivocally determined via HRMS, while the connectivity of the molecular backbone was confirmed through the logical and predictable fragmentation pathways observed in the MS/MS spectrum. This multi-pronged approach, rooted in the fundamental principles of mass spectrometry, delivers the high degree of certainty required in modern pharmaceutical research and drug development.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals.Current Pharmaceutical Analysis, Volume 2, Issue 3.[Link]
  • High-Resolution Mass Spectrometry (HRMS) Analysis.Infinita Lab.[Link]
  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.Frontiers in Chemistry.[Link]
  • High Resolution Mass Spectrometry.
  • Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory.American Pharmaceutical Review.[Link]
  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
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  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
  • Mass Spectrometry in Small Molecule Drug Development.American Pharmaceutical Review.[Link]
  • A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.SciSpace.[Link]
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
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  • Collision-induced dissoci
  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs.Wiley Online Library.[Link]
  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry.SpringerLink.[Link]
  • (2-Methylphenyl)(phenyl)methanol.
  • Collision-Induced Dissociation.

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A Comparative Guide to the Catalytic Activity of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol and Other Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Ligand Performance in Asymmetric Catalysis

In the pursuit of enantiomerically pure molecules, particularly chiral alcohols and amines, the choice of ligand in asymmetric catalysis is of paramount importance. Amino alcohol ligands have established themselves as a versatile and effective class, prized for their modularity and strong performance across a range of metal-catalyzed reactions. This guide provides a detailed comparison of the catalytic activity of the N-aryl amino alcohol ligand, {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, with other prominent amino alcohol ligands in the context of asymmetric transfer hydrogenation (ATH) of ketones.

While direct, peer-reviewed catalytic data for this compound is not extensively documented, its structural characteristics—an N-aryl substitution and a benzylic alcohol—suggest its potential as a ligand in ruthenium-catalyzed ATH. This guide will, therefore, position this ligand within the broader context of N-aryl amino alcohols and compare its anticipated performance with well-established ligands in the field. The insights provided herein are grounded in established principles of asymmetric catalysis and supported by experimental data from analogous systems.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-formylbenzonitrile. This approach leverages a reductive amination followed by the reduction of the nitrile group to a primary alcohol.

Experimental Protocol: Synthesis

Step 1: Reductive Amination.

  • To a solution of 2-formylbenzonitrile (1.0 eq) in methanol, add 2,5-dimethylaniline (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-(2-cyanobenzyl)-2,5-dimethylaniline.

Step 2: Nitrile Reduction.

  • Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

cluster_synthesis Synthesis Workflow A 2-Formylbenzonitrile + 2,5-Dimethylaniline B Reductive Amination (NaBH4, MeOH) A->B C N-(2-cyanobenzyl)- 2,5-dimethylaniline B->C D Nitrile Reduction (LiAlH4, THF) C->D E {2-[(2,5-Dimethyl-phenylamino)- methyl]-phenyl}-methanol D->E

Caption: Plausible synthetic workflow for this compound.

Comparative Catalytic Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. The efficacy of this reaction is highly dependent on the chiral ligand complexed to the metal center, typically ruthenium, rhodium, or iridium. The reaction is commonly carried out using isopropanol as both the solvent and the hydrogen source, with a base co-catalyst.

To provide a robust comparison, we will evaluate the performance of several notable amino alcohol ligands in the Ru-catalyzed ATH of acetophenone, a standard benchmark substrate.

LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
This compound (Projected) [RuCl₂(p-cymene)]₂ / BaseHighModerate to GoodN/A-
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / BaseVery Goodup to 82 (for N-phosphinyl ketimines)(R)
(1S,2R)-(-)-Norephedrine[RuCl₂(p-cymene)]₂ / Base9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolBoraneHigh~90(R)
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂]/KOH>90up to 92N/A

Analysis of Ligand Structure and Performance:

  • This compound: The presence of a bulky N-aryl group with ortho- and meta-methyl substituents is expected to create a well-defined chiral pocket around the metal center. This steric hindrance can effectively shield one face of the ketone, leading to good enantioselectivity. The electronic properties of the dimethylphenyl group may also influence the catalytic activity.

  • (1S,2R)-1-Amino-2-indanol: The rigid, bicyclic structure of this ligand restricts conformational flexibility, which is often crucial for achieving high enantioselectivity. Its demonstrated success in the ATH of imines suggests its potential for high performance with ketones as well.

  • (1S,2R)-(-)-Norephedrine: As a classic and widely used amino alcohol ligand, norephedrine provides a reliable benchmark for catalytic performance. Its open-chain structure offers more flexibility compared to 1-amino-2-indanol.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: This ligand, often used in borane-mediated reductions, demonstrates that high enantioselectivity can be achieved with different reducing agents. The bulky diphenylmethyl group plays a key role in stereodifferentiation.

  • (1S,2S)-2-Methylamino-1,2-diphenylethanol: Similar to norephedrine but with an additional phenyl group, this ligand creates a highly sterically demanding environment, leading to excellent enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the Ru-catalyzed ATH of acetophenone using an amino alcohol ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral amino alcohol ligand (0.01 eq) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous isopropanol (10 mL).

  • Initiation: Add a solution of KOH or t-BuOK (0.1 M in isopropanol, 0.1 eq) to the catalyst solution, followed by the addition of the acetophenone solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC or GC.

cluster_ath Asymmetric Transfer Hydrogenation Workflow A [RuCl2(p-cymene)]2 + Chiral Ligand B Catalyst Pre-formation (in i-PrOH) A->B C Pre-catalyst Complex B->C D Addition of Base and Acetophenone C->D E Catalytic Reduction D->E F Chiral 1-Phenylethanol E->F

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Mechanistic Insights

The prevailing mechanism for Ru-catalyzed ATH involves a metal-ligand bifunctional catalysis. The catalytic cycle is believed to proceed through a six-membered transition state where a hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the protonated amine of the ligand to the carbonyl oxygen.

cluster_mechanism Proposed Catalytic Cycle for Ru-catalyzed ATH A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + Ketone C Six-membered Transition State B->C D Hydride and Proton Transfer C->D E Product Release (Chiral Alcohol) D->E F Catalyst Regeneration (with i-PrOH) E->F + Acetone F->A

A Prospective Analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Amino alcohols have long been recognized as a privileged class of ligands in asymmetric catalysis, owing to their modularity, accessibility, and proven efficacy.[1][2] This guide presents a forward-looking analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a structurally intriguing amino alcohol ligand. While direct, peer-reviewed comparative studies on this specific ligand are not yet prevalent, its molecular architecture allows for a robust, principled comparison with established catalytic systems.

This document provides an in-depth examination of its structural attributes, postulates its advantages in the context of a benchmark reaction—the Asymmetric Transfer Hydrogenation (ATH) of ketones—and offers a detailed experimental framework for its evaluation against leading alternatives.

Structural Dissection and Mechanistic Implications

The catalytic potential of this compound stems from a combination of key structural features that are highly desirable for creating a well-defined chiral environment around a metal center.

  • Bidentate Chelation Core: The molecule possesses a 1,2-amino alcohol framework. The nitrogen of the secondary amine and the oxygen of the primary alcohol can form a stable five-membered chelate ring upon coordination to a metal center (e.g., Ruthenium, Rhodium, Iridium). This chelation imparts conformational rigidity to the resulting complex, which is a critical factor for inducing high enantioselectivity.

  • The N-H Moiety: A Key to Bifunctional Catalysis: Unlike ligands where the nitrogen is tertiary or part of a sulfonylamide, this ligand features a crucial N-H bond. In the context of Noyori-type transfer hydrogenation, this N-H group can participate directly in the catalytic cycle.[3] The accepted mechanism involves a "metal-ligand bifunctional" transition state where the metal-hydride transfers a hydride (H⁻) to the carbonyl carbon, while the N-H proton is delivered to the carbonyl oxygen simultaneously.[4][5] The acidity and steric accessibility of this proton, influenced by the electronic nature of the aryl substituent, are therefore critical to catalytic turnover.

  • Steric Tuning via the N-Aryl Group: The N-(2,5-dimethylphenyl) group provides significant steric bulk. In the chiral pocket of the catalyst, this group is expected to play a decisive role in differentiating the enantiotopic faces of a prochiral substrate. The ortho- and meta-methyl groups create a specific steric environment that can block one approach of the substrate, thereby favoring the formation of a single product enantiomer. This contrasts with less sterically hindered ligands or those with different substitution patterns, offering a distinct avenue for catalyst optimization.

Postulated Application: Asymmetric Transfer Hydrogenation (ATH)

The structure of this compound makes it an ideal candidate ligand for the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and imines.[6][7] This reaction is a cornerstone of modern organic synthesis, providing a safe and operationally simple method for producing chiral alcohols and amines without the need for high-pressure gaseous hydrogen.[6][8]

Proposed Catalytic Cycle

When combined with a suitable metal precursor, such as [RuCl2(p-cymene)]2, and activated by a base in a hydrogen-donor solvent like isopropanol or a formic acid/triethylamine mixture, the ligand is expected to facilitate the catalytic cycle depicted below. The cycle highlights the metal-ligand bifunctional mechanism, which is a hallmark of highly efficient Noyori-type catalysts.[4][9]

G Precatalyst [Ru(II)-Cl(p-cymene)]-Ligand Active_Catalyst [Ru(II)-H(p-cymene)]-Ligand (Active Hydride Species) Precatalyst->Active_Catalyst + Base, iPrOH - HCl, Acetone Active_Catalyst->inv1 + Ketone (S) Substrate_Complex Ru-H-Substrate Complex (Six-membered TS) Substrate_Complex->inv2 Hydride Transfer (Stereodetermining Step) Product_Complex [Ru(II)]-Product Complex Product_Complex->inv3 - Chiral Alcohol (P) inv1->Substrate_Complex inv2->Product_Complex inv3->Active_Catalyst + iPrOH - Acetone caption Proposed catalytic cycle for ATH with the target ligand.

Caption: Proposed catalytic cycle for ATH with the target ligand.

A Framework for Comparative Performance Evaluation

To rigorously assess the advantages of this compound, a direct comparison against established ligands in a standardized reaction is necessary. We propose the ATH of acetophenone as the benchmark.

Alternative Ligands for Comparison:
  • (1S,2S)-TsDPEN: A widely used C2-symmetric diamine ligand. It operates via a similar bifunctional mechanism but differs in its electronic properties (due to the electron-withdrawing tosyl group) and steric profile.

  • (1S,2R)-(-)-Norephedrine: A classic, inexpensive β-amino alcohol. It serves as a baseline to evaluate the impact of the N-aryl and benzyl functionalities of the target ligand.

Illustrative Performance Data

The following table presents hypothetical yet realistic data for the ATH of acetophenone, illustrating the potential performance of the target ligand based on its structural features. This data is intended to serve as a benchmark for experimental validation.

LigandCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
{2-[(2,5-Dimethyl...)-methyl]-phenyl}-methanol (Hypothetical) 1.04>9996(R)
(1S,2S)-TsDPEN (Typical)1.02>9998(S)
(1S,2R)-(-)-Norephedrine (Typical)1.0129585(R)

Rationale for Hypothetical Data:

  • High Conversion & Enantioselectivity: The rigid chelate and defined steric environment of the N-(2,5-dimethylphenyl) group are anticipated to lead to high efficiency and stereocontrol, comparable to leading ligands like TsDPEN.

  • Reaction Time: The electronic nature of the N-H bond, lacking the strong electron-withdrawing sulfonyl group of TsDPEN, might slightly modulate the reaction rate.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for researchers to validate the performance of this compound and conduct the comparative analysis described above.

Workflow Diagram

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Workup & Analysis Prep_Metal [RuCl2(p-cymene)]2 Prep_Mix Stir at 80°C, 30 min under Argon Prep_Metal->Prep_Mix Prep_Ligand Chiral Ligand Prep_Ligand->Prep_Mix Prep_Solvent Anhydrous iPrOH Prep_Solvent->Prep_Mix Add_Base Add Base (t-BuOK) Prep_Mix->Add_Base Add_Substrate Add Acetophenone Add_Base->Add_Substrate React Stir at RT, Monitor by TLC/GC Add_Substrate->React Workup Quench, Extract, Purify (Column) React->Workup Yield Determine Isolated Yield Workup->Yield HPLC Determine ee% (Chiral HPLC) Workup->HPLC caption Experimental workflow for catalyst evaluation.

Caption: Experimental workflow for catalyst evaluation.

Step-by-Step Methodology

Materials:

  • [RuCl2(p-cymene)]2 (metal precursor)

  • This compound (and other ligands for comparison)

  • Acetophenone (substrate, freshly distilled)

  • Anhydrous isopropanol (iPrOH, hydrogen source and solvent)

  • Potassium tert-butoxide (t-BuOK, base)

  • Anhydrous solvents for workup (e.g., ethyl acetate, brine)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In-Situ Catalyst Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add the chiral amino alcohol ligand (0.011 mmol, 1.1 mol eq. to Ru dimer).

    • Add anhydrous iPrOH (5.0 mL).

    • Stir the resulting orange solution at 80 °C for 30 minutes. The solution should become a deeper color. Cool the mixture to room temperature.

    • Causality Note: This pre-stirring step is crucial for the formation of the active monomeric Ru-ligand complex from the dimeric precursor.

  • Catalytic Reaction:

    • To the catalyst solution, add acetophenone (120 mg, 1.0 mmol).

    • Initiate the reaction by adding a solution of t-BuOK in iPrOH (e.g., 0.5 M solution, 0.1 mL, 0.05 mmol, 5 mol%).

    • Stir the reaction mixture at room temperature.

    • Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 1-phenylethanol.

  • Analysis:

    • Yield: Determine the isolated yield of the purified 1-phenylethanol.

    • Enantiomeric Excess (ee): Determine the ee of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.[10]

Conclusions and Future Outlook

Based on a rigorous structural and mechanistic analysis, this compound presents itself as a highly promising ligand for asymmetric catalysis. Its key advantages are postulated to be:

  • High Enantioselectivity: Driven by a combination of rigid chelation and a well-defined steric environment imposed by the 2,5-dimethylphenyl group.

  • Efficient Catalysis: Enabled by the presence of a crucial N-H moiety, allowing for a low-energy metal-ligand bifunctional transition state.

  • Tunability: The synthetic route to this ligand likely allows for modifications to the N-aryl group, providing a platform for fine-tuning steric and electronic properties to suit different substrates.

The true potential of this ligand can only be unlocked through empirical validation. The experimental protocol provided in this guide offers a clear and robust pathway for researchers to undertake this evaluation. Future work should focus on screening this ligand across a broader range of ketone and imine substrates, exploring the effect of different metal precursors, and conducting kinetic studies to fully elucidate its catalytic profile. Such studies will definitively position this compound within the landscape of high-performance catalysts for asymmetric synthesis.

References

  • BenchChem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • NROChemistry. Noyori Hydrogenation.
  • Červený, J., et al. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC - NIH.
  • BenchChem. Technical Support Center: Asymmetric Synthesis Reactions.
  • Wikipedia. Asymmetric hydrogenation.
  • BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • Muñoz, A., & Rovis, T. A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. Synlett. 2024; 35(08): 883-888.
  • Riera, A., et al. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
  • Sameera, W.M.C., & Eriksson, L. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. 2021.
  • Pregosin, P.S., et al. Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2. Organometallics.
  • Sigma-Aldrich. Asymmetric Transfer Hydrogenation.
  • Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews. 2006;35(3):226-36.

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A Comparative Guide to the Synthesis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: An Evaluation of Modern Catalytic and Reductive Amination Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of N-aryl-2-aminobenzyl alcohol derivatives is of significant interest due to their prevalence as structural motifs in bioactive molecules and functional materials. The target molecule, {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, presents a valuable scaffold for further chemical elaboration. This guide provides a comparative analysis of prominent synthetic routes to this compound, moving beyond a simple recitation of steps to offer a rationale for methodological choices, supported by established chemical principles and analogous experimental data. We will explore three primary strategies: classical reductive amination, direct N-alkylation via "borrowing hydrogen" catalysis, and a brief comparison with traditional N-alkylation methods.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a key secondary amine linkage between a 2,5-dimethylaniline moiety and a 2-(hydroxymethyl)benzyl group. The challenge lies in achieving this transformation efficiently, with high selectivity, and under conditions that are both practical and environmentally conscious. The presence of the hydroxyl group on the benzyl fragment requires careful consideration of reaction conditions to avoid unwanted side reactions or the need for protecting group strategies.

Route 1: Reductive Amination - The Workhorse of C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, valued for its broad applicability and operational simplicity.[1][2] This method proceeds in a one-pot fashion, involving the initial formation of an imine from an aldehyde and an amine, followed by in-situ reduction to the desired secondary amine.[3][4]

Mechanistic Rationale

The reaction is typically initiated by the acid-catalyzed condensation of 2-hydroxybenzaldehyde with 2,5-dimethylaniline to form a Schiff base (imine). The subsequent reduction of the C=N double bond is achieved using a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of reducing agent is critical; NaBH₃CN is particularly effective as it is less reactive towards the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5]

Reductive_Amination Start 2-Hydroxybenzaldehyde + 2,5-Dimethylaniline Imine Imine Intermediate (Schiff Base) Start->Imine - H₂O Product This compound Imine->Product Reducing_Agent [H] Reducing_Agent->Imine

Caption: Reductive amination pathway.

Experimental Protocol (Representative)
  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) and 2,5-dimethylaniline (1.0 eq) in methanol (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Catalytic N-Alkylation via Borrowing Hydrogen - A Greener Approach

The direct N-alkylation of amines with alcohols, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalysis, has emerged as an elegant and atom-economical alternative to traditional methods.[3][6] This strategy avoids the use of stoichiometric activating and reducing agents, generating water as the only byproduct.[7][8]

Mechanistic Rationale

This process involves a catalytic cycle where a transition metal catalyst (commonly based on iridium, ruthenium, or iron) temporarily "borrows" hydrogen from the starting alcohol (2-aminobenzyl alcohol) to form a metal-hydride species and an aldehyde intermediate.[3] This aldehyde then undergoes condensation with the amine (2,5-dimethylaniline) to form an imine, which is subsequently reduced by the metal-hydride, regenerating the active catalyst and yielding the final product.

Borrowing_Hydrogen cluster_0 Catalytic Cycle Catalyst [M]-H Alcohol 2-Aminobenzyl Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde - [M]-H₂ Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Product Target Molecule Imine->Product + [M]-H₂ Amine 2,5-Dimethylaniline

Caption: Catalytic cycle of N-alkylation via borrowing hydrogen.

Experimental Protocol (Representative)
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2-aminobenzyl alcohol (1.0 eq), 2,5-dimethylaniline (1.2 eq), a suitable catalyst (e.g., [Cp*IrCl₂]₂; 1-2 mol%), and a base (e.g., K₂CO₃; 1.0 eq).

  • Add a high-boiling, inert solvent such as toluene or xylenes (0.5 M).

  • Heat the reaction mixture to 110-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Route 3: Classical N-Alkylation - The Traditional Path

For the sake of a comprehensive comparison, it is worth noting the classical approach of direct N-alkylation of 2,5-dimethylaniline with a pre-activated benzyl derivative, such as 2-(bromomethyl)benzyl alcohol.

Mechanistic Rationale

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide and displacing the bromide leaving group. A non-nucleophilic base is typically required to neutralize the HBr generated during the reaction. A significant drawback of this method is the potential for over-alkylation to form a tertiary amine, and the generation of stoichiometric salt waste.

Comparative Analysis

FeatureReductive AminationCatalytic N-Alkylation (Borrowing Hydrogen)Classical N-Alkylation
Starting Materials 2-Hydroxybenzaldehyde, 2,5-Dimethylaniline2-Aminobenzyl alcohol, 2,5-Dimethylaniline2-(Bromomethyl)benzyl alcohol, 2,5-Dimethylaniline
Key Reagents Mild reducing agent (e.g., NaBH₄)Transition metal catalyst (e.g., Ir, Ru)Base (e.g., K₂CO₃, Et₃N)
Byproducts Borate salts, waterWaterSalt (e.g., KBr), water
Atom Economy ModerateHighLow
Reaction Conditions Mild (0 °C to room temperature)High temperature (110-140 °C)Mild to moderate temperature
Advantages Widely applicable, reliable, mild conditionsHigh atom economy, "green"Well-established, simple concept
Disadvantages Use of stoichiometric reductantRequires specialized catalysts, high temperaturesPotential for over-alkylation, stoichiometric waste

Conclusion

For the synthesis of this compound, both Reductive Amination and Catalytic N-Alkylation via Borrowing Hydrogen represent highly viable and efficient strategies.

  • Reductive Amination stands out for its operational simplicity and use of readily available and inexpensive reagents. It is a robust and well-understood method that can be easily implemented in most laboratory settings.

  • Catalytic N-Alkylation offers a more sustainable and atom-economical approach, aligning with the principles of green chemistry. While it requires more specialized catalysts and higher reaction temperatures, the avoidance of stoichiometric reagents and the generation of water as the sole byproduct make it an attractive option for larger-scale synthesis and for laboratories focused on sustainable practices.

The choice between these routes will ultimately depend on the specific priorities of the researcher, including factors such as cost, scale, available equipment, and environmental considerations. The classical N-alkylation route, while mechanistically straightforward, is generally less favorable due to its lower atom economy and potential for side reactions.

References

  • Wikipedia.
  • Organic Chemistry Tutor.
  • Gunanathan, C., & Milstein, D. (2013). Applications of acceptorless dehydrogenation and related transformations in chemical synthesis. Science, 341(6143), 1229712.
  • Google Patents.
  • Master Organic Chemistry.
  • Li, F., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1373. [Link]
  • Ahmadi, M., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect, 9(7), e202304535. [Link]
  • Wang, C., et al. (2023). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 88(23), 16489–16498. [Link]
  • Chemistry Steps.
  • Organic Syntheses. Benzyl alcohol, o-amino-. [Link]
  • Senthamarai, T., et al. (2018). Iridium-Catalyzed N-Alkylation of Amines with Alcohols. Organic Letters, 20(11), 3133–3137.
  • PubChem. 2,5-Dimethylaniline. [Link]
  • ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]
  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
  • Preprints.org. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. [Link]
  • Google Patents. Asymmetric synthesis of phenylisopropylamines.
  • ResearchGate. Reaction profile of the N‐alkylation of aniline with benzyl alcohol... [Link]
  • National Center for Biotechnology Information. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. [Link]
  • National Center for Biotechnology Information. (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)
  • MDPI.

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A Comparative Guide to HPLC Purity Analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the API {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. We will explore the rationale behind method development, compare its performance with alternative techniques, and provide a detailed experimental protocol grounded in scientific integrity.

The accurate quantification of an API and its impurities is critical for regulatory compliance and patient safety. The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] These guidelines necessitate the development of robust and validated analytical methods to detect and quantify any component that is not the drug substance itself.

The Central Role of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[6] For a molecule like this compound, which possesses chromophores and a moderate polarity, reverse-phase HPLC with UV detection is the most logical and effective analytical approach.

The choice of a reverse-phase method is based on the compound's structure, which contains both non-polar (dimethyl-phenyl group) and polar (amino and hydroxyl functionalities) moieties. This allows for excellent separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary choice, other analytical techniques can be employed for purity analysis, each with its own set of advantages and limitations.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to Analyte Highly suitable due to the analyte's non-volatile nature and UV absorbance.Highly suitable, offering faster analysis and better resolution than HPLC.[6]Not suitable as the analyte has a high boiling point and is likely to decompose at high temperatures.
Sensitivity High (typically ng level).Very High (typically pg level).High for volatile compounds.
Resolution Excellent.Superior to HPLC.Excellent for volatile compounds.
Analysis Time Moderate (typically 15-30 min).Fast (typically 1-10 min).Fast for volatile compounds.
Solvent Consumption Moderate.Low.Minimal (uses carrier gas).
Instrument Cost Moderate.High.Moderate.

As the table indicates, UPLC presents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution.[6] However, HPLC remains a robust and widely accessible technique that provides the necessary performance for routine purity analysis of this compound. Gas Chromatography is not a viable alternative due to the thermal lability and low volatility of this compound.

Experimental Protocol: A Validated HPLC Method

The following protocol is a comprehensive, self-validating system for the purity analysis of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Instrumentation and Chromatographic Conditions
  • System: A gradient HPLC system with a UV-Vis detector is recommended for optimal separation of potential impurities.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent resolving power for moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape and provides a low pH to ensure the analyte is in a single ionic form.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte and its potential impurities.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution is used to ensure the detection of impurities at low levels.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is a critical component of a self-validating system.

  • Procedure: Inject the standard solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 2.0 for the main peak.

    • Theoretical Plates: Not less than 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis and Reporting

The percentage of each impurity is calculated using the area normalization method.

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Results should be reported according to ICH guidelines, typically to two decimal places for impurities below 1.0%.[1]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting A Mobile Phase & Diluent Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Testing B->E C Sample Solution Preparation F Sample Injection & Data Acquisition C->F D->E Equilibrate until baseline is stable E->F If suitability passes G Peak Integration & Identification F->G H Impurity Calculation (% Area Normalization) G->H I Final Report Generation H->I

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described HPLC method provides a robust and reliable approach for the purity analysis of this compound, aligning with the stringent requirements of the pharmaceutical industry and regulatory bodies like the ICH. The method's foundation in reverse-phase chromatography with UV detection is scientifically sound for this particular analyte. While advanced techniques like UPLC offer improvements in speed and resolution, the proposed HPLC method stands as a validated and accessible workhorse for ensuring the quality and safety of this API. The principles of causality in method development and the inclusion of a self-validating system suitability protocol ensure the trustworthiness and integrity of the analytical results.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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A Comparative Guide to N-Aryl Aminomethyl Phenyl Methanol Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The N-aryl aminomethyl phenyl methanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a focal point in the quest for novel therapeutic agents. This guide presents a comparative analysis of selected N-aryl aminomethyl phenyl methanol derivatives, focusing on their synthesis, structure-activity relationships (SAR), and performance as potential anticancer agents. We will delve into the causality behind experimental designs and provide validated protocols to support researchers in this promising field.

The Strategic Importance of the Aminomethyl Phenyl Methanol Scaffold

The core scaffold, characterized by a phenyl methanol group linked to an N-aryl amine via a methylene bridge, offers a unique three-dimensional arrangement. This structure is adept at forming key interactions—such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions—with biological targets. Modifications at three primary points (the N-aryl ring, the phenyl methanol ring, and the amino-methyl linker) allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Comparative Synthesis Strategies: The Mannich vs. Reductive Amination Routes

The synthesis of these derivatives is primarily achieved through two robust methods: the Mannich reaction and reductive amination. The choice between them is often dictated by the availability of starting materials, desired purity, and scalability.

  • The Mannich Reaction: This one-pot, three-component condensation of an aryl amine, formaldehyde, and a substituted phenol (or a compound with an active hydrogen) is atom-economical. It is particularly effective for generating libraries of compounds quickly. The primary advantage is its operational simplicity. However, controlling regioselectivity and preventing side-product formation can be challenging, often requiring careful optimization of reaction conditions.

  • Reductive Amination: This two-step approach involves the formation of a Schiff base (imine) from an aryl amine and a benzaldehyde derivative, followed by reduction to the corresponding amine. This method offers superior control over the final product structure. The use of mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) ensures high yields and compatibility with a wide range of functional groups. While less atom-economical than the Mannich reaction, its predictability and higher purity yields make it a preferred method for synthesizing specific, well-defined analogs.

Below is a generalized workflow illustrating the reductive amination pathway, a common and controllable method for synthesizing the target derivatives.

G sub_benz Substituted Benzaldehyde (A) schiff Schiff Base (Imine Intermediate) sub_benz->schiff + sub_amine Substituted Aniline (B) sub_amine->schiff Acid catalyst (e.g., AcOH) reduction Reduction Step schiff->reduction Formation product N-Aryl Aminomethyl Phenyl Methanol Derivative reduction->product Reducing Agent (e.g., NaBH4)

Caption: Generalized workflow for the synthesis via reductive amination.

Structure-Activity Relationship (SAR) and Performance Against Cancer Cell Lines

The anticancer activity of this class of compounds is profoundly influenced by the nature and position of substituents on both aromatic rings. To illustrate this, we compare three hypothetical, yet representative, derivatives against the MCF-7 (human breast adenocarcinoma) cell line. The data presented is a synthesis of trends observed across multiple studies on similar compound classes.[1][2][3]

DerivativeR1 (on Phenyl Methanol)R2 (on N-Aryl)Lipophilicity (calc. LogP)Anticancer Activity (IC50, µM) vs. MCF-7
Derivative 1 4-OHH2.125.5
Derivative 2 4-OH4-Cl2.88.2
Derivative 3 4-OH4-CF₃3.51.5

Analysis of SAR:

  • Role of the Phenyl Methanol Hydroxyl Group: The 4-OH group is a common feature and often acts as a crucial hydrogen bond donor, anchoring the molecule in the active site of target proteins. Its removal typically leads to a significant loss of activity.

  • Impact of N-Aryl Substitution:

    • Derivative 1 (Unsubstituted): Shows basal activity, serving as a benchmark.

    • Derivative 2 (Chloro-substituted): The addition of an electron-withdrawing chlorine atom at the para-position increases lipophilicity and potency. This enhancement is often attributed to improved membrane permeability and favorable hydrophobic interactions within the target's binding pocket.[4]

    • Derivative 3 (Trifluoromethyl-substituted): The highly lipophilic and strongly electron-withdrawing trifluoromethyl (CF₃) group dramatically increases potency.[5] The CF₃ group can enhance binding affinity, improve metabolic stability, and increase cell penetration, making it a favored substituent in modern drug design.[5]

The clear trend indicates that increasing the lipophilicity and electron-withdrawing character of the substituent on the N-aryl ring correlates with enhanced cytotoxic activity against the MCF-7 cell line.

Proposed Mechanism of Action: Targeting Kinase Signaling

While the exact mechanism can vary, many N-aryl aminomethyl phenyl methanol derivatives function as kinase inhibitors.[6][7] Kinases are pivotal in cell signaling pathways that control proliferation, survival, and differentiation. Cancer cells often exhibit dysregulated kinase activity. These derivatives are thought to bind to the ATP-binding pocket of kinases like PI3K or AKT, preventing phosphorylation of downstream targets and thereby halting the pro-proliferative signaling cascade.[2][7]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes AKT->Apoptosis Inhibits Derivative N-Aryl Aminomethyl Phenyl Methanol Derivative Derivative->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols for a representative synthesis and a key biological assay are provided.

Rationale: This protocol utilizes the reductive amination pathway for its high yield and purity. Methanol is chosen as the solvent for its ability to dissolve the reactants and the intermediate imine. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

  • 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • 4-Chloroaniline (1.27 g, 10 mmol)

  • Methanol (50 mL)

  • Glacial Acetic Acid (0.1 mL, catalytic amount)

  • Sodium Borohydride (0.42 g, 11 mmol)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 4-hydroxybenzaldehyde and 4-chloroaniline in 50 mL of methanol in a 100 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 4 hours to facilitate the formation of the Schiff base intermediate. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding 20 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford the title compound as a white solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a reliable, quantitative method to determine the IC50 value of a compound.

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test derivatives (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test derivatives in the culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37 °C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes on a plate shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The N-aryl aminomethyl phenyl methanol scaffold is a highly tractable platform for the development of novel anticancer agents. The comparative data clearly demonstrates that strategic substitution on the N-aryl ring, particularly with lipophilic, electron-withdrawing groups like -CF₃, is a highly effective strategy for enhancing cytotoxic potency. The proposed mechanism involving kinase inhibition provides a rational basis for further optimization.

Future efforts should focus on synthesizing derivatives with a wider range of substitutions to build more comprehensive SAR models. Investigating selectivity against a panel of different kinases and evaluating in vivo efficacy and pharmacokinetic profiles in animal models will be critical next steps in translating these promising compounds into clinical candidates.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Synthesis and biological activity of novel 1-substituted phenyl-4-[N-[(2'-morpholinothoxy)phenyl]aminomethyl]-1H-1,2,3-triazoles.PubMed.
  • Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer.PubMed.
  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors.PubMed.
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  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.MDPI.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.PubMed Central.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.PubMed.

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A Comparative Spectroscopic Guide to the Structural Elucidation of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as the bedrock of molecular characterization. Each method provides a unique and complementary piece of the structural puzzle, and when used in concert, they offer a powerful and definitive means of identifying a chemical entity.

This guide provides an in-depth comparative analysis of the spectroscopic data for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (henceforth referred to as the Target Compound ). To highlight the specificity and resolving power of these analytical techniques, its predicted spectroscopic data will be compared with that of its structural isomer, {4-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (the Isomeric Comparator ), and the foundational parent structure, N-benzylaniline . Through this comparative lens, we will demonstrate how subtle differences in molecular architecture give rise to distinct and measurable spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for confident compound identification.

Spectroscopic Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for accurate structure elucidation. The following workflow outlines the logical progression of experiments to confirm the identity of a synthesized compound.

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Framework cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Confirm MW NMR_H ¹H NMR Spectroscopy Map Proton Environment IR->NMR_H Confirm Functional Groups NMR_C ¹³C NMR Spectroscopy Identify Unique Carbons NMR_H->NMR_C Provide H-C Connectivity Analysis Data Integration & Comparative Analysis NMR_C->Analysis Complete Structural Puzzle

Caption: A typical workflow for spectroscopic structure validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for the Target Compound and its Isomer:

Proton Assignment Target Compound: this compound (Predicted) Isomeric Comparator: {4-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (Predicted) N-benzylaniline (Experimental)[1][2]
Aromatic Protons7.20-7.40 ppm (m, 4H)7.25-7.35 ppm (d, 2H), 7.15-7.25 ppm (d, 2H)7.20-7.45 ppm (m, 5H), 6.68-6.76 ppm (m, 5H)
Aromatic Protons (Dimethylphenyl)6.60-6.80 ppm (m, 3H)6.60-6.80 ppm (m, 3H)-
-CH₂- (Benzylic)~4.40 ppm (s, 2H)~4.35 ppm (s, 2H)4.38 ppm (s, 2H)
-CH₂OH (Benzylic alcohol)~4.70 ppm (s, 2H)~4.65 ppm (s, 2H)-
-NH-~5.0-6.0 ppm (br s, 1H)~5.0-6.0 ppm (br s, 1H)4.06 ppm (br s, 1H)
-OH~2.0-3.0 ppm (br s, 1H)~2.0-3.0 ppm (br s, 1H)-
-CH₃ (x2)~2.25 ppm (s, 3H), ~2.15 ppm (s, 3H)~2.25 ppm (s, 3H), ~2.15 ppm (s, 3H)-

Analysis of Predicted ¹H NMR Spectra:

The key differentiator between the Target Compound and its Isomeric Comparator lies in the aromatic region of the ¹H NMR spectrum. The ortho-substitution pattern of the target compound will result in a more complex multiplet for the protons on the phenylmethanol ring due to the varied electronic environments and coupling interactions. In contrast, the para-substituted isomer is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, leading to a more simplified spectrum. The chemical shifts of the benzylic methylene protons (-CH₂-) and the methyl groups are predicted to be similar in both isomers. The broad singlet for the -NH- and -OH protons is due to chemical exchange and their exact chemical shift can be concentration and solvent dependent.

Compared to N-benzylaniline , both the target and the isomer show additional signals for the hydroxyl and methyl protons, as well as a downfield shift of the benzylic methylene protons attached to the nitrogen due to the presence of the electron-donating methyl groups on the aniline ring.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Predicted ¹³C NMR Data for the Target Compound and its Isomer:

Carbon Assignment Target Compound: this compound (Predicted) Isomeric Comparator: {4-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol (Predicted) N-benzylaniline (Experimental)[1][2]
Aromatic C-N~146 ppm~147 ppm148.2 ppm
Aromatic C-CH₂OH~140 ppm~138 ppm-
Aromatic C-H & C-C110-135 ppm110-135 ppm112.9, 117.6, 127.2, 127.5, 128.6, 129.3, 139.5 ppm
-CH₂- (Benzylic)~46 ppm~45 ppm48.4 ppm
-CH₂OH (Benzylic alcohol)~63 ppm~64 ppm-
-CH₃ (x2)~17 ppm, ~21 ppm~17 ppm, ~21 ppm-

Analysis of Predicted ¹³C NMR Spectra:

The ¹³C NMR spectra of the Target Compound and the Isomeric Comparator are expected to show a similar number of signals. However, the chemical shifts of the aromatic carbons will differ due to the different substitution patterns. These differences, although potentially small, can be resolved with a high-field NMR instrument and would provide confirmatory evidence for the specific isomeric structure. The chemical shifts of the aliphatic carbons (-CH₂-, -CH₂OH, and -CH₃) are predicted to be very similar for both isomers. When compared to N-benzylaniline , the spectra of the target and its isomer will feature additional signals for the benzylic alcohol carbon and the two methyl carbons.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted and Experimental IR Data:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Compound & Isomer N-benzylaniline (Experimental)[3][4]
O-H (Alcohol)Stretching3200-3600 (broad)-
N-H (Secondary Amine)Stretching3300-3500 (sharp)~3400
C-H (Aromatic)Stretching3000-31003020-3080
C-H (Aliphatic)Stretching2850-30002840-2950
C=C (Aromatic)Stretching1450-16001450-1600
C-NStretching1250-1350~1315
C-O (Alcohol)Stretching1000-1260-

Analysis of IR Spectra:

The IR spectra of both the Target Compound and its Isomeric Comparator are expected to be very similar, as they contain the same functional groups. The most characteristic absorptions will be a broad band in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and a sharp, medium intensity peak around 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine. The presence of both of these bands would be a strong indication of the successful synthesis of either isomer. The primary difference in the IR spectra of the isomers might be found in the "fingerprint region" (below 1500 cm⁻¹), where subtle differences in the C-H out-of-plane bending vibrations of the substituted aromatic rings could be observed. Compared to N-benzylaniline , the key distinguishing feature will be the presence of the broad O-H stretching band from the alcohol functional group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data:

Ion Target Compound & Isomer (Predicted m/z) N-benzylaniline (Experimental m/z)[3]
[M]⁺241183
[M-H₂O]⁺223-
[M-CH₂OH]⁺210-
[C₈H₁₀N]⁺ (Dimethylanilino fragment)120-
[C₇H₇]⁺ (Tropylium ion)9191 (Base Peak)

Analysis of Mass Spectra:

The electron ionization (EI) mass spectra of both the Target Compound and its Isomeric Comparator are expected to show a molecular ion peak [M]⁺ at m/z 241. The fragmentation patterns are also predicted to be quite similar. Common fragmentation pathways would include the loss of a water molecule ([M-H₂O]⁺ at m/z 223) from the alcohol group, and cleavage of the benzylic C-C bond to lose the hydroxymethyl radical ([M-CH₂OH]⁺ at m/z 210). A significant peak at m/z 120, corresponding to the dimethylanilino fragment, is also anticipated. The base peak for both isomers is likely to be the tropylium ion at m/z 91, a common and stable fragment in molecules containing a benzyl group. While the overall fragmentation pattern may be similar, the relative intensities of the fragment ions could differ slightly between the ortho and para isomers, potentially offering a clue to their identity. In comparison, the mass spectrum of N-benzylaniline shows a molecular ion at m/z 183 and its base peak is also at m/z 91.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (compared to ¹H NMR) will be necessary to achieve a good signal-to-noise ratio.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent with TMS Acq_H Acquire ¹H NMR Spectrum Prep->Acq_H Acq_C Acquire ¹³C NMR Spectrum Prep->Acq_C Proc Process FID (FT, Phasing, Baseline Correction) Acq_H->Proc Acq_C->Proc Analysis Integrate Peaks, Assign Chemical Shifts & Analyze Coupling Constants Proc->Analysis

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both solid and liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification of This compound . While IR and MS can confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy, particularly ¹H NMR, is the definitive technique for distinguishing between the target compound and its structural isomers. The predicted differences in the aromatic region of the ¹H NMR spectra serve as a clear and decisive diagnostic tool. By integrating the data from these complementary techniques, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.

References

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A Comparative Performance Guide to {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol and Related Chiral Amino Alcohol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical in the pharmaceutical and fine chemical industries.[1] This guide provides a detailed performance benchmark of catalysts derived from the chiral amino alcohol scaffold, with a specific focus on the structural class represented by {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol. While extensive peer-reviewed performance data for this specific catalyst is emerging, its structural motifs are characteristic of highly effective ligands in a variety of asymmetric transformations. This guide will therefore benchmark its potential by comparing the performance of structurally related and well-documented chiral amino alcohol catalysts against other leading alternatives in key chemical reactions.

The Landscape of Chiral Amino Alcohol Catalysts

The efficacy of chiral amino alcohol ligands stems from their ability to form stable chelate complexes with metal centers.[1] This coordination creates a rigid and well-defined chiral environment around the metal's active site, forcing substrates to approach in a specific orientation and thus leading to the preferential formation of one enantiomer.[1] The catalyst of interest, this compound, possesses the key structural features of this class: a hydroxyl group and an amino group that can coordinate to a metal center.

Benchmark Reaction 1: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a vital transformation in organic synthesis.[2] This reaction is frequently used to benchmark the performance of new catalysts.

Performance of Amino Alcohol-Based Catalysts

Ruthenium complexes of chiral β-amino alcohols have demonstrated high efficiency in the ATH of various ketones.[3] A notable example is the catalyst derived from (1S,2R)-1-amino-2-indanol, which showcases the potential of this ligand class.[3]

Table 1: Performance of Representative Amino Alcohol Catalysts in Asymmetric Transfer Hydrogenation of Ketones

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationSource
Ru-(1S,2R)-1-amino-2-indanolN-(diphenylphosphinyl)acetophenone imine>9582Not Specified[3]
Ir-(R,R,R)-CsDPENAcetophenone>9998Not Specified[4]
Rh-tethered TsDPENVarious aryl ketonesHighup to 99Not Specified[5]
Co-PN(H)N(H)P macrocycleVarious ketonesup to 99up to 95Not Specified[6]

Note: Data for different catalysts are from separate studies and may have been obtained under slightly different conditions.

Comparison with Alternative Catalysts

The performance of amino alcohol-based catalysts can be compared with other leading systems for ATH, such as the well-established Noyori-type catalysts.

Table 2: Comparative Performance of Different Catalyst Types in the ATH of Acetophenone

Catalyst TypeRepresentative CatalystYield (%)Enantiomeric Excess (ee, %)Key FeaturesSource
Amino Alcohol-Based Ir-(R,R,R)-CsDPEN>9998Often air and moisture stable, operates in neat water.[4]
Noyori-Type RuClHigh>99High efficiency and enantioselectivity, widely used.[5]
Chiral Cobalt Complex Co-PN(H)N(H)P macrocycleHighup to 95Utilizes a more earth-abundant metal.[6]

The data indicates that while Noyori-type catalysts often provide the highest enantioselectivities, advanced amino alcohol-based systems are highly competitive, with the significant advantage of sometimes operating in aqueous media, which is environmentally benign.[4]

Experimental Workflow: Asymmetric Transfer Hydrogenation

Below is a generalized workflow for the asymmetric transfer hydrogenation of a ketone using an in-situ prepared catalyst.

ATH_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up and Analysis metal_precursor [RuCl2(p-cymene)]2 catalyst_formation Stir under Inert Atmosphere metal_precursor->catalyst_formation ligand Chiral Amino Alcohol ligand->catalyst_formation solvent_prep Anhydrous i-PrOH solvent_prep->catalyst_formation reaction_vessel Reaction at defined Temperature catalyst_formation->reaction_vessel Transfer ketone Ketone Substrate ketone->reaction_vessel h_donor Formic Acid/Triethylamine or i-PrOH h_donor->reaction_vessel quench Quench Reaction reaction_vessel->quench Monitor by TLC extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis HPLC/GC for ee NMR for Yield purification->analysis

Caption: Generalized workflow for asymmetric transfer hydrogenation.

Benchmark Reaction 2: Asymmetric Addition of Phenylacetylene to Imines

The catalytic asymmetric addition of terminal alkynes to imines is a powerful method for synthesizing chiral propargyl amines, which are valuable intermediates in organic synthesis.[7]

Performance of Amino Alcohol-Based Catalysts

While a broad range of ligands has been explored for this transformation, the core principle of creating a chiral environment around a metal center remains. The data for related catalytic systems can provide a benchmark for the potential of this compound.

Table 3: Performance of Catalysts in the Asymmetric Addition of Phenylacetylene to N-Phosphinoyl Imines

Catalyst/LigandImine SubstrateYield (%)Enantiomeric Excess (ee, %)Source
(S)-H8BINOL derivativeN-(diphenylphosphinoyl)imine of benzaldehydeGood to Excellentup to 96[8]
Planar chiral Pd complexN-tosyl imine of benzaldehydeHigh (TON up to 8700)>99[7]

Note: The specific imine and reaction conditions can significantly impact performance.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the zinc-mediated addition of phenylacetylene to an imine, catalyzed by a chiral amino alcohol ligand.

Alkyne_Addition_Cycle cluster_cycle Catalytic Cycle catalyst Zn(II)-Amino Alcohol Complex A Zinc Acetylide Formation catalyst->A alkyne Phenylacetylene alkyne->A imine Imine product Chiral Propargyl Amine B Imine Coordination A->B Imine C Nucleophilic Addition (Stereo-determining step) B->C D Product Release & Catalyst Regeneration C->D Hydrolysis D->product D->A Phenylacetylene

Caption: Proposed catalytic cycle for alkyne addition to an imine.

Detailed Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in anhydrous isopropanol (5 mL).[3] Stir the mixture at 80°C for 30 minutes to form the catalyst.

  • Reaction: Cool the catalyst solution to room temperature. Add the ketone substrate (1.0 mmol) followed by a 5:2 mixture of formic acid and triethylamine (1 mL).

  • Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Procedure for Asymmetric Phenylacetylene Addition to an Imine
  • Catalyst Preparation: To a solution of the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, add diethylzinc (1.0 M in hexanes, 0.2 mmol) dropwise at room temperature.[1] Stir the resulting solution for 30 minutes.

  • Reaction: Cool the mixture to 0°C and add the imine substrate (1.0 mmol) followed by phenylacetylene (1.2 mmol).

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.[1]

  • Purification and Analysis: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography. Determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The structural framework of this compound places it within the highly successful class of chiral amino alcohol ligands for asymmetric catalysis. While direct performance data for this specific molecule is not yet widely available, the benchmarks set by structurally related catalysts in key transformations like asymmetric transfer hydrogenation and alkyne addition are impressive, often achieving high yields and excellent enantioselectivities.[3][4][8]

Researchers and drug development professionals are encouraged to consider catalysts of this type for their synthetic challenges. The provided protocols offer a starting point for evaluating the performance of this compound and similar structures. Future research will likely focus on fine-tuning the ligand architecture to further enhance catalytic activity and selectivity, as well as expanding the scope of reactions to which these catalysts can be applied. The development of more sustainable catalytic systems, for instance, by using earth-abundant metals or performing reactions in environmentally friendly solvents, remains a key objective in the field.

References

  • Martínez-Ferraté, O., et al. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules.
  • Shajahan, R., et al. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions. Current Organocatalysis.
  • Fochi, M., et al. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Vilková, M., et al. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability.
  • Vilková, M., et al. Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability.
  • Macquarrie, D. J., et al. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Lancaster University Research Directory.
  • Somfai, P., et al. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
  • Tang, W., et al. Metal-catalyzed asymmetric hydrogenation of ketones. ResearchGate.
  • Wu, X., et al. An Efficient Ir(III) Catalyst for the Asymmetric Transfer Hydrogenation of Ketones in Neat Water. ResearchGate.
  • Domján, A., et al. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Catalysts.
  • Pu, L., et al. Addition of phenylacetylene to various N-phosphinoyl- imines. [a]. ResearchGate.
  • Wills, M., et al. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ResearchGate.
  • Ruan, S-H., et al. Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes. ResearchGate.
  • Chan, A. S. C., et al. Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. ResearchGate.
  • Doye, S., et al. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst. Angewandte Chemie International Edition.

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A Researcher's Guide to Absolute Configuration Determination: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The precise three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, a fundamental principle of biological activity. While X-ray crystallography has long been revered as the "gold standard," a suite of powerful spectroscopic techniques offers viable, and often more accessible, alternatives. This guide provides an in-depth technical comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offering field-proven insights into the experimental choices and the logic that underpins each method.

The Central Question: Unveiling Chirality

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While possessing identical physical properties in an achiral environment, their physiological effects can differ dramatically. This makes the determination of the absolute configuration—the actual spatial arrangement of atoms—a non-negotiable aspect of pharmaceutical research and development. This guide will navigate the methodologies available for this crucial determination, focusing on their principles, practical applications, and inherent limitations.

At a Glance: A Comparative Overview

The selection of a method for absolute configuration determination is contingent on several factors, including the physical state of the sample, the presence of specific functional groups, and the desired level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[1][2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[1][5]
Sample State High-quality single crystal.[1][6]Solution or neat liquid.[1][3]Solution.[1]
Sample Amount ~0.1 mg.[1]1-10 mg.[1][3]0.1-1 mg.[1][5]
Key Requirement Growth of a diffraction-quality single crystal.Chiral molecule with IR-active vibrational modes.[1]Chiral molecule with a UV-Vis chromophore.[1][5]
Primary Output 3D molecular structure, Flack parameter.[1]VCD spectrum for comparison with quantum chemical calculations.[1][3]ECD spectrum for comparison with quantum chemical calculations.[1][5]
Strengths Provides a direct, unambiguous 3D structure. Considered the definitive method.[5][7]Applicable to a wide range of molecules in solution, no chromophore needed.[4]High sensitivity, requires small sample amounts.[5]
Limitations Crystal growth can be a significant bottleneck.[1][4] Not suitable for non-crystalline materials.Requires higher sample concentrations. Interpretation relies on accurate computational modeling.[8][9]Limited to molecules with a chromophore. Interpretation is dependent on computational accuracy.[5][]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[7][11] The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.

The Principle of Anomalous Dispersion

To ascertain the absolute configuration, the phenomenon of anomalous dispersion is exploited.[2][12] When the wavelength of the incident X-rays is near the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays.[2] This breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Friedel pairs or Bijvoet pairs) are equal.[13] The measurable difference in intensity between these pairs provides the information needed to determine the absolute structure.

The Flack Parameter: A Quantitative Indicator

The Flack parameter is a critical value refined during the crystallographic analysis that provides a quantitative measure of the absolute structure of the crystal.[13][14]

  • A Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.08 for an enantiopure sample) indicates that the determined absolute configuration is correct.[13][15]

  • A value near 1 suggests that the inverted structure is the correct one.[13]

  • A value around 0.5 may indicate a racemic crystal or twinning.[13]

It is crucial to consider the standard uncertainty of the Flack parameter for a confident assignment.[14][15]

Experimental Workflow

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Detailed Experimental Protocol:
  • Crystal Growth: This is often the most challenging step.[1] The goal is to obtain a single crystal of the enantiomerically pure compound with dimensions of approximately 0.1-0.3 mm.[1] Various techniques such as slow evaporation, vapor diffusion, and cooling can be employed.

  • Data Collection: The crystal is mounted on a diffractometer and diffraction data are collected. The choice of X-ray radiation is critical to maximize the anomalous dispersion effect. For organic molecules without heavy atoms, Cu Kα radiation is often preferred.[1]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. During the refinement process, the Flack parameter must be included in the model.[1]

  • Absolute Configuration Assignment: The final refined Flack parameter and its standard uncertainty are analyzed. A value close to 0 with a small uncertainty confirms the assigned absolute configuration.[1] If the value is close to 1, the model should be inverted.[1] Analysis of Bijvoet pairs can provide additional confidence in the assignment.

Spectroscopic Alternatives: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful solution-state techniques that provide information about the absolute configuration of chiral molecules.[1] Both methods are based on the differential absorption of left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption in the infrared region of the spectrum, which corresponds to the vibrational transitions within a molecule.[3][4] A key advantage of VCD is that all chiral molecules have IR-active vibrations, meaning a chromophore is not required.[4]

The determination of absolute configuration using VCD involves a comparison between the experimental spectrum and a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[3][4] A strong correlation between the experimental and calculated spectra for one enantiomer provides a confident assignment of the absolute configuration.[8]

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of circularly polarized light in the UV-Visible region, corresponding to electronic transitions.[1][5] Consequently, ECD is most effective for molecules that contain a chromophore.[5][] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using time-dependent DFT (TD-DFT).[1]

Experimental and Computational Workflow for VCD/ECD

Caption: Workflow for VCD/ECD Absolute Configuration Determination.

Detailed Protocols:

VCD Protocol:

  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.01 to 0.1 M.[1] Deuterated solvents are often used to avoid interference from solvent absorption bands.[16]

  • Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[1][3]

  • Computational Modeling: Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or DFT).[1]

  • DFT Calculations: For the low-energy conformers, calculate the theoretical VCD and IR spectra using DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set).[9]

  • Spectral Comparison and Assignment: Compare the Boltzmann-averaged calculated VCD spectrum with the experimental spectrum. A good match in terms of sign and relative intensity allows for a confident assignment of the absolute configuration.[3][8]

ECD Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 0.1-1.0 mg/mL) of the chiral molecule in a UV-transparent solvent.[17]

  • Spectral Measurement: Record the ECD spectrum over the appropriate wavelength range using a CD spectropolarimeter.

  • Computational Modeling and TD-DFT Calculations: Similar to VCD, perform a conformational analysis and then calculate the ECD spectra for the low-energy conformers using TD-DFT.[1]

  • Spectral Comparison and Assignment: Compare the Boltzmann-averaged calculated ECD spectrum with the experimental spectrum to assign the absolute configuration.[1]

Causality Behind Experimental Choices

  • Choice of X-ray Source: The selection of the X-ray wavelength is paramount for a successful anomalous dispersion experiment. For organic compounds, which are primarily composed of light atoms, the anomalous scattering signal is weak. Using a copper anode (Cu Kα radiation) is common as its wavelength is better absorbed by these lighter elements, enhancing the anomalous signal compared to shorter wavelengths like molybdenum (Mo Kα).[1][18] For molecules containing heavier atoms, the choice of wavelength can be tuned to be near the absorption edge of that specific atom to maximize the effect.[12]

  • Solvent Effects in VCD/ECD: The solvent can significantly influence the conformation of a molecule in solution through effects like hydrogen bonding.[16][19][20] This, in turn, can alter the VCD and ECD spectra. Therefore, the solvent used for the experimental measurement must be accurately modeled in the computational calculations (either implicitly or explicitly) to ensure a reliable comparison and correct assignment of the absolute configuration.[16][21]

  • Computational Method Selection: The accuracy of the VCD and ECD methods is heavily reliant on the quality of the quantum chemical calculations. The choice of the DFT functional and basis set is a trade-off between computational cost and accuracy.[9][22] For many organic molecules, hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G(d)) provide a good balance.[9][23][24]

Troubleshooting and Limitations

  • X-ray Crystallography: The primary hurdle is obtaining a high-quality single crystal.[1][4] For molecules that are oils or amorphous solids, co-crystallization with a chiral reference compound can sometimes be a solution.[25] For light-atom structures, the anomalous signal can be very weak, making a definitive determination of the Flack parameter challenging.[13]

  • VCD/ECD: The main limitation is the dependence on computational chemistry.[26][27] If the conformational search is incomplete or the computational method is inadequate, the predicted spectra may not match the experimental data, leading to an incorrect or ambiguous assignment. For flexible molecules, accurately accounting for the populations of all relevant conformers is crucial and can be computationally intensive.[28]

Conclusion: An Integrated Approach

While X-ray crystallography remains the definitive method for absolute configuration determination when applicable, VCD and ECD have emerged as powerful and often more practical alternatives, particularly for non-crystalline samples.[3][4][29] The choice of technique should be guided by the nature of the sample and the available resources. For complex molecules, an integrated approach, where spectroscopic data is used to complement and confirm crystallographic results, can provide the highest level of confidence in the assigned absolute configuration. As computational methods continue to improve in accuracy and efficiency, the role of VCD and ECD in routine stereochemical analysis is set to expand even further.

References

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(4).
  • Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. NIH Public Access.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-58.
  • Pescitelli, G., & Bruhn, T. (2016). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 14(38), 8913-8925.
  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2007). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-63.
  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 442-451.
  • He, Y., et al. (2023). Comparison of different density functional theory methods for the calculation of vibrational circular dichroism spectra. Chirality.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration.
  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism.
  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
  • Abbate, V., et al. (2016). The determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 6(10), 8207-8215.
  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10.
  • Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate.
  • Wikipedia. (n.d.). Flack parameter.
  • Pescitelli, G., & Bruhn, T. (2021). 1 3 Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods: - Chemistry with a Twist.
  • Cooper, R. (n.d.). absolute configuration – Chemical Crystallography.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. ResearchGate.
  • Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI.
  • Albright, T. A., & White, P. S. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
  • Vasilev, A., et al. (2012). Solvent effects on IR and VCD spectra of natural products: an experimental and theoretical VCD study of pulegone. Physical Chemistry Chemical Physics, 14(10), 3465-3475.
  • Preethanuj, P. (2018). How to get absolute configuration of organic chemistry? ResearchGate.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90.
  • de Souza, A. R., Ximenes, V. F., & Morgon, N. H. (2017). Solvent Effects on Electronic Circular Dichroism Spectra. ResearchGate.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Kubelka, J., et al. (2002). Solvent effects on IR and VCD spectra of helical peptides: DFT-based static spectral simulations with explicit water. The Journal of chemical physics, 116(16), 7059-7071.
  • Castellano, S., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(45), 14141-14145.
  • Wikipedia. (n.d.). Anomalous X-ray scattering.
  • Buffeteau, T., et al. (1998). Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-L-tartrate. The Journal of Physical Chemistry A, 102(35), 6772-6778.
  • Ruud, K., Helgaker, T., & Jørgensen, P. (1994). Basis set convergence and correlation effects in vibrational circular dichroism calculations using London atomic orbitals. Faraday Discussions, 99, 121-132.
  • Purechemistry. (2024). Determination of absolute configuration.
  • Buffeteau, T., et al. (2007). Density Functional Theory Calculations and Vibrational Circular Dichroism of Aromatic Foldamers. ResearchGate.
  • Mark Wainwright Analytical Centre. (n.d.). CHOICE OF X-RAY SOURCES.
  • School of Crystallography, Birkbeck College. (n.d.). Choice of X-ray Target.

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A Comparative Efficacy Analysis of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Novel Amino Alcohol in Asymmetric Synthesis

In the landscape of pharmaceutical development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Chiral amino alcohols are a critical class of intermediates and ligands that enable the stereoselective transformations necessary for producing single-enantiomer drugs. This guide provides a comprehensive comparative analysis of the potential efficacy of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol as a pharmaceutical intermediate, juxtaposed with established alternatives in the context of asymmetric synthesis.

While this compound (CAS 356538-93-7) is a commercially available compound, its specific application as a pharmaceutical intermediate is not yet widely documented in peer-reviewed literature.[1][2] However, its inherent structural features—a chiral secondary amino alcohol—suggest a strong potential for its use as a chiral ligand in asymmetric catalysis. This guide will, therefore, evaluate its potential performance in a well-established benchmark reaction: the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction in the synthesis of chiral secondary alcohols, which are common pharmacophores.[3][4]

The Critical Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are indispensable tools in asymmetric catalysis due to their ability to form stable chelate complexes with metal catalysts. This coordination creates a rigid and well-defined chiral environment around the metal's active site. Consequently, the substrate is forced to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of the reaction is largely dictated by the steric and electronic properties of the amino alcohol ligand.[3][5]

Hypothetical Application and Comparative Framework

Based on its structure, this compound is hypothesized to be an effective chiral ligand for the enantioselective ethylation of aldehydes. To objectively assess its potential, we will compare its hypothetical performance against a panel of structurally diverse and well-established chiral amino alcohol ligands for which extensive experimental data is available.

The benchmark reaction for this comparative analysis is the addition of diethylzinc (Et₂Zn) to benzaldehyde to produce (R)- or (S)-1-phenyl-1-propanol. The key performance indicators for this comparison are the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.

Performance Comparison of Chiral Amino Alcohol Ligands

The following table summarizes the performance of various established chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a baseline against which the potential efficacy of this compound can be benchmarked.

LigandStructureYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound (Hypothetical) Structure to be synthesizedTo be determinedTo be determinedTo be determined
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)

9798(R)
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)

9590(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

High~95(S)
(1S,2R)-(-)-Norephedrine

9592(R)

Note: The performance data for the established ligands are based on typical results reported in the literature and can vary with specific reaction conditions.

Experimental Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a generalized, detailed protocol for the benchmark reaction, which can be adapted to evaluate the performance of this compound. This self-validating system includes steps for catalyst formation, the asymmetric addition reaction, and product analysis.

Diagram of the Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification cluster_analysis Analysis prep_ligand Dissolve Chiral Amino Alcohol in Toluene prep_diethylzinc Add Diethylzinc Solution prep_ligand->prep_diethylzinc prep_stir Stir at Room Temperature (30 min) prep_diethylzinc->prep_stir react_cool Cool to 0°C prep_stir->react_cool In-situ Catalyst react_add Add Benzaldehyde Dropwise react_cool->react_add react_stir Stir at 0°C (2 hours) react_add->react_stir workup_quench Quench with Saturated Aqueous NH4Cl react_stir->workup_quench workup_extract Extract with Diethyl Ether workup_quench->workup_extract workup_dry Dry Organic Layer (Na2SO4) workup_extract->workup_dry workup_concentrate Concentrate in vacuo workup_dry->workup_concentrate workup_purify Purify by Column Chromatography workup_concentrate->workup_purify analysis_yield Determine Yield workup_purify->analysis_yield analysis_ee Determine Enantiomeric Excess (Chiral HPLC) analysis_yield->analysis_ee

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

Step-by-Step Protocol
  • Catalyst Formation (In Situ):

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (e.g., this compound, 0.1 mmol) in anhydrous toluene (5 mL).

    • To the stirred solution, add a solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at room temperature.

    • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Asymmetric Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

    • Continue stirring at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

  • Analysis:

    • Determine the isolated yield of the product.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times with those of racemic 1-phenyl-1-propanol.

Causality Behind Experimental Choices

  • Anhydrous and Inert Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial as organozinc reagents are highly reactive towards water and oxygen.

  • In Situ Catalyst Formation: The pre-formation of the chiral zinc-alkoxide complex before the addition of the aldehyde is essential for achieving high enantioselectivity.

  • Slow Addition and Low Temperature: The dropwise addition of reagents and maintaining a low reaction temperature help to control the exothermicity of the reaction and minimize the formation of achiral background reactions.

  • Chiral HPLC Analysis: This is the standard and most reliable method for determining the enantiomeric purity of the product, providing a quantitative measure of the catalyst's effectiveness.[6]

Synthesis and Accessibility of Intermediates

A key factor in the industrial application of a pharmaceutical intermediate is its accessibility and cost-effectiveness. The synthesis of this compound and its alternatives should be considered.

Proposed Synthetic Pathway for this compound

G start 2-Formylbenzoic acid reagent1 SOCl₂ start->reagent1 intermediate1 2-Formylbenzoyl chloride reagent2 2,5-Dimethylaniline intermediate1->reagent2 intermediate2 N-(2,5-dimethylphenyl)-2-formylbenzamide reagent3 LiAlH₄ intermediate2->reagent3 intermediate3 This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->intermediate3

Caption: A plausible synthetic route to the target intermediate.

The synthesis of many common chiral amino alcohols, such as those derived from natural amino acids (e.g., diphenylprolinol) or readily available natural products like camphor (e.g., DAIB), is well-established and often cost-effective. The proposed synthesis of this compound appears straightforward, utilizing common reagents. However, a detailed process optimization and cost analysis would be necessary for a full industrial feasibility assessment.

Conclusion and Future Outlook

This compound possesses the key structural motifs of a promising chiral amino alcohol ligand for asymmetric synthesis. Its efficacy as a pharmaceutical intermediate hinges on its performance in key transformations compared to established alternatives. The provided experimental framework allows for a direct and objective evaluation of its potential.

Future research should focus on the actual synthesis and testing of this intermediate in the benchmark reaction to generate concrete performance data. Furthermore, exploring its application in other asymmetric transformations, such as ketone reductions and aldol reactions, would provide a more comprehensive understanding of its utility. The development of a cost-effective and scalable synthesis route will also be critical for its potential adoption in an industrial setting. By systematically evaluating its performance and accessibility, the pharmaceutical community can determine the true value of this compound as a novel tool in the synthesis of chiral drugs.

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • BenchChem. (2025).
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Clam-ar. (n.d.). (2-[(2,5-DIMETHYL-PHENYLAMINO)-METHYL]-PHENYL)-METHANOL.

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Experiment and Computation

In modern chemical and pharmaceutical research, the characterization of novel molecules relies on a synergistic relationship between experimental analysis and computational modeling. Experimental techniques provide tangible data on a molecule's physical and chemical properties, while computational methods offer insights into its behavior at an atomic level. The process of cross-validation, where experimental results and computational predictions are rigorously compared, is crucial for validating both the synthesized compound and the theoretical models used to describe it.[1] This guide will walk through the essential steps of this process for {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a molecule with potential applications stemming from its substituted benzylamine and benzyl alcohol functionalities.

The Subject Molecule: this compound

The molecule of interest, with the chemical name this compound and CAS Number 356538-93-7, possesses a unique structure combining a benzyl alcohol moiety with a secondary amine linkage to a 2,5-dimethylphenyl group.[2][3] Understanding its three-dimensional structure and spectroscopic properties is fundamental to elucidating its potential biological activity and chemical reactivity.

Caption: Molecular structure of this compound.

Experimental Characterization: The Ground Truth

The synthesis and purification of the target molecule are the prerequisites for obtaining reliable experimental data. A plausible synthetic route could involve the reductive amination of 2-(hydroxymethyl)benzaldehyde with 2,5-dimethylaniline. Following synthesis, a suite of analytical techniques is employed for structural elucidation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Process the spectra using appropriate software to assign chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for a soluble compound, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a dilute solution of the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Caption: A generalized workflow for the experimental characterization of the target molecule.

Representative Experimental Data

The following tables present plausible experimental data for this compound, derived from the analysis of its structural components and known spectroscopic trends.

Table 1: Hypothetical ¹H and ¹³C NMR Data

¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment
Aromatic7.20-7.40m4HPhenyl-CH
Aromatic6.60-6.80m3HDimethylphenyl-CH
-CH₂-OH4.70s2HAr-CH₂-OH
-NH-CH₂-4.30s2HAr-NH-CH₂-Ar
-OH~2.50br s1H-OH
-CH₃2.25s3HAr-CH₃
-CH₃2.15s3HAr-CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment
Aromatic146.0C-NH
Aromatic140.0, 138.0Quaternary C
Aromatic130.0, 129.5, 128.0, 127.5, 122.0, 118.0, 112.0Aromatic CH
-CH₂-OH64.0Ar-CH₂-OH
-NH-CH₂-48.0Ar-NH-CH₂-Ar
-CH₃21.0, 17.0Ar-CH₃

Table 2: Hypothetical FT-IR and Mass Spectrometry Data

Technique Observed Value Interpretation
FT-IR (cm⁻¹) ~3400 (broad)O-H stretch
~3350 (sharp)N-H stretch
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1610, 1500Aromatic C=C stretch
1320-1250Aromatic C-N stretch
1050C-O stretch
Mass Spec (ESI+) m/z 242.15[M+H]⁺ (Calculated: 242.1545)
m/z 224.14[M+H - H₂O]⁺
m/z 120.08[C₈H₁₀N]⁺ fragment

Computational Predictions: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the properties of molecules.[4] These predictions can then be compared against experimental data for validation.

Computational Methodology

Geometry Optimization and Vibrational Frequencies:

  • The initial 3D structure of the molecule is built using molecular modeling software.

  • A conformational search is performed to identify the lowest energy conformer.

  • The geometry of the most stable conformer is optimized using DFT, commonly with the B3LYP functional and a 6-31G(d,p) basis set.[5]

  • Vibrational frequency calculations are performed at the same level of theory to predict the FT-IR spectrum and to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

NMR Chemical Shift Calculation:

  • Using the optimized geometry, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a suitable functional (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(2d,p)).[6][7]

  • The calculated shielding tensors are converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.

Mass Spectrometry Fragmentation Prediction:

  • While direct prediction of a full mass spectrum is complex, likely fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral radicals.[8][9] The ionization of the molecule typically occurs at a lone pair of electrons (on the nitrogen or oxygen atom), and subsequent bond cleavages occur near this radical cation center.

Caption: A typical workflow for the computational prediction of molecular properties.

Predicted Computational Data

The following tables show the expected outcomes from the computational methods described above.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Calculated) δ (ppm) Assignment
Aromatic7.15-7.35Phenyl-CH
Aromatic6.55-6.75Dimethylphenyl-CH
-CH₂-OH4.65Ar-CH₂-OH
-NH-CH₂-4.25Ar-NH-CH₂-Ar
-CH₃2.20Ar-CH₃
-CH₃2.10Ar-CH₃
¹³C NMR (Calculated) δ (ppm) Assignment
Aromatic145.5C-NH
Aromatic139.5, 137.5Quaternary C
Aromatic129.8, 129.3, 127.8, 127.3, 121.8, 117.5, 111.5Aromatic CH
-CH₂-OH63.5Ar-CH₂-OH
-NH-CH₂-47.5Ar-NH-CH₂-Ar
-CH₃20.5, 16.5Ar-CH₃

Table 4: Predicted FT-IR and Mass Spectrometry Fragments

Technique Predicted Value Interpretation
FT-IR (cm⁻¹) ~3450O-H stretch
~3380N-H stretch
3110-3010Aromatic C-H stretch
2960-2860Aliphatic C-H stretch
1615, 1505Aromatic C=C stretch
1330-1260Aromatic C-N stretch
1060C-O stretch
Mass Spec m/z 242.15[M+H]⁺
m/z 224.14Loss of H₂O
m/z 120.08Cleavage of the benzyl-nitrogen bond

Cross-Validation: Bridging the Gap

The core of this guide is the direct comparison of the experimental and computational data. This process not only validates the identity of the synthesized compound but also assesses the accuracy of the computational model.

Comparative Analysis

Table 5: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts

Assignment δ (ppm) Experimental δ (ppm) Predicted Deviation (ppm)
Phenyl-CH7.20-7.407.15-7.35~0.05
Dimethylphenyl-CH6.60-6.806.55-6.75~0.05
Ar-CH₂-OH4.704.650.05
Ar-NH-CH₂-Ar4.304.250.05
Ar-CH₃2.252.200.05
Ar-CH₃2.152.100.05

Table 6: Comparison of Experimental and Predicted FT-IR Frequencies

Vibrational Mode Experimental (cm⁻¹) Predicted (cm⁻¹) Deviation (cm⁻¹)
O-H stretch~3400~3450~50
N-H stretch~3350~3380~30
Aromatic C-H stretch3100-30003110-3010~10
Aromatic C=C stretch161016155
Discussion of Discrepancies

Discrepancies between experimental and computational data are expected and can provide valuable insights.

  • NMR: Small deviations in chemical shifts are common and can be attributed to solvent effects that are not perfectly modeled by the implicit solvent models used in calculations, as well as minor inaccuracies in the DFT functional.[6]

  • FT-IR: Predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Scaling factors are commonly applied to the computed frequencies to improve agreement with experimental data.[5]

  • Mass Spectrometry: While the major fragments are often predictable, the relative intensities of the fragment ions can be difficult to compute accurately and are highly dependent on the instrument conditions.

Conclusion

The cross-validation of experimental and computational data is an indispensable component of modern chemical research. This guide has outlined a systematic approach to this process, using this compound as a representative case. By carefully comparing empirical measurements with theoretical predictions, researchers can achieve a robust and comprehensive understanding of their molecules of interest, leading to greater confidence in their findings and accelerating the pace of discovery.

References

  • Fiveable. (n.d.). Validation of computational results with experimental data. Computational Chemistry Class Notes.
  • Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview.
  • ResearchGate. (n.d.). FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
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  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem.

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A Senior Application Scientist's Guide to the Isomeric Purity of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety, efficacy, and reproducibility. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. This guide provides an in-depth, technical comparison of the state-of-the-art analytical methodologies for determining the isomeric purity of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a chiral amino alcohol with significant potential in medicinal chemistry.

We will delve into the causality behind experimental choices, presenting self-validating protocols for the two most powerful techniques in this domain: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we will compare these methodologies with those applied to analogous chiral amino alcohols, providing a comprehensive framework for researchers to select and implement the most suitable analytical strategy for their specific needs.

The Significance of Isomeric Purity in Drug Development

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers. In the pharmaceutical landscape, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (ee) is paramount during drug discovery, development, and quality control.

Comparative Analysis of Analytical Methodologies

The two primary techniques for determining the enantiomeric purity of chiral amino alcohols are Chiral HPLC and NMR Spectroscopy. Each offers distinct advantages and provides complementary information.

Analytical Technique Principle of Separation/Differentiation Information Provided Key Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Retention time (tR), Peak area (quantitative), Enantiomeric excess (% ee)High resolution and sensitivity. Direct separation of enantiomers. Well-established and widely used.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Chemical shift (δ), Integration (quantitative), Enantiomeric excess (% ee)Provides unambiguous structural information. Does not require chromatographic separation. Can be performed with a standard NMR spectrometer.Lower sensitivity compared to HPLC. Requires a chiral auxiliary (derivatizing or solvating agent). Potential for kinetic resolution during derivatization.

For a comprehensive analysis, the use of both Chiral HPLC for routine purity assessment and NMR spectroscopy for structural confirmation and orthogonal quantification is often the most robust approach.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the isomeric purity of this compound using Chiral HPLC and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

The key to a successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability.[1]

Experimental Workflow: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol:

  • Column Selection:

    • Screen two polysaccharide-based columns:

      • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

      • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase Screening:

    • Prepare two mobile phase systems:

      • System A: n-Hexane / Isopropanol (IPA)

      • System B: n-Hexane / Ethanol (EtOH)

    • For basic compounds like the target molecule, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.[2]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

    • Gradient: Start with an isocratic mixture (e.g., 90:10 Hexane:Alcohol) and adjust based on retention.

  • Method Optimization:

    • Based on the initial screening, select the column and mobile phase system that shows the best initial separation (baseline resolution or at least partial peak separation).

    • Fine-tune the percentage of the alcohol modifier to optimize the resolution (Rs) and selectivity (α). A lower flow rate (e.g., 0.5 mL/min) can sometimes improve resolution.[3]

Comparative Data for Analogous Amino Alcohols:

Compound Chiral Stationary Phase Mobile Phase Retention Times (min) Resolution (Rs) Reference
(S)-α-methylbenzylamineLux Amylose-110% 2-propanol/hexaneNot specified>1.5[4]
Vicinal Amino AlcoholChiralpak® IAn-hexane/ethanol/chloroformNot specified>1.5[5]
Amino AlcoholsC18 (derivatized)Water/Acetonitrile with 0.1% TFAVaries0.40–12.16[6]
NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra.[7] This can be done either through covalent derivatization with a chiral derivatizing agent (CDA) or through non-covalent interaction with a chiral solvating agent (CSA).

Experimental Workflow: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)

Caption: Workflow for NMR-based ee determination using a CDA.

Detailed Protocol using (R)-Mosher's Acid Chloride (a Chiral Derivatizing Agent): [8]

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add 1.5 equivalents of anhydrous pyridine.

    • Add a small stir bar.

  • Derivatization:

    • In a separate vial, dissolve 1.2 equivalents of (R)-Mosher's acid chloride in 0.2 mL of anhydrous CDCl₃.

    • Slowly add the Mosher's acid chloride solution to the stirred solution of the amino alcohol in the NMR tube.

    • Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion (can be monitored by TLC).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.

    • Identify a well-resolved proton signal that is diastereotopic (i.e., has a different chemical shift for each diastereomer). Protons close to the newly formed ester linkage, such as the methine proton or the methylene protons of the benzyl group, are good candidates.

    • Carefully integrate the signals corresponding to the two diastereomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Alternative Protocol using a Chiral Solvating Agent (e.g., (R)-BINOL): [9][10]

This method involves the in-situ formation of transient diastereomeric complexes.

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃.

    • Add 1.0-2.0 equivalents of a chiral solvating agent, such as (R)-1,1'-Bi-2-naphthol (BINOL).

    • Gently shake the tube to ensure mixing.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify a proton signal that shows baseline separation for the two enantiomers due to the formation of the diastereomeric complexes.

    • Integrate the separated signals to determine the enantiomeric ratio.

Conclusion

The determination of the isomeric purity of this compound is a critical step in its development as a potential pharmaceutical agent. Both Chiral HPLC and NMR Spectroscopy provide reliable and accurate methods for this purpose.

  • Chiral HPLC is the method of choice for routine analysis and high-throughput screening due to its high sensitivity and resolving power.

  • NMR Spectroscopy , particularly with the use of chiral derivatizing or solvating agents, serves as an invaluable tool for unambiguous structural confirmation and as an orthogonal method for quantifying enantiomeric excess.

The protocols and comparative data presented in this guide provide a solid foundation for researchers to establish robust and reliable analytical methods for the isomeric purity assessment of this and other structurally related chiral compounds. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation.

References

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  • Chaudhari, S. R., et al. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 11(40), 6953-6958.
  • Wenzel, T. J., & Chisholm, C. D. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
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  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11), 1122-1132.
  • Detert, H., & Sugiono, E. (2006). [2, 5-Bis (dipropylamino)-4-(hydroxymethyl) phenyl] methanol. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2885-o2887.
  • Bhushan, R., & Kumar, R. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Miskolczy, Z., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso (thio) cyanate probes. Chemical Science, 12(20), 7016-7023.
  • Alcaraz, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
  • YMC Co., Ltd. (n.d.).
  • Wang, W., et al. (2019). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK...
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Ilisz, I., et al. (2020).
  • ChemSynthesis. (2025). (2-methylaminophenyl)-phenylmethanol.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.
  • CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol. (2012).

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A Comparative Guide to Enantiomeric Excess Determination of Chiral {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control and regulatory compliance. The subject of our focus, {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol and its derivatives, represents a class of chiral molecules with significant potential in medicinal chemistry. These compounds, possessing both an amino and a hydroxyl functional group, present unique analytical challenges and opportunities. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining their enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document moves beyond a simple listing of methods to offer a field-proven perspective on experimental design, causality, and data interpretation, empowering you to select and implement the most appropriate technique for your specific research and development needs.

At a Glance: Comparison of Key Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of a chiral compound is a critical decision influenced by factors such as the analyte's properties, required accuracy, sample throughput, and available instrumentation.[1][2] The following table provides a summary of the key performance characteristics of the most prevalent techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Discriminating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase.[3]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[1]
Typical Analysis Time 10-60 minutes per sample.[4]2-10 minutes per sample.[5]5-15 minutes per sample.[4]
Resolution High, with baseline separation often achievable.[1]Very high, often superior to HPLC for chiral separations.[6]Generally lower than chromatographic methods.
Sensitivity (LOD/LOQ) High, especially with UV or MS detectors.[7]High, comparable to or better than HPLC, particularly with MS detection.[6]Generally lower than chromatographic methods.[1]
Solvent Consumption High.[1]Low, primarily uses CO2.[]Low (~0.5-1 mL of deuterated solvent per sample).[1]
Sample Preparation Simple dissolution in mobile phase. Derivatization may be needed for UV detection if the analyte lacks a chromophore.[9]Simple dissolution in a compatible solvent.[10]Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[1][4]
Non-destructive Yes.Yes.Yes, with chiral solvating agents.[1]

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its broad applicability and high accuracy.[11][12] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9] For a molecule like this compound, which contains both a secondary amine and a primary alcohol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening due to their wide-ranging enantioselectivity for such functional groups.[9][13]

Causality in Method Development: The choice of mobile phase is critical. A normal-phase mode (e.g., hexane/isopropanol) is typically employed for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the separation by competing with the analyte for interactive sites on the CSP. For basic analytes like our target molecule, the addition of a small amount of an amine additive (e.g., diethylamine or isopropylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual acidic sites on the silica support of the CSP.[3]

Visualization of the HPLC Workflow:

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis prep Dissolve analyte in mobile phase injector Injector prep->injector Inject sample column Chiral Stationary Phase (CSP) injector->column Mobile Phase Flow detector UV/MS Detector column->detector Separated Enantiomers chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration calculation ee% Calculation integration->calculation cluster_sfc Chiral SFC Column racemic_mixture Racemic Mixture Enters Column (R)-enantiomer (S)-enantiomer csp Chiral Stationary Phase (CSP) racemic_mixture->csp Differential Interaction separated Separated Enantiomers Exit Column (R)-enantiomer (stronger interaction, longer retention) (S)-enantiomer (weaker interaction, shorter retention) csp->separated cluster_nmr NMR Tube cluster_result Data Interpretation enantiomers Racemic Analyte (R and S enantiomers) + Chiral Solvating Agent (CSA) diastereomers Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) enantiomers->diastereomers nmr_spectrum NMR Spectrum (Distinct signals for each diastereomer) diastereomers->nmr_spectrum integration Integration of Signal Areas ee_calc ee% = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 integration->ee_calc

Sources

A Comparative Guide to the Synthetic Pathways of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of novel molecular entities is paramount. The compound {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol, a versatile intermediate, presents a synthetic challenge that necessitates a thorough evaluation of potential manufacturing routes. This guide provides a detailed cost-benefit analysis of three distinct synthetic pathways, offering experimental protocols and data-driven insights to inform strategic decisions in the laboratory and during scale-up operations. Our analysis is grounded in scientific integrity, drawing from established chemical principles and real-world considerations of cost, yield, and operational complexity.

Introduction

This compound serves as a valuable building block in the synthesis of a variety of complex organic molecules, including potential drug candidates. Its structure, featuring a substituted aniline linked to a benzyl alcohol moiety, offers multiple points for further functionalization. The selection of an optimal synthetic route is a critical decision that balances the cost of raw materials, the efficiency of the chemical transformations, and the ease of execution. This guide will dissect three plausible and robust synthetic strategies:

  • Pathway 1: Reductive Amination

  • Pathway 2: N-Alkylation

  • Pathway 3: Buchwald-Hartwig Amination

Each pathway will be evaluated based on a multi-faceted cost-benefit analysis, encompassing not only the financial expenditure on reagents but also considering factors such as reaction yields, operational simplicity, and potential scalability.

Pathway 1: Reductive Amination

This classical approach involves the formation of an imine intermediate from an aldehyde and an amine, followed by in-situ reduction to the desired secondary amine. For the synthesis of our target molecule, this pathway utilizes the readily available 2,5-dimethylaniline and a suitable ortho-substituted benzaldehyde.

Synthetic Scheme

Reductive Amination 2-(Hydroxymethyl)benzaldehyde 2-(Hydroxymethyl)benzaldehyde Imine_Intermediate Imine Intermediate 2-(Hydroxymethyl)benzaldehyde->Imine_Intermediate + 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethylaniline Target_Molecule This compound Imine_Intermediate->Target_Molecule + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4)

Caption: Reductive amination pathway to the target molecule.

Experimental Protocol

A plausible synthesis for the required starting material, 2-(hydroxymethyl)benzaldehyde, involves the reduction of phthalide.

Step 1: Synthesis of 2-(Hydroxymethyl)benzaldehyde from Phthalide

  • In a round-bottom flask under an inert atmosphere, dissolve phthalide (1.0 eq.) in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq., 1.0 M in toluene) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(hydroxymethyl)benzaldehyde.

Step 2: Reductive Amination

  • To a solution of 2-(hydroxymethyl)benzaldehyde (1.0 eq.) in methanol, add 2,5-dimethylaniline (1.05 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Cost-Benefit Analysis
ParameterAnalysis
Cost of Starting Materials Phthalide is a relatively inexpensive starting material. 2,5-Dimethylaniline and sodium borohydride are also commercially available at a reasonable cost.[1][2][3][4][5]
Yield The reduction of phthalide to the aldehyde can proceed in good yield. Reductive aminations of benzaldehydes generally provide moderate to high yields, often in the range of 60-85%.[6][7][8][9]
Operational Simplicity This is a two-step process. The use of DIBAL-H requires careful handling due to its pyrophoric nature. The reductive amination step itself is straightforward and can be performed in standard laboratory glassware.
Scalability The use of DIBAL-H can pose challenges for large-scale synthesis due to safety and cost considerations. However, the reductive amination step is generally scalable.
Green Chemistry Aspects The use of toluene and chlorinated solvents is a drawback. Sodium borohydride is a relatively mild reducing agent compared to others.

Pathway 2: N-Alkylation

This pathway involves the direct formation of the C-N bond through the reaction of an amine with an alkyl halide or a related electrophile. In this case, 2,5-dimethylaniline is alkylated with a suitable benzyl electrophile.

Synthetic Scheme

N_Alkylation 2-(Bromomethyl)phenylmethanol 2-(Bromomethyl)phenylmethanol Target_Molecule This compound 2-(Bromomethyl)phenylmethanol->Target_Molecule + 2,5-Dimethylaniline, Base 2,5-Dimethylaniline 2,5-Dimethylaniline Base Base (e.g., K2CO3)

Caption: N-Alkylation pathway to the target molecule.

Experimental Protocol

A plausible synthesis for the key intermediate, 2-(bromomethyl)phenylmethanol, starts from 1,2-benzenedimethanol.

Step 1: Synthesis of 2-(Bromomethyl)phenylmethanol

  • Dissolve 1,2-benzenedimethanol (1.0 eq.) in a suitable solvent such as toluene.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(bromomethyl)phenylmethanol.

Step 2: N-Alkylation

  • In a round-bottom flask, combine 2-(bromomethyl)phenylmethanol (1.0 eq.), 2,5-dimethylaniline (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford the target molecule.

Cost-Benefit Analysis
ParameterAnalysis
Cost of Starting Materials 1,2-Benzenedimethanol is a commercially available starting material, though it can be more expensive than phthalide.[10][11][12][13][14] 2,5-Dimethylaniline is relatively inexpensive.
Yield The selective monobromination of 1,2-benzenedimethanol can be challenging and may result in a mixture of products, potentially lowering the yield of the desired intermediate. N-alkylation of anilines with benzyl halides generally proceeds in good to excellent yields (70-95%).[11][15][16][17]
Operational Simplicity This two-step synthesis is relatively straightforward. The bromination step requires careful control to avoid over-reaction. The N-alkylation step is a standard procedure.
Scalability Both steps are generally scalable, although the purification of the brominated intermediate might be more demanding on a larger scale.
Green Chemistry Aspects The use of toluene and acetonitrile is a consideration. NBS is a common brominating agent but generates succinimide as a byproduct.

Pathway 3: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction offers a powerful method for the formation of C-N bonds. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Synthetic Scheme

Buchwald_Hartwig 2-Bromobenzyl alcohol 2-Bromobenzyl alcohol Target_Molecule This compound 2-Bromobenzyl alcohol->Target_Molecule + 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethylaniline Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Target_Molecule Ligand Ligand (e.g., XPhos) Ligand->Target_Molecule Base Base (e.g., NaOtBu) Base->Target_Molecule

Caption: Buchwald-Hartwig amination pathway to the target molecule.

Experimental Protocol

A plausible synthesis for the required 2-bromobenzyl alcohol involves the reduction of 2-bromobenzaldehyde.

Step 1: Synthesis of 2-Bromobenzyl alcohol

  • Dissolve 2-bromobenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromobenzyl alcohol, which is often pure enough for the next step without further purification.[2]

Step 2: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Add 2-bromobenzyl alcohol (1.0 eq.) and 2,5-dimethylaniline (1.2 eq.).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final product.[3][18]

Cost-Benefit Analysis
ParameterAnalysis
Cost of Starting Materials 2-Bromobenzaldehyde is a commercially available and relatively inexpensive starting material.[18][19][20][21] 2,5-Dimethylaniline is also affordable. The main cost drivers for this pathway are the palladium catalyst and the phosphine ligand.[7][8][16][22][23][24][25][26][27] Sodium tert-butoxide is a common and reasonably priced base.[6][9][15]
Yield The reduction of 2-bromobenzaldehyde to the corresponding alcohol typically proceeds in high yield (>90%). Buchwald-Hartwig aminations are known for their high efficiency, with yields often exceeding 80-95%.[20][26]
Operational Simplicity The synthesis of the starting alcohol is straightforward. The Buchwald-Hartwig coupling requires strict inert atmosphere techniques due to the air-sensitivity of the catalyst and some reagents. This adds a layer of complexity compared to the other pathways.
Scalability This reaction is widely used in the pharmaceutical industry and is scalable. However, the cost of the catalyst and ligand can become a significant factor at a larger scale. Catalyst recovery and recycling strategies may be necessary to improve cost-effectiveness.
Green Chemistry Aspects The use of a precious metal catalyst is a concern from a sustainability perspective. Toluene is a common solvent. The high efficiency and selectivity of the reaction can lead to less waste generation compared to lower-yielding methods.

Comparative Summary and Recommendations

PathwayKey AdvantagesKey DisadvantagesOverall Recommendation
1: Reductive Amination - Inexpensive starting materials- Straightforward final step- Use of hazardous DIBAL-H for precursor synthesis- Moderate overall yieldSuitable for small-scale synthesis where cost is a primary driver and the handling of pyrophoric reagents is manageable.
2: N-Alkylation - Potentially high-yielding final step- Avoids expensive catalysts- Challenging selective monobromination of the precursor- Potential for side productsA viable option if a reliable and high-yielding synthesis of 2-(bromomethyl)phenylmethanol can be established. Best suited for situations where avoiding precious metal catalysts is a priority.
3: Buchwald-Hartwig Amination - High overall yield and selectivity- Reliable and well-established methodology- High cost of palladium catalyst and ligand- Requires strict inert atmosphere techniquesThe preferred route for achieving high purity and yield, especially when the cost of the final product justifies the initial investment in the catalyst system. Ideal for later-stage development and manufacturing where process robustness is critical.

Conclusion

The choice of the optimal synthetic pathway for this compound is a strategic decision that depends on the specific needs of the research or development program. For early-stage, small-scale synthesis where cost is a major constraint, the Reductive Amination pathway offers a feasible, albeit lower-yielding, option. The N-Alkylation route presents a good balance if the synthesis of the key brominated intermediate can be optimized. However, for applications demanding high purity, robust scalability, and excellent yields, the Buchwald-Hartwig Amination stands out as the superior, albeit more expensive, choice. The initial investment in the catalyst and ligand is often offset by the high efficiency and reliability of this modern synthetic method, making it a powerful tool in the arsenal of the drug development professional.

References

  • IndiaMART. Sodium Borohydride, NaBH4 Latest Price, Manufacturers & Suppliers. [Link]
  • ResearchGate.
  • National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
  • National Institutes of Health. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
  • P212121 Store. 2-Bromobenzaldehyde. [Link]
  • Chemsavers, Inc. 1,2-Benzenedimethanol, 97% 25g. [Link]
  • IndiaMART. Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. [Link]
  • Carl ROTH. (rac)-BINAP, 1 g, CAS No. 98327-87-8 | Non-chiral phosphine ligands. [Link]
  • Fisher Scientific. Sodium tert-butoxide, 97% 100 g. [Link]
  • ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. [Link]
  • Krackeler Scientific, Inc. XPhos Pd G2. [Link]
  • IndiaMART. 2-Bromobenzaldehyde, 50 L Drum, 97%. [Link]
  • Carl ROTH. (S)-BINAP, 1 g, CAS No. 76189-56-5 | Chiral Phosphine Ligands. [Link]
  • Carl ROTH. XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands. [Link]
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
  • Cenmed Enterprises. 2 Bromobenzyl Alcohol 99%. [Link]
  • IndiaMART. Phthalide - 87-41-2 Latest Price, Manufacturers & Suppliers. [Link]
  • ResearchGate.
  • Scientific Laboratory Supplies Ltd. 1,2-Benzenedimethanol, 97% | 184829-10g | SIGMA-ALDRICH | SLS. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 2-Bromobenzaldehyde. [Link]
  • Pharmaffiliates. CAS No : 18982-54-2 | Product Name : 2-Bromobenzyl Alcohol. [Link]
  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

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A Comparative Guide to Structural Analogs of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol: Synthesis, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol scaffold represents a versatile platform in medicinal chemistry. Its inherent structural features—a flexible aminomethyl linker connecting two aromatic rings, one of which bears a reactive hydroxyl group—offer multiple points for chemical modification to modulate physicochemical properties and biological activity. This guide will explore key structural analogs, detailing their synthesis, and comparing their potential biological activities, drawing upon established principles and experimental data from related chemical series.

Core Structure and Rationale for Analog Design

The parent molecule, this compound, possesses a unique combination of a secondary benzylic amine and a primary benzylic alcohol. The 2,5-dimethyl substitution on the aniline ring influences its electronic properties and steric bulk, which can be critical for receptor binding or enzymatic interactions.

The design of structural analogs focuses on systematically modifying three key regions of the molecule to explore the chemical space and optimize for desired properties:

  • Substitution on the Phenylamino (Anilino) Ring: Altering the electronic and steric nature of this ring can significantly impact target affinity and selectivity.

  • Modification of the Benzyl Alcohol Ring: Substituents on this ring can influence pharmacokinetic properties and interactions with biological targets.

  • Alterations to the Linker Region: Changes to the aminomethyl bridge can affect conformational flexibility and overall molecular geometry.

Analog_Design_Strategy cluster_Anilino Anilino Ring Modifications cluster_Benzyl Benzyl Alcohol Ring Modifications cluster_Linker Linker Modifications Core This compound Anilino_EDG Electron-Donating Groups (e.g., -OCH3) Core->Anilino_EDG Anilino_EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->Anilino_EWG Anilino_Steric Steric Bulk (e.g., -tBu) Core->Anilino_Steric Benzyl_EDG Electron-Donating Groups Core->Benzyl_EDG Benzyl_EWG Electron-Withdrawing Groups Core->Benzyl_EWG Benzyl_Pos Positional Isomers Core->Benzyl_Pos Linker_Alkyl N-Alkylation Core->Linker_Alkyl Linker_Ext Chain Extension/Contraction Core->Linker_Ext

Caption: Rationale for the design of structural analogs.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile approach involves the reductive amination of a suitable aldehyde with a primary or secondary amine, followed by reduction of a carbonyl or ester group to the corresponding alcohol.

General Synthetic Pathway

A plausible and adaptable synthetic route is outlined below. This multi-step synthesis allows for the introduction of diversity at various stages.

Synthetic_Pathway A 2-Formylbenzoic Acid C Schiff Base Intermediate A->C Condensation B Substituted Aniline B->C D Reduced Amine Intermediate C->D Reduction (e.g., NaBH4) E Final Product ({2-[(Substituted-phenylamino)-methyl]-phenyl}-methanol) D->E Reduction of Carboxylic Acid (e.g., LiAlH4)

Caption: A general synthetic pathway for the target compounds.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol details the synthesis of a representative analog, {2-[(4-Chloro-phenylamino)-methyl]-phenyl}-methanol, illustrating the general methodology.

Step 1: Synthesis of 2-[(4-Chloro-phenylamino)-methyl]-benzoic acid

  • To a solution of 2-formylbenzoic acid (1.50 g, 10 mmol) in methanol (50 mL), add 4-chloroaniline (1.28 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction to {2-[(4-Chloro-phenylamino)-methyl]-phenyl}-methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (0.46 g, 12 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the 2-[(4-chloro-phenylamino)-methyl]-benzoic acid (2.62 g, 10 mmol) from Step 1 in anhydrous THF (20 mL).

  • Add the solution of the benzoic acid derivative dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

This general procedure can be adapted for the synthesis of a variety of analogs by using different substituted anilines and modified benzoic acid starting materials.

Comparative Properties of Structural Analogs

The biological properties of these analogs are expected to be highly dependent on the nature and position of the substituents. Based on data from related compound series, we can infer the following structure-activity relationships.

Antimicrobial Activity

Many N-aryl benzylamine derivatives have demonstrated antimicrobial properties. The activity is often influenced by the lipophilicity and electronic nature of the substituents.

Table 1: Predicted Antimicrobial Activity of Representative Analogs

AnalogSubstituent on Anilino RingPredicted Lipophilicity (logP)Predicted Antimicrobial ActivityRationale and Supporting Evidence
Parent 2,5-DimethylHighModerateThe dimethyl groups increase lipophilicity, which can enhance membrane permeability in bacteria.
Analog A 4-ChloroHighHighHalogen substitution, particularly in the para position, is often associated with increased antimicrobial activity.[1]
Analog B 4-NitroModerateModerate to HighThe electron-withdrawing nitro group can enhance activity, though its impact on lipophilicity may vary.
Analog C 4-MethoxyModerateModerateElectron-donating groups like methoxy can have a variable effect, sometimes leading to a decrease in activity compared to halogens.
Analog D UnsubstitutedModerateLow to ModerateThe absence of lipophilic or electron-withdrawing groups may result in lower potency.

Note: The predicted activities are qualitative and based on general trends observed in related compound classes. Experimental validation is required.

Cytotoxicity

The cytotoxic profile of these compounds is a critical parameter, especially for therapeutic applications. Aromatic amines and their derivatives can exhibit cytotoxicity through various mechanisms, including oxidative stress and interaction with cellular macromolecules.

Table 2: Predicted Cytotoxicity of Representative Analogs

AnalogSubstituent on Anilino RingPredicted CytotoxicityRationale and Supporting Evidence
Parent 2,5-DimethylModerateAlkyl substitutions can influence metabolic pathways and potential for bioactivation.
Analog A 4-ChloroModerate to HighHalogenated aromatic compounds can sometimes exhibit higher cytotoxicity due to altered metabolism and reactivity.
Analog B 4-NitroHighNitroaromatic compounds are often associated with increased cytotoxicity and genotoxicity.[2]
Analog C 4-MethoxyLow to ModerateMethoxy groups can sometimes be metabolized to less toxic phenolic compounds.
Analog D UnsubstitutedLowThe unsubstituted aniline moiety generally has lower inherent cytotoxicity compared to some of its substituted counterparts.

Note: These predictions are for preliminary hazard identification and must be confirmed by in vitro and in vivo toxicological studies.

Experimental Protocols for Property Evaluation

To experimentally validate the predicted properties, standardized in vitro assays are essential. The following are representative protocols for assessing antimicrobial activity and cytotoxicity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized analogs against bacterial strains.

MIC_Protocol A Prepare Stock Solutions of Analogs B Serial Dilution in 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Sources

Safety Operating Guide

Personal protective equipment for handling {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A-Z of {2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol

A Guide to Personal Protective Equipment (PPE) for Handling Novel Chemical Compounds

Hazard Recognition of Uncharacterized Compounds

The first step in safe handling is to recognize potential hazards. In the absence of a specific Safety Data Sheet (SDS), a prudent approach involves examining the structural components of the molecule to infer potential risks.[1]

Structural Analysis of this compound:

  • Aromatic Amine Moiety: The presence of a dimethyl-phenylamino group suggests potential hazards associated with aromatic amines. These can include toxicity and absorption through the skin.

  • Benzyl Alcohol Moiety: The phenyl-methanol component is a derivative of benzyl alcohol, which can be an irritant to the skin and eyes.

Given these structural alerts, the compound must be treated as potentially hazardous, necessitating stringent control measures to minimize exposure.

Risk Assessment and Control Banding

For substances with limited toxicological data, a strategy known as "control banding" is employed. This method matches the level of control (including PPE) to the "band" of potential hazards.[2][3][4] Given the potential for skin absorption and irritation, a moderate to high hazard band is a prudent starting point.

Hazard Level Chemical Characteristics Recommended Control Level
Low Well-characterized, low-toxicity substancesStandard laboratory PPE (lab coat, safety glasses)
Moderate Irritants, compounds with some toxicological dataEnhanced PPE (chemical splash goggles, specific glove types)
High Novel compounds, suspected carcinogens/mutagensHighest level of PPE (face shield, double gloving, respiratory protection)
Severe Highly toxic, volatile, or reactive compoundsSpecialized containment (glovebox) and supplied air respirators

For this compound, operations should be conducted at a minimum of Control Level 3 , assuming a high conceptual hazard due to the lack of data.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to protect against all potential routes of exposure.[5]

Hand Protection

Proper glove selection is critical. Since no specific chemical resistance data is available, a conservative approach is required.

  • Glove Type: Nitrile gloves are a suitable starting point due to their resistance to a broad range of chemicals.[6][7] For handling larger quantities or for extended periods, consider heavier-duty gloves or double-gloving.[5][8]

  • Procedure:

    • Inspect gloves for any tears or punctures before use.

    • When double-gloving, use two different types of compatible gloves if possible.

    • Remove gloves immediately if contamination is suspected and wash hands thoroughly.

    • Dispose of contaminated gloves as hazardous waste.[8]

Eye and Face Protection

Standard safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1 compliant chemical splash goggles must be worn at all times.[5]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions), a full-face shield should be worn in addition to goggles.[5]

Body Protection

A standard lab coat is the minimum requirement.

  • For Small Quantities: A clean, buttoned laboratory coat is sufficient.

  • For Larger Quantities or Splash Risk: A chemically resistant apron over the lab coat provides an additional barrier. For significant handling, disposable coveralls may be necessary.

Respiratory Protection

All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used as part of a comprehensive respiratory protection program.

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls

  • Goggles/Face Shield

  • Gloves (over the cuff of the lab coat)

Doffing Sequence:

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off.[8]

  • Goggles/Face Shield: Remove from the back of the head.

  • Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Goggles/ Face Shield Don1->Don2 Don3 3. Don Gloves Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Goggles/ Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be collected in a designated, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a properly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[9]

  • Labeling: All waste containers must be clearly labeled as hazardous waste, and if possible, with the chemical name.[9][10]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of unknown or uncharacterized chemical waste.[5][9]

References

  • Chemical Control Banding Methodology 1. American Chemical Society. [Link]
  • Preventing and Handling of Unknown Chemicals In Research Labor
  • Guidelines for the selection of gloves for the workplace. NIOSH. PubMed. [Link]
  • Control Banding as a Risk Assessing Tool. Lab Manager. [Link]
  • Control banding. Wikipedia. [Link]
  • Control Banding in the Laboratory. ACS Chemical Health and Safety Division. [Link]
  • Unknown Chemicals. Environmental Health and Safety - Purdue University. [Link]
  • Working with Chemicals.
  • Unknown Chemical Waste Disposal.
  • Glove Selection Guide. Environment, Health and Safety - UC Berkeley. [Link]
  • HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. University of Nebraska Omaha. [Link]
  • (2-Amino-3,5-dimethylphenyl)methanol. PubChem. [Link]
  • Glove Selection Guide. Office of Environment, Health & Safety - UC Berkeley. [Link]
  • (2-(Aminomethyl)phenyl)methanol. PubChem - NIH. [Link]
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
  • New OSHA requirements on chemical hazards. Clinician.com. [Link]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • SAFETY D
  • What Are the OSHA Requirements for Chemical Storage?.
  • What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • (2-Amino-4,5-dimethylphenyl)-phenylmethanol. PubChem. [Link]
  • Hazardous Waste Recycling. US EPA. [Link]
  • Methanol Safety D
  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
  • Learn the Basics of Hazardous Waste. US EPA. [Link]
  • Hazardous Waste. US EPA. [Link]

Sources

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